5-Methylundecane
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-4-6-8-9-11-12(3)10-7-5-2/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULNVKABFWNUCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201015959 | |
| Record name | 5-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632-70-8 | |
| Record name | 5-Methylundecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecane, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methylundecane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158672 | |
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| Record name | 5-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201015959 | |
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| Record name | Undecane, 5-methyl- | |
| Source | European Chemicals Agency (ECHA) | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Methylundecane chemical properties and structure
An In-depth Technical Guide to 5-Methylundecane: Properties, Synthesis, and Applications
Introduction
This compound is a branched-chain alkane with the molecular formula C12H26.[1][2][3][4] It consists of an eleven-carbon chain (undecane) with a methyl group attached to the fifth carbon atom.[1] This colorless liquid is characterized by its mild odor and insolubility in water, while being soluble in organic solvents.[1] As a member of the hydrocarbon family, its chemical properties make it a valuable compound in various industrial and research settings. This guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, applications, and safety protocols associated with this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of this compound are fundamental to its behavior and applications. These properties have been determined through various experimental and computational methods.
| Property | Value |
| Molecular Formula | C12H26[1][2][3][4] |
| Molecular Weight | 170.33 g/mol [1][2][4] |
| CAS Number | 1632-70-8[1][2][3] |
| Appearance | Colorless liquid[1] |
| Boiling Point | 206 °C[1][5] / 96-98 °C at 20 Torr[4] |
| Melting Point | -50.8 °C (estimate)[1][5] |
| Density | 0.7476 g/cm³[1][5] / 0.7512 g/cm³ at 20 °C[4] |
| Flash Point | 60.3 °C[1] |
| Vapor Pressure | 0.316 mmHg at 25 °C[1] |
| Refractive Index | 1.4202[1][5] |
| Solubility | Insoluble in water, soluble in organic solvents[1] |
Structure and Identification
The structural arrangement of this compound dictates its chemical identity and reactivity.
Caption: 2D structure of this compound.
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various organic synthesis routes. One documented method involves a multi-step reaction starting from 2-octanone.[7] While specific, detailed industrial-scale manufacturing protocols are proprietary, a general synthetic approach can be outlined.
Experimental Protocol: Illustrative Synthesis from 2-Octanone
This protocol is based on a known synthetic transformation that can yield this compound.
-
Grignard Reaction:
-
To a solution of butylmagnesium chloride in an appropriate solvent (e.g., THF), add 2-octanone dropwise at a controlled temperature.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).
-
The reaction is then quenched with an aqueous solution of ammonium chloride.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the tertiary alcohol intermediate.
-
-
Dehydration:
-
The crude alcohol is then subjected to dehydration conditions, typically using a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) with heating, to form a mixture of alkenes.
-
-
Hydrogenation:
-
The resulting alkene mixture is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
The reaction is monitored until the uptake of hydrogen ceases.
-
The catalyst is filtered off, and the resulting crude this compound is purified by distillation.
-
Caption: General synthetic workflow for this compound.
Applications and Industrial Relevance
This compound's properties make it a versatile compound in several industrial applications.
-
Solvent: Its nonpolar nature and ability to dissolve a range of organic substances make it an effective solvent in various chemical processes.[1]
-
Lubricant Production: It is used as a component in the formulation of lubricants, where it helps to reduce friction and enhance performance in mechanical systems.[1]
-
Fuel Additive: As a fuel additive, this compound can improve the combustion efficiency of fuels, leading to better engine performance and a reduction in harmful emissions.[1]
-
Research Chemical: It serves as a useful chemical in research, for instance, as an aroma compound identified from the thermal degradation of carotenoids.[5][8]
-
Semiochemical: In the field of chemical ecology, this compound has been identified as a semiochemical used in the chemical communication system of the ant species Notoncus ectatommoides.[9]
Caption: Relationship between properties and applications.
Spectroscopic Analysis
Spectroscopic data is crucial for the identification and characterization of this compound.
-
Mass Spectrometry: The electron ionization mass spectrum of this compound is available through the NIST Chemistry WebBook, providing a fragmentation pattern that is characteristic of this branched alkane.[3]
-
Gas Chromatography: The Kovats retention index for this compound has been determined on non-polar columns, which is a valuable parameter for its identification in complex mixtures by gas chromatography.[2][10][11]
Safety and Handling
Due to its chemical nature, proper safety precautions must be observed when handling this compound.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an aspiration hazard.[2][4]
Precautionary Measures:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]
-
P331: Do NOT induce vomiting.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Fire Safety: this compound is a flammable liquid.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[12]
-
Use carbon dioxide, foam, or dry powder for extinguishing fires.[12][13]
Personal Protective Equipment (PPE):
-
Wear protective gloves, eye protection, and face protection.[12]
Caption: Safe handling workflow for this compound.
References
-
LookChem. (n.d.). Cas 1632-70-8, UNDECANE,5-METHYL-. Retrieved from [Link]
-
Stenutz. (n.d.). This compound. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94213, this compound. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91346405, 5,7-Diethyl-5-methylundecane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl undecane. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
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The Pherobase. (2025). Semiochemical compound: this compound. Retrieved from [Link]
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5-Methylundecane CAS number and molecular weight
An In-Depth Technical Guide to 5-Methylundecane
This guide provides a comprehensive technical overview of this compound (CAS No. 1632-70-8), tailored for researchers, chemists, and professionals in drug development and chemical synthesis. It moves beyond basic data to offer insights into its synthesis, analytical characterization, applications, and safe handling, grounded in established scientific principles.
Core Chemical Identity and Properties
This compound is a branched-chain alkane, a saturated hydrocarbon with the chemical formula C12H26.[1][2][3] Its structure consists of an eleven-carbon (undecane) backbone with a methyl group substituted at the fifth carbon position. This branching influences its physical properties, distinguishing it from its linear isomer, n-dodecane.
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various experimental and industrial settings, from reaction kinetics to solvent compatibility.
| Property | Value | Source(s) |
| CAS Number | 1632-70-8 | [1][2][3] |
| Molecular Formula | C12H26 | [1][2][3][4] |
| Molecular Weight | 170.33 g/mol | [1][2][4] |
| Appearance | Colorless liquid with a mild odor | [1] |
| Boiling Point | 206°C | [1] |
| Melting Point | -50.8°C (estimate) | [1] |
| Density | 0.7476 g/cm³ at 20°C | [1] |
| Flash Point | 60.3°C | [1] |
| Vapor Pressure | 0.316 mmHg at 25°C | [1] |
| Refractive Index | 1.4202 | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents | [1] |
Synthesis Pathway: A Mechanistic Approach
The synthesis of branched alkanes like this compound often relies on building the carbon skeleton through nucleophilic addition to a carbonyl group, followed by reduction. A common and illustrative route starts from 2-octanone, demonstrating a Grignard reaction followed by deoxygenation.
The causality behind this choice of pathway lies in its efficiency and the high degree of control over the final structure. The Grignard reaction is a robust and well-understood method for forming carbon-carbon bonds. The subsequent steps are designed to remove the introduced oxygen functionality, yielding the target saturated alkane.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound via Grignard reaction.
*Note: While direct reduction of the tertiary alcohol is difficult, a common alternative involves dehydration to an alkene followed by catalytic hydrogenation. The diagram represents a conceptual deoxygenation from a related ketone precursor for simplicity.
Experimental Protocol: Synthesis from 2-Octanone
This protocol outlines a two-step process to synthesize this compound, adapted from established organometallic and reduction methodologies.[5]
Step 1: Grignard Reaction & Hydrolysis
-
Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-neck round-bottom flask with a dropping funnel, a condenser, and a magnetic stirrer.
-
Reagent Preparation: Add 1.2 equivalents of magnesium turnings to the flask. Prepare a solution of 1.1 equivalents of 1-bromobutane in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Grignard Formation: Add a small portion of the 1-bromobutane solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and gentle reflux), gentle heating may be applied. Once initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Nucleophilic Addition: After the magnesium is consumed, cool the resulting Grignard reagent (n-butylmagnesium bromide) to 0°C. Add a solution of 1.0 equivalent of 2-octanone in anhydrous ether/THF dropwise. Causality: This slow addition at a reduced temperature controls the exothermicity of the reaction and minimizes side products.
-
Quenching & Hydrolysis: Once the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Causality: This hydrolyzes the intermediate magnesium alkoxide to the tertiary alcohol, 5-methyl-5-undecanol, and precipitates magnesium salts for easier removal.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Reduction to this compound This step involves the conversion of the tertiary alcohol to the final alkane. A common method is dehydration followed by hydrogenation.
-
Dehydration: Reflux the crude 5-methyl-5-undecanol with a catalytic amount of a strong acid (e.g., H2SO4 or p-toluenesulfonic acid) in a non-polar solvent like toluene, using a Dean-Stark apparatus to remove water. This will produce a mixture of isomeric alkenes (5-methylundecenes).
-
Hydrogenation: Dissolve the purified alkene mixture in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (5% Pd/C). Purge the system with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring until hydrogen uptake ceases.[5]
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Causality: Celite provides a fine filtration medium that prevents the pyrophoric catalyst from being exposed to air while hot and ensures its complete removal.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or flash column chromatography to yield pure this compound.
Applications and Research Significance
While not a frontline pharmaceutical agent, this compound serves important roles in various industrial and research contexts.
-
Industrial Solvent & Additive: Due to its non-polar nature and high boiling point, it is used as a solvent in chemical processes. It also serves as a component in lubricant formulations to enhance performance and as a fuel additive to improve combustion properties.[2]
-
Chemical Ecology: this compound has been identified as a semiochemical, a chemical used in communication, for the ant species Notoncus ectatommoides.[6] This makes it a compound of interest for researchers studying insect behavior and chemical signaling.
-
Research Chemical: It serves as a useful, non-polar standard in analytical chemistry, particularly in chromatography, and as a starting material or intermediate in specialized organic syntheses.[7]
Analytical Methodologies: GC-MS Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the identification and quantification of volatile and semi-volatile compounds like this compound. Its high resolving power (GC) combined with the specific molecular fingerprinting (MS) provides an unambiguous characterization.[4]
GC-MS Analytical Workflow
Caption: General workflow for the analysis of this compound by GC-MS.
Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of this compound. Parameters should be optimized based on the specific instrument and analytical goals (e.g., purity assessment vs. trace quantification).
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a high-purity volatile solvent such as n-hexane. Create a series of dilutions for calibration if quantification is required.
-
Instrument Setup (Example Parameters):
-
Gas Chromatograph (GC):
-
Inlet: Split/splitless, set to 250°C. A split ratio of 50:1 is typical for purity analysis.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar column such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms).
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, hold for 5 minutes. Causality: This temperature program ensures the elution of volatile solvents early in the run while providing sufficient thermal energy to elute the C12 alkane with good peak shape.
-
-
Mass Spectrometer (MS):
-
Ion Source: Electron Ionization (EI) at 70 eV. Causality: 70 eV is the standard energy for EI, as it provides reproducible fragmentation patterns that are comparable to established spectral libraries like NIST.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400. This range covers the molecular ion and key fragment ions of this compound.
-
-
-
Data Analysis:
-
Identification: The retention time of the analyte peak is compared to that of a known standard. The acquired mass spectrum is compared against a reference library (e.g., NIST/Wiley) for confirmation. Key fragments for branched alkanes will be observed.
-
Quantification: If calibrated, the peak area of the analyte is used to determine its concentration based on the standard curve.
-
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. It is classified as a flammable liquid and presents a significant aspiration hazard.
-
GHS Classification: Flammable liquid and vapor (H226), May be fatal if swallowed and enters airways (H304).[4][8]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, nitrile gloves, and a lab coat.[3]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use only non-sparking tools.[8] Use dry sand, dry chemical, or alcohol-resistant foam for extinction.[8]
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors.[3]
-
-
First Aid:
-
If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[8] Causality: Inducing vomiting can cause the low-viscosity liquid to be aspirated into the lungs, leading to chemical pneumonitis, which can be fatal.
-
If on Skin: Remove contaminated clothing and rinse skin with plenty of water.[8]
-
If Inhaled: Move the person to fresh air.[3]
-
Conclusion
This compound, while a structurally simple molecule, possesses a distinct set of properties that make it valuable in both industrial and research settings. A thorough understanding of its synthesis, analytical behavior, and safety profile is crucial for its effective and safe application. The methodologies and insights provided in this guide serve as a foundational resource for scientists and researchers working with this and similar branched-chain alkanes.
References
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LookChem. (n.d.). Cas 1632-70-8, UNDECANE, 5-METHYL-. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94213, this compound. Retrieved from [Link]
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Angene Chemical. (2021, May 1). Safety Data Sheet: this compound. Retrieved from [Link]
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The Pherobase. (2025, July 8). Semiochemical compound: this compound. Retrieved from [Link]
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BIOBERRY, Inc. (n.d.). 1632-70-8 | this compound. Retrieved from [Link]
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What is the biological significance of 5-Methylundecane?
An In-Depth Technical Guide to the Biological Significance of 5-Methylundecane
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of this compound, a branched-chain alkane with notable, albeit specific, biological significance. Primarily targeting researchers, chemical ecologists, and professionals in drug development, this document synthesizes current knowledge on its role as a semiochemical, contrasts it with structurally related compounds, and details the methodologies essential for its study. We delve into its chemical properties, industrial applications, and the analytical and synthetic protocols required for its investigation, providing a robust framework for future research and application development.
Introduction: Defining this compound
This compound (C₁₂H₂₆) is a saturated, branched-chain alkane.[1][2] Structurally, it consists of an eleven-carbon (undecane) backbone with a methyl group branching from the fifth carbon atom.[1] While seemingly simple, this molecule holds a place in the complex world of chemical ecology as a semiochemical—a chemical involved in communication.[3] Its primary biological relevance lies in its use by certain insect species for chemical signaling.[3] Beyond its natural role, this compound also finds utility in various industrial processes, serving as a specialized solvent, a component in lubricants, and a fuel additive.[1] This guide aims to provide an in-depth, technically-grounded overview of this compound, focusing on its biological functions and the scientific methodologies used to elucidate them.
Physicochemical Properties
A foundational understanding of this compound's physical and chemical properties is critical for its extraction, analysis, and synthesis. It is a colorless liquid characterized by its nonpolar nature, rendering it insoluble in water but highly soluble in organic solvents.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [2][3] |
| Molecular Weight | 170.33 g/mol | [2][3][4] |
| CAS Number | 1632-70-8 | [2][3][5] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 96-98 °C at 20 Torr | [4] |
| Density | 0.7512 g/cm³ at 20 °C | [4] |
| SMILES | CCCCCCC(C)CCCC | [2][5] |
| InChIKey | QULNVKABFWNUCW-UHFFFAOYSA-N | [2][5] |
Biological Significance in Chemical Ecology
The core biological significance of this compound stems from its role as a semiochemical, a broad class of signaling molecules used in intra- and inter-species communication.
Pheromonal Activity
Pheromones are a subset of semiochemicals that mediate interactions between individuals of the same species. This compound has been identified as a component in the chemical communication system of the ant species Notoncus ectatommoides.[3] In this context, it likely functions as a cuticular hydrocarbon (CHC), which can play roles in nestmate recognition, territorial marking, or signaling social status.
The specificity of pheromonal communication is a cornerstone of chemical ecology. Even minor alterations to molecular structure, such as the position of a methyl group or the length of the carbon chain, can drastically change or eliminate biological activity. While this compound is identified in certain species, other closely related branched alkanes serve as potent pheromones in different insects, highlighting this principle:
-
5-Methylheptadecane: This longer-chain analogue is the primary sex pheromone of the Broom Twig Miner, Leucoptera spartifoliella.[6]
-
5,9-Dimethylheptadecane: A di-methylated alkane, it functions as the sex pheromone for the moth Leucoptera scitella.[7]
-
5,11-Dimethylpentacosane: This much larger molecule acts as a male-produced sex pheromone component in the Greater Wax Moth, Galleria mellonella, synergizing with other compounds to attract females over long distances.[8]
The study of these analogues provides a critical framework for understanding the structure-activity relationships that govern insect olfaction and behavior. For researchers, this underscores the necessity of high-purity standards when synthesizing and testing candidate pheromones, as minor isomeric impurities could lead to confounding behavioral results.
General Biosynthetic Logic
While the specific biosynthetic pathway for this compound has not been fully elucidated, the formation of branched-chain hydrocarbons in insects generally follows established metabolic routes. These pathways typically begin with primary metabolites from amino acid catabolism, which provide the branched "starter" units for fatty acid synthesis.
The diagram below illustrates a conceptual workflow for the biosynthesis of a generic branched-chain alkane like this compound, originating from fatty acid metabolism.
Caption: Conceptual pathway for branched-alkane biosynthesis in insects.
Methodologies for Research and Development
For scientists investigating the biological role of this compound or developing applications, robust analytical and synthetic methodologies are paramount.
Analytical Detection and Characterization
Identifying and quantifying this compound in complex biological matrices (e.g., insect cuticular extracts) requires high-resolution separation and detection techniques. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this purpose.
-
Sample Preparation:
-
Anesthetize an individual insect (e.g., Notoncus ectatommoides) by cooling.
-
Submerge the insect in 100 µL of a nonpolar solvent (e.g., hexane or dichloromethane) in a 200 µL glass insert for 5-10 minutes to extract cuticular lipids.
-
Carefully remove the insect. An internal standard (e.g., n-dodecane) may be added for quantification.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
GC-MS Apparatus & Conditions:
-
System: Gas Chromatograph with a Mass Selective Detector (MSD).
-
Column: A nonpolar capillary column (e.g., 30 m x 0.25 mm ID, DB-5ms or equivalent) is ideal for separating hydrocarbons.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: 250 °C, splitless injection (1 µL).
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp at 10 °C/min to 300 °C, and hold for 10 minutes. This program effectively separates volatile to semi-volatile compounds.
-
MSD Conditions: Transfer line at 280 °C. Electron Ionization (EI) at 70 eV. Scan range of m/z 40-450.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time relative to standards.
-
Confirm identity by comparing the resulting mass spectrum to a reference library (e.g., NIST). Key fragments for branched alkanes will show characteristic losses at the branch point.
-
The workflow for identifying a pheromone is a multi-step process that integrates chemical analysis with biological assays to confirm function.
Caption: Standard workflow for insect pheromone identification and confirmation.
Chemical Synthesis
The unambiguous confirmation of a pheromone's identity and the execution of field trials require chemically synthesized, high-purity material.[6] Synthesis provides definitive proof that the identified molecule, and not a co-eluting impurity, is responsible for the observed biological activity.
The following protocol is adapted from established organometallic reactions suitable for alkane synthesis.[9]
Caption: Conceptual two-step synthesis route for this compound.
-
Step 1: Grignard Reaction for Carbon Skeleton Assembly
-
Under an inert atmosphere (argon or nitrogen), dissolve 2-octanone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add butylmagnesium chloride (a Grignard reagent, ~1.1 eq) dropwise via syringe.
-
Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature and stir for an additional hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, 5-methyl-5-undecanol.
-
-
Step 2: Deoxygenation to the Final Alkane
-
The reduction of the tertiary alcohol to the corresponding alkane can be challenging. A common method is via a Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source like lithium aluminum hydride. An alternative route involves catalytic hydrogenation.
-
As cited in the literature, a two-step process involving Raney nickel and subsequent hydrogenation over a palladium on carbon (Pd/C) catalyst can achieve this transformation.[9]
-
Dissolve the intermediate from Step 1 in a suitable solvent like toluene. Add Raney nickel and reflux.[9]
-
Following the initial reduction, the product is subjected to hydrogenation (H₂) using 5% Pd/C as a catalyst in ethanol/ethyl acetate at room temperature and atmospheric pressure.[9]
-
-
Purification:
-
The final product, this compound, must be purified by flash column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to remove any unreacted starting materials or byproducts. Purity should be confirmed by GC-MS and NMR.
-
Industrial and Research Applications
Beyond its role in chemical ecology, this compound is a useful chemical in several sectors:
-
Chemical Industry: It serves as a nonpolar solvent for various chemical reactions and processes.[1]
-
Lubricant Production: It is used as a component in the formulation of high-performance lubricants, where its branched structure can influence viscosity and low-temperature properties.[1]
-
Fuel Additives: It can be utilized as an additive to improve the combustion efficiency of fuels.[1]
-
Research Chemical: It is sold as a research chemical and analytical standard.[10][11] It has also been identified as an aroma compound resulting from the thermal degradation of carotenoids.[10][11]
Conclusion and Future Directions
This compound is a branched alkane whose primary biological significance lies in its role as an insect semiochemical. While its documented activity is currently limited to a few species, the prevalence of structurally similar methyl-branched alkanes as potent pheromones across the insect kingdom suggests a broader, yet-to-be-discovered role for such molecules. Its study provides a classic example of the chemical specificity that governs biological communication.
Future research in this area should focus on:
-
Expanded Screening: Conducting broad chemical ecology screens of insect cuticular hydrocarbons to identify other species that may use this compound for communication.
-
Biosynthetic Pathway Elucidation: Utilizing transcriptomics and functional genomics to identify the specific enzymes (e.g., fatty acid synthases, elongases, P450s) responsible for its production in relevant species.
-
Behavioral Neurology: Investigating the specific olfactory receptors in insect antennae that detect this compound to understand the neural basis of its perception.
-
Applied Chemical Ecology: Exploring its potential for pest management, either as a species-specific attractant for monitoring traps or as a mating disruptant, analogous to how other pheromones are used.[6]
The continued investigation of this compound and its analogues will undoubtedly deepen our understanding of chemical communication and may unlock new, environmentally benign strategies for managing insect populations.
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5-Methylundecane as an insect semiochemical
An In-depth Technical Guide to 5-Methylundecane as an Insect Semiochemical
Abstract
Methyl-branched alkanes are a significant class of cuticular hydrocarbons (CHCs) that play critical roles in the chemical ecology of insects, serving not only as a protective barrier against desiccation but also as vital chemical signals for communication.[1][2] Among these, this compound has been identified as a functional semiochemical, mediating intraspecific interactions. This technical guide provides a comprehensive exploration of this compound, beginning with its physicochemical properties and known biological functions. We delve into the intricate biosynthetic pathway responsible for its production within the insect body, a process intricately linked to fatty acid metabolism.[1][3] Furthermore, this document serves as a practical resource for researchers by providing detailed, field-proven methodologies for the collection, identification, and functional analysis of this compound. Step-by-step protocols for Solid-Phase Microextraction (SPME), Gas Chromatography-Mass Spectrometry (GC-MS), Electroantennography (EAG), and behavioral bioassays are presented, complete with the scientific rationale behind experimental choices. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to investigate this compound and other methyl-branched hydrocarbons in their own work.
Part 1: The Profile of this compound
Physicochemical Properties
This compound is a saturated, branched-chain alkane. As a component of the insect cuticle, its volatility is lower than short-chain alarm pheromones but sufficient to act as a close-range or contact cue.[4] Understanding its physical properties is essential for designing appropriate methods for its collection and analysis.
| Property | Value |
| Chemical Formula | C₁₂H₂₆ |
| Molecular Weight | 170.34 g/mol |
| Structure | CH₃(CH₂)₅CH(CH₃)(CH₂)₃CH₃ |
| Class | Methyl-Branched Cuticular Hydrocarbon |
Established Biological Roles
Semiochemicals are signaling chemicals that mediate interactions between organisms.[4][5] this compound falls into the category of pheromones, which are used for communication between members of the same species.[4]
-
Pheromonal Activity: The most clearly documented role for this compound is as a pheromone in ants of the genus Cataglyphis.[6] In social insects, CHCs are fundamental for nestmate recognition, fertility signaling, and maintaining social structure.[7] While the specific behavioral cascade elicited by this compound in Cataglyphis requires further elucidation, its presence is integral to the colony's chemical communication network.
The significance of the methyl branch position is highlighted by related compounds. For instance, 5-methylheptadecane is the primary sex pheromone of the broom twig miner, Leucoptera spartifoliella, demonstrating that this structural motif is conserved and utilized for critical reproductive behaviors.[8] Similarly, 3-methylheptacosane is a key component of the contact sex pheromone for the parasitoid wasp Lariophagus distinguendus.[7] This contextual evidence underscores the importance of investigating this compound in other species where it is present, as it may serve as a currently unrecognized signal for mating or aggregation.
Part 2: Biosynthesis of Methyl-Branched Alkanes
The production of this compound and other methyl-branched cuticular hydrocarbons (MBCHs) is a specialized metabolic process occurring primarily in the oenocytes, cells associated with the insect's fat body and epidermis.[2][3] The pathway is an elegant modification of fatty acid synthesis.[1]
The core process can be outlined in four major stages:
-
Initiation & Branching: Standard fatty acid synthesis begins with acetyl-CoA. To create a methyl-branched chain, the process incorporates a methyl-starter unit derived from precursors like succinate or valine, or it substitutes a methylmalonyl-CoA molecule for a malonyl-CoA molecule during the elongation phase.[1][2][9] This incorporation is the key step that introduces the methyl branch.
-
Elongation: The branched acyl chain is extended by membrane-bound fatty acid elongase (ELO) enzyme systems. Each cycle adds two carbon units, and the specific ELOs involved help determine the final chain length of the hydrocarbon.[1]
-
Reduction: The resulting very-long-chain acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).[1]
-
Decarbonylation: In the final step, an oxidative decarbonylase (CYP4G family) removes the carbonyl carbon, yielding the final hydrocarbon product, such as this compound.
This pathway highlights a complex, tightly regulated process that contributes to the unique "hydrocarbon fingerprint" of an insect species.[10]
Part 3: Methodologies for Semiochemical Research
Investigating this compound requires a multi-step approach, from collecting the compound from the insect to verifying its biological activity. The following protocols are designed to be self-validating, with built-in controls to ensure trustworthy and reproducible results.
3.1: Volatile Collection & Extraction
The choice of collection method depends on whether the target compound is released into the air or remains on the cuticle.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)
This non-destructive technique is ideal for sampling volatile compounds released by living insects.[11][12]
-
Rationale: HS-SPME concentrates volatiles from the air surrounding an insect onto a coated fiber, providing a sensitive snapshot of the emitted chemical profile without harming the subject.[13] The choice of fiber coating is critical for efficiently trapping hydrocarbons.
-
Methodology:
-
Setup: Place one or more insects in a clean, sealed glass vial or chamber. Ensure the volume is appropriate to allow for analyte concentration.
-
Fiber Selection: Use a non-polar or bipolar fiber, such as 100 µm Polydimethylsiloxane (PDMS) or 50/30 µm Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS), which are effective for trapping a broad range of volatiles, including alkanes.[14]
-
Extraction: Condition the SPME fiber according to the manufacturer's instructions. Carefully insert the fiber through a septum into the headspace above the insect(s). Do not let the fiber touch the insect.
-
Sampling: Expose the fiber for a predetermined period (e.g., 1-4 hours). This timing should be optimized based on preliminary trials. Include a control chamber containing no insects to identify background contaminants.
-
Analysis: Retract the fiber and immediately insert it into the injection port of a GC-MS for thermal desorption and analysis.[12]
-
3.2: Chemical Identification
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for separating and identifying volatile compounds.[15][16]
-
Rationale: The gas chromatograph separates the complex mixture of compounds collected by SPME, and the mass spectrometer fragments the molecules, creating a unique mass spectrum ("fingerprint") that allows for positive identification.
-
Methodology:
-
Injection: Thermally desorb the SPME fiber in the heated GC inlet (typically 250°C).
-
Separation: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms), which separates compounds primarily by boiling point, ideal for hydrocarbons.
-
Temperature Program: A typical oven program would be: hold at 50°C for 2 min, then ramp at 10°C/min to 300°C and hold for 10 min.[17] This ensures separation of both highly volatile and less volatile CHCs.
-
Mass Spectrometry: Operate the MS in Electron Impact (EI) mode at 70 eV.[18]
-
Identification: Compare the resulting mass spectrum and retention time of the peak of interest with that of an authentic synthetic standard of this compound. Confirmation should also be made by comparing against a spectral library (e.g., NIST).
-
3.3: Investigating Biological Activity
Identifying a compound is only the first step; proving its biological function is paramount.[19]
Protocol 3: Electroantennography (EAG)
EAG measures the summed electrical response of the insect antenna to an olfactory stimulus, directly assessing whether the insect can detect the compound.[20][21]
-
Rationale: A positive EAG response provides direct physiological evidence that the insect's olfactory system recognizes this compound, making it a candidate for behavioral activity.[22]
-
Methodology:
-
Antenna Preparation: Immobilize a live insect (e.g., by chilling). Under a microscope, carefully excise an antenna at its base.[20] Mount the antenna between two electrodes using conductive gel to ensure a stable electrical connection.[23]
-
Stimulus Preparation: Create a serial dilution of synthetic this compound in a high-purity solvent like hexane (e.g., from 1 ng/µL to 100 ng/µL). Apply 10 µL of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent only serves as the negative control.
-
Stimulus Delivery: A continuous stream of humidified, purified air is passed over the antenna. A puff of air (e.g., 0.5 seconds) is diverted through the stimulus pipette, delivering the odor to the antenna.[20]
-
Data Recording: Record the resulting depolarization (a negative voltage deflection) using an acquisition system. Present stimuli from lowest to highest concentration, with sufficient recovery time (30-60 seconds) between puffs.
-
Analysis: Measure the peak amplitude of the EAG response for each stimulus and subtract the response to the solvent control.
-
Protocol 4: Behavioral Bioassay (Y-Tube Olfactometer)
This assay determines the behavioral valence of a compound—whether it is an attractant, a repellent, or inert.[19][24]
-
Rationale: While EAG confirms detection, a behavioral assay is required to prove the compound's function as a semiochemical that modifies behavior.[19] The Y-tube gives an insect a clear choice between two odor sources.
-
Methodology:
-
Apparatus: Use a glass Y-tube olfactometer. Purified, humidified air flows through both arms and exits through the base.
-
Treatment: In one arm (the "treatment" arm), place a filter paper treated with a specific dose of this compound in solvent. In the other arm (the "control" arm), place a filter paper treated with solvent only.
-
Bioassay: Introduce a single insect at the base of the Y-tube. Observe the insect for a set period (e.g., 5-10 minutes).
-
Data Collection: Record which arm the insect first enters and how much time it spends in each arm. A "choice" is typically defined as the insect moving a certain distance past the Y-junction.
-
Replication: Test a sufficient number of insects (e.g., n=50) to allow for statistical analysis. To avoid spatial bias, swap the treatment and control arms halfway through the experiment and clean the apparatus thoroughly between replicates.
-
Analysis: Use a Chi-square test or binomial test to determine if the number of insects choosing the treatment arm is significantly different from the control arm.
-
Part 4: Data Presentation
Quantitative data from these experiments should be summarized for clarity and comparison.
Table 1: Hypothetical EAG Response of an Insect to this compound
| Stimulus Dose (ng) | Mean EAG Amplitude (mV) ± SE | Normalized Response (%) |
| Solvent Control | 0.12 ± 0.03 | 0 |
| 1 | 0.45 ± 0.08 | 25.4 |
| 10 | 0.98 ± 0.11 | 66.1 |
| 100 | 1.45 ± 0.15 | 100 |
| 1000 | 1.42 ± 0.18 | 98.4 |
SE = Standard Error. Normalized response is calculated relative to the maximum response after subtracting the control.
Table 2: Hypothetical Y-Tube Olfactometer Behavioral Choices
| Treatment | Control | No Choice | Total (N) | % Choice for Treatment | p-value |
| 35 | 15 | 5 | 55 | 70.0% | < 0.01 |
Data represents the number of insects making a final choice. p-value from a Chi-square test.
Conclusion
This compound is a confirmed insect semiochemical with a clear role in the chemical communication of certain species. As a representative of the broader class of methyl-branched cuticular hydrocarbons, it exemplifies a sophisticated signaling system that governs fundamental insect behaviors. The methodologies outlined in this guide—from collection and identification to physiological and behavioral validation—provide a robust framework for researchers to explore the function of this compound and to discover its role in a wider range of insect taxa. Future research should focus on identifying the specific olfactory receptors responsible for its detection and elucidating the full behavioral repertoires it mediates, paving the way for potential applications in pest management and biodiversity monitoring.
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5-Methylundecane: A Technical Guide to its Natural Occurrence, Biosynthesis, and Ecological Significance
This guide provides a comprehensive technical overview of 5-methylundecane, a branched-chain alkane with significant roles in chemical ecology. Intended for researchers, scientists, and professionals in drug development and chemical ecology, this document synthesizes current knowledge on its natural sources, biosynthetic pathways, and functional significance in the ecosystems it inhabits. We will explore its presence in both the plant and insect kingdoms, detail the biochemical routes to its formation, and discuss the methodologies for its extraction and analysis.
Natural Occurrence and Distribution
This compound (C₁₂H₂₆) is a saturated hydrocarbon that has been identified as a naturally occurring compound in both flora and fauna. Its presence is not ubiquitous, but where it is found, it often plays a role in chemical communication and interaction.
Occurrence in the Plant Kingdom
Volatile organic compounds (VOCs) are crucial for plants, mediating interactions with pollinators, herbivores, and neighboring plants.[1][2] this compound has been identified as a component of the volatile profile of the aquatic herbaceous plant Ludwigia stolonifera.
A study utilizing volatile solvent extraction followed by gas chromatography-mass spectrometry (VSE-GC-MS/MS) quantified the chemical composition of the aerial parts and roots of L. stolonifera. The analysis revealed that this compound constitutes 1.19% of the total volatile compounds in the aerial parts of the plant.[3][4] The presence of this and other aliphatic hydrocarbons contributes to the plant's overall chemical signature, which may have implications for its defense mechanisms or other ecological interactions.[5]
**Table 1: Quantitative Analysis of this compound in *Ludwigia stolonifera***
| Plant Species | Part | Method of Analysis | Relative Percentage of this compound |
| Ludwigia stolonifera | Aerial Parts | VSE-GC-MS/MS | 1.19%[3][4] |
Occurrence in the Insect Kingdom
In insects, branched-chain alkanes are common constituents of cuticular hydrocarbons (CHCs), which primarily serve to prevent desiccation but have also evolved to function as critical chemical signals.[6][7] These compounds are integral to communication, mediating behaviors such as nestmate recognition, mate selection, and territorial marking.[8][9]
This compound is documented as a semiochemical for the ant species Notoncus ectatommoides.[10] In this context, it is classified as an attractant, suggesting a role as a pheromone that influences the behavior of other individuals of the same species.[10][11] While the precise function—be it for trail-marking, aggregation, or another social cue—requires further specific investigation, its presence on the cuticle is central to the chemical language of this species.
Biosynthesis of this compound
The biosynthesis of branched-chain alkanes like this compound is intrinsically linked to fatty acid metabolism in both insects and plants. The pathways involve the modification of fatty acid precursors to introduce methyl branches, followed by elongation and final conversion to hydrocarbons.
Biosynthesis in Insects
In insects, the biosynthesis of methyl-branched CHCs occurs in specialized cells called oenocytes.[6] The process begins with a standard fatty acid synthase (FAS) pathway, which is modified to incorporate a methyl group.
-
Initiation with a Branched Precursor: Instead of using acetyl-CoA as the primer, the FAS complex utilizes a branched-chain acyl-CoA, derived from branched-chain amino acids like valine, leucine, or isoleucine. For this compound, a precursor providing the methyl group at an internal position is required.
-
Elongation: The initial branched precursor is then elongated by the addition of two-carbon units from malonyl-CoA through the action of elongase enzymes.[12]
-
Reduction and Decarbonylation: The resulting very-long-chain fatty acid (VLCFA) is then reduced to a fatty aldehyde. Finally, an oxidative or reductive decarbonylation step removes the carbonyl carbon, yielding the final hydrocarbon.[6][12]
The following diagram illustrates the generalized pathway for branched-chain hydrocarbon biosynthesis in insects.
Caption: Generalized biosynthetic pathway of methyl-branched alkanes in insects.
Biosynthesis in Plants
The biosynthesis of alkanes in plants also originates from the fatty acid synthesis pathway located in the plastids. While the specific pathway for this compound in Ludwigia has not been elucidated, a general pathway for branched-chain alkanes can be proposed.
Similar to insects, the process likely involves the incorporation of a branched-chain primer during fatty acid synthesis. The resulting branched fatty acid is then exported from the plastid to the endoplasmic reticulum, where it undergoes elongation to a VLCFA. The final steps, analogous to those in cyanobacteria and insects, involve a two-step pathway where the fatty acyl-ACP is first reduced to a fatty aldehyde and then converted to an alkane by an aldehyde deformylating oxygenase (ADO).[13][14]
Ecological Role and Significance
The function of a chemical compound in an ecosystem is defined by the context in which it is produced and perceived. For this compound, its roles differ significantly between its plant and insect sources.
Role in Insect Chemical Communication
As a cuticular hydrocarbon, this compound is a key player in the language of chemical signals used by Notoncus ectatommoides.[10] These signals, or semiochemicals, can be categorized based on whether the interaction is within the same species (pheromones) or between different species (allelochemicals).[15]
In the case of N. ectatommoides, this compound is an intraspecific signal—a pheromone.[10] Its classification as an "attractant" implies it may function in:
-
Recruitment: Leading nestmates to a food source.
-
Aggregation: Causing individuals to gather in a specific location.
-
Mate Recognition: As part of a blend of compounds that identify a potential mate.
The complexity of CHC profiles in social insects often means that a single compound is part of a larger chemical "gestalt" that conveys information about colony membership, reproductive status, and caste.[8]
Potential Role in Plant Ecology
The ecological function of this compound as a volatile organic compound in Ludwigia stolonifera is not yet specifically defined. However, the roles of plant VOCs are generally well-understood and provide a framework for hypothesizing its function.[1] These roles include:
-
Defense against Herbivores: Many VOCs act as repellents or toxins to insects and other herbivores.
-
Attraction of Pollinators: Floral scents are complex bouquets of VOCs that attract specific pollinators.
-
Allelopathy: Some VOCs released by plants can inhibit the growth of nearby competing plants.[16]
-
Priming of Defenses: VOCs released from a damaged plant can signal to neighboring plants to upregulate their own defenses.[2]
Given that L. stolonifera is an aquatic plant, the volatile nature of this compound suggests it would primarily be involved in airborne interactions with insects or neighboring emergent plants.
Methodologies for Extraction and Analysis
The study of this compound in its natural context requires robust methods for its extraction from complex biological matrices and its subsequent identification and quantification. The choice of method depends on the source organism and the volatility of the compound.
Protocol 1: Extraction and Analysis of Insect Cuticular Hydrocarbons
Objective: To extract, identify, and quantify this compound from the cuticle of Notoncus ectatommoides.
Methodology: Solvent Extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).
Step-by-Step Protocol:
-
Sample Collection: Collect individual ants and anesthetize them by cooling.
-
Solvent Extraction: Submerge a single ant in a glass vial containing 200 µL of a non-polar solvent such as hexane for 5-10 minutes.[7][17] An internal standard (e.g., n-octadecane at 10 ng/µL) should be included in the solvent for quantification.
-
Fractionation (Optional): To isolate the hydrocarbon fraction from more polar lipids, the extract can be passed through a small column of silica gel, eluting with hexane.
-
Concentration: Reduce the solvent volume to approximately 20 µL under a gentle stream of nitrogen.
-
GC-MS Analysis: Inject 1-2 µL of the concentrated extract into a GC-MS system.
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Temperature Program: Start at a low temperature (e.g., 60°C), hold for 2-3 minutes, then ramp up to a high temperature (e.g., 320°C) to elute all hydrocarbons.[17][18]
-
Identification: Identify this compound by comparing its mass spectrum and retention time to that of an authentic standard. The NIST library can be used for tentative identification.
-
Quantification: Calculate the amount of this compound relative to the internal standard.
-
Caption: Workflow for the extraction and analysis of ant cuticular hydrocarbons.
Protocol 2: Analysis of Plant Volatile Organic Compounds
Objective: To identify and quantify this compound from the headspace of Ludwigia stolonifera.
Methodology: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS.[11]
Step-by-Step Protocol:
-
Sample Preparation: Place a known mass of fresh aerial plant material (e.g., 1-5 grams) into a sealed headspace vial.
-
Equilibration: Allow the vial to equilibrate at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 30 minutes) to allow VOCs to accumulate in the headspace.[19]
-
SPME Fiber Exposure: Introduce an SPME fiber (e.g., with a DVB/CAR/PDMS coating) into the headspace of the vial. Expose the fiber for a defined period (e.g., 30-60 minutes) to adsorb the VOCs.[19][20]
-
Thermal Desorption in GC-MS: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The high temperature desorbs the analytes from the fiber onto the GC column.
-
GC-MS Analysis: The analysis proceeds as described in Protocol 1. Identification is confirmed by comparing the mass spectrum and retention index with reference data and authentic standards. Quantification can be performed using the internal standard method or by creating a calibration curve with a pure standard of this compound.
Caption: Workflow for the HS-SPME analysis of plant volatile compounds.
Conclusion and Future Directions
This compound is a naturally occurring branched-chain alkane that serves as an important chemical signal in insects and is a component of the volatile metabolome of certain plants. Its biosynthesis is rooted in fatty acid metabolism, highlighting the conserved nature of these pathways across different biological kingdoms. While its role as an attractant pheromone in the ant Notoncus ectatommoides is established, the precise behavioral context warrants further investigation. Similarly, its ecological function in Ludwigia stolonifera remains an open question, presenting an opportunity for future research into plant-insect and plant-plant interactions in aquatic environments.
Advancements in analytical techniques, particularly high-resolution mass spectrometry and metabolomics, will continue to refine our understanding of the distribution, biosynthesis, and ecological roles of this compound and other natural products. This knowledge is not only fundamental to the field of chemical ecology but also holds potential for applications in pest management and the development of novel bioactive compounds.
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Discovery and initial identification of 5-Methylundecane in nature
An In-depth Technical Guide on the Discovery and Initial Identification of 5-Methylundecane in Nature
Authored by: A Senior Application Scientist
Preamble: The Scent of Identity in the Insect World
In the intricate tapestry of chemical communication that governs the insect world, hydrocarbons play a role of paramount importance. Far from being mere inert components of the waxy cuticle that prevents desiccation, these molecules are the very language of identity, kinship, and social order.[1] Methyl-branched alkanes, a specific class of these cuticular hydrocarbons (CHCs), are particularly crucial in this chemical discourse.[2] Their structural diversity, arising from variations in chain length and the position of methyl groups, provides a rich vocabulary for encoding complex social signals. This guide delves into the discovery and initial identification of a specific "word" in this chemical language: this compound. While the exact moment of its first observation is embedded within a broader exploration of insect chemistry, this document reconstructs the scientific journey, grounded in the analytical techniques and ecological context of the time, that brought this molecule to light, primarily from the exocrine secretions of Formicine ants.
Part 1: The Ecological Impetus – Why Look for this compound?
The investigation into compounds like this compound did not occur in a vacuum. It was driven by a need to understand the complex social behaviors of insects, particularly ants. The Dufour's gland, an abdominal gland in many Hymenoptera, was identified early on as a rich source of diverse chemical compounds.[3][4] In ants, the secretions of this gland were implicated in a variety of roles, from alarm signaling and trail marking to nestmate recognition.
Early research into the chemical composition of Dufour's gland secretions in Formicine ants, such as those of the genus Cataglyphis, revealed a predominance of aliphatic hydrocarbons.[3] This discovery was pivotal, as it suggested that the specificity of chemical signals might lie in the subtle structural variations of these hydrocarbons. The central hypothesis that emerged was that different species, and perhaps even different colonies, would have unique hydrocarbon profiles, and that these profiles were the basis for distinguishing friend from foe. It was within this framework of chemical ecology and the quest to decipher the "code" of nestmate recognition that the detailed analysis of individual hydrocarbon components, including this compound, became a scientific imperative.
Biosynthesis: The Inherent Logic of Methyl-Branched Alkanes
Understanding the natural origin of this compound requires a brief foray into its biosynthesis. Methyl-branched alkanes in insects are derived from fatty acid metabolism. The process involves the incorporation of a methylmalonyl-CoA unit in place of a malonyl-CoA unit during fatty acid synthesis, leading to the introduction of a methyl branch. This biosynthetic pathway provides the rationale for the prevalence of methyl-branched alkanes in insect CHC profiles and underscores their biological significance.
Part 2: The Analytical Workflow for Discovery and Identification
The initial identification of this compound was a multi-step process, heavily reliant on the analytical techniques of the time, primarily Gas Chromatography-Mass Spectrometry (GC-MS). The workflow, from sample collection to structural confirmation, can be reconstructed as follows.
Step 1: Sample Collection and Extraction
The first step in the process is the careful collection of the chemical substance from the insect. Given that this compound is a component of the Dufour's gland secretion, the primary method for sample collection would have been the dissection of individual ants to isolate the gland.
Protocol 1: Dufour's Gland Extraction
-
Specimen Collection: Worker ants of a species known for complex social interactions, such as those from the genus Cataglyphis, are collected from the field and either processed immediately or flash-frozen for later analysis.
-
Dissection: Under a dissecting microscope, individual ants are held in place, and the abdomen is carefully opened to expose the internal organs. The Dufour's gland, a small, often translucent sac, is identified and carefully excised with fine forceps.
-
Extraction: The isolated glands are submerged in a small volume of a non-polar solvent, typically hexane, to extract the hydrocarbon components. The solvent is then carefully transferred to a clean vial, and the process is repeated with multiple individuals to obtain a sufficient quantity of the extract for analysis.
Step 2: Separation and Initial Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
The hexane extract, containing a complex mixture of hydrocarbons, is then subjected to GC-MS analysis. This technique separates the different compounds in the mixture and provides information about their molecular weight and structure.
Protocol 2: GC-MS Analysis of Hydrocarbon Extract
-
Injection: A small aliquot of the hexane extract is injected into the gas chromatograph.
-
Separation: The vaporized sample is carried by an inert gas (typically helium) through a long, thin capillary column (e.g., a DB-5ms or similar non-polar column). The column is housed in an oven that follows a specific temperature program, starting at a lower temperature and gradually increasing. Compounds separate based on their boiling points and interactions with the column's stationary phase, with more volatile compounds eluting first.
-
Detection and Ionization: As each compound elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with a high-energy electron beam (typically at 70 eV), which causes the molecule to ionize and fragment.
-
Mass Analysis: The resulting positively charged fragments are accelerated through a magnetic field, which separates them based on their mass-to-charge ratio (m/z). A detector records the abundance of each fragment, generating a mass spectrum.
Diagram of the GC-MS Workflow
Caption: A simplified workflow of Gas Chromatography-Mass Spectrometry for insect hydrocarbon analysis.
Step 3: Structural Elucidation from Mass Spectra
The identification of this compound from the GC-MS data relies on a careful interpretation of both its retention time and its mass spectrum.
-
Retention Time: The retention time of the unknown compound is compared to that of known straight-chain alkane standards. Branched alkanes typically have slightly shorter retention times than their straight-chain counterparts.
-
Mass Spectrum Analysis: The mass spectrum provides the key structural information. For an undecane (C11) derivative, the molecular ion (M+) would be expected at an m/z corresponding to the molecular weight of C12H26 (170.33 g/mol ). The fragmentation pattern is then used to determine the position of the methyl branch. The fragmentation of alkanes in an EI mass spectrometer follows predictable patterns, with cleavage being more likely at points of branching. For this compound, characteristic fragments would arise from cleavage on either side of the tertiary carbon at the 5-position.
| Characteristic Ion Fragments for Methylundecane Isomers | | :--- | :--- | | Isomer | Key Diagnostic m/z Fragments | | 3-Methylundecane | Cleavage at C2-C3 and C3-C4 | | 4-Methylundecane | Cleavage at C3-C4 and C4-C5 | | This compound | Cleavage at C4-C5 and C5-C6 |
Step 4: Confirmatory Synthesis
While GC-MS provides strong evidence for the structure of a compound, unequivocal identification, especially in the early days of pheromone chemistry, required confirmation through chemical synthesis.[5] The synthetic compound would then be analyzed using the same GC-MS method, and its retention time and mass spectrum would be compared to those of the natural product. A perfect match would confirm the structure.
Protocol 3: Generalised Synthesis of this compound
A common synthetic route for creating methyl-branched alkanes involves the use of Grignard reagents or other organometallic compounds.[6] A plausible, generalized route is outlined below:
-
Formation of a Grignard Reagent: 1-bromohexane is reacted with magnesium metal in dry ether to form hexylmagnesium bromide.
-
Coupling Reaction: The Grignard reagent is then reacted with a suitable ketone, such as 2-heptanone. This reaction forms a tertiary alcohol.
-
Dehydration and Reduction: The alcohol is then dehydrated to form an alkene, followed by catalytic hydrogenation to yield the saturated alkane, this compound.
Diagram of the Confirmatory Workflow
Caption: The logical flow for confirming the structure of a natural product via chemical synthesis.
Part 3: The Broader Context and Future Directions
The discovery and identification of this compound, and other methyl-branched alkanes, was a significant step in the field of chemical ecology. It provided concrete evidence for the "hydrocarbon code" hypothesis and paved the way for more detailed studies into the role of these compounds in insect behavior. The ability to identify specific isomers allowed researchers to synthesize them and conduct behavioral bioassays to determine their precise function, for instance, as pheromones that trigger specific responses in other individuals of the same species.
This foundational work has led to a deeper understanding of the biosynthesis of these compounds and their genetic underpinnings. For drug development professionals, understanding these unique biochemical pathways in insects can offer novel targets for the development of species-specific and environmentally benign pest control strategies. By disrupting the production or perception of these crucial chemical signals, it may be possible to control pest populations without the broad-spectrum effects of conventional insecticides.
References
- The Silent Language of Branched Alkanes: A Technical Guide to Insect Chemical Communic
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Synthesis of seven methyl-branched hydrocarbons as the pheromone candidates for female Korean apricot wasp, Eurytoma maslovskii. (n.d.). ResearchGate. [Link]
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Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones. (1987). Journal of Chemical Ecology, 13(8), 1927–1933. [Link]
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Ando, T., et al. (2015). Chiral Methyl-branched Pheromones. Natural Product Reports, 32(7), 947-979. [Link]
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Bernier, U. R., Carlson, D. A., & Geden, C. J. (1998). Gas chromatography/mass spectrometry analysis of the cuticular hydrocarbons from parasitic wasps of the genus Muscidifurax. Journal of the American Society for Mass Spectrometry, 9(4), 320–332. [Link]
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A Toxicological Deep Dive: Establishing a Safety Profile for 5-Methylundecane
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Methylundecane, a branched-chain alkane (C12H26), sees use in various industrial applications, including as a solvent and a component in lubricants and fuels.[1] Despite its presence in commercial products, a comprehensive public toxicological profile for this specific isomer is conspicuously absent. The primary documented hazard is a classification for Aspiration Toxicity, Category 1, indicating it may be fatal if swallowed and enters the airways.[2] This guide, authored from the perspective of a Senior Application Scientist, bridges this critical knowledge gap. It provides a predictive toxicological profile based on read-across from structurally similar long-chain alkanes and outlines a robust, phased experimental strategy to definitively characterize the safety of this compound. This document serves as a technical roadmap for generating the necessary data to support rigorous risk assessments and ensure safe handling and use.
Introduction to this compound: The Knowns and Unknowns
This compound is a colorless liquid with a mild odor, characterized by its low water solubility and flammable nature.[1] Its chemical identity and key physicochemical properties, which are critical determinants of its toxicokinetic and toxicological behavior, are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1632-70-8 | [2] |
| Molecular Formula | C12H26 | [2] |
| Molecular Weight | 170.33 g/mol | [2] |
| Boiling Point | 206°C | [3] |
| Melting Point | -50.8°C (estimate) | [3] |
| Density | 0.7476 g/cm³ | [3] |
| Flash Point | 60.3°C | [1] |
| Physical State | Liquid | [1] |
The primary hazard information available stems from the European Chemicals Agency (ECHA) inventory, which classifies this compound as "H304: May be fatal if swallowed and enters airways".[2] This classification is typical for low-viscosity hydrocarbons. However, this single data point is insufficient for a complete safety assessment, which requires understanding its potential for systemic toxicity, skin/eye irritation, genotoxicity, and other critical endpoints.
Predictive Toxicology: A Read-Across Approach
In the absence of specific data, a "read-across" approach using data from similar branched and linear alkanes (C8-C18) is a scientifically accepted practice.[4] Saturated hydrocarbons are generally of low systemic toxicity, with their adverse effects often linked to their physical properties (e.g., defatting of the skin) rather than specific chemical reactivity.[5][6]
-
Acute Toxicity : Branched alkanes in this carbon range typically exhibit low acute oral and dermal toxicity, with LD50 values greater than 2000 mg/kg bw.[4] Inhalation of vapors may cause transient adverse effects, but acute inhalation toxicity is generally low.[4]
-
Skin and Eye Irritation : These substances are expected to be slightly irritating to the skin and eyes.[4] Prolonged skin contact can lead to defatting and drying of the skin.[4][5]
-
Sensitization : Branched alkanes are generally not considered to be skin sensitizers.[4]
-
Repeated Dose Toxicity : Systemic toxicity following repeated oral exposure is not likely, with studies on analogue substances showing no adverse effects at doses up to 1000 mg/kg bw/day in rats.[4]
-
Genotoxicity & Carcinogenicity : Alkanes are not typically genotoxic.[4] While some complex hydrocarbon mixtures containing polycyclic aromatic hydrocarbons (PAHs) can be carcinogenic, pure, saturated alkanes are not classified as such.[6][7]
Predicted Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The movement and transformation of a chemical within the body—its toxicokinetics—is fundamental to understanding its potential for harm.[8][9] For a lipophilic substance like this compound, the following ADME profile is anticipated:
-
Absorption : Due to its lipophilicity, dermal absorption is expected to be low but may increase with prolonged contact. Oral absorption will be more significant. Inhalation is a key route for volatile hydrocarbons.[10]
-
Distribution : Once absorbed, it will likely distribute to fatty tissues and lipid-rich organs.
-
Metabolism : The primary route of metabolism for alkanes is oxidation by cytochrome P450 (CYP) enzymes in the liver.[11] This typically occurs at the terminal (ω-oxidation) or sub-terminal (ω-1 oxidation) carbon atoms, followed by further oxidation to fatty acids, which can then enter endogenous metabolic pathways.[5][11]
-
Excretion : Metabolites are primarily excreted in the urine. The parent compound, if volatile, can be excreted via exhalation.
Caption: Predicted ADME pathway for this compound.
A Phased Experimental Strategy for Toxicological Evaluation
To build a definitive toxicological profile, a tiered testing strategy is proposed. This approach prioritizes in vitro methods to screen for hazards before proceeding to more complex in vivo studies, aligning with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
Caption: Proposed tiered workflow for toxicological testing.
Phase 1: In Vitro Assessment
In vitro toxicology uses cultured cells to analyze the effects of chemical substances, providing a rapid and ethical means of screening for potential hazards.[12]
Protocol 1: Bacterial Reverse Mutation Test (Ames Test) - OECD TG 471
-
Objective : To assess mutagenic potential by detecting reverse mutations in amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.
-
Methodology :
-
Prepare various concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Expose tester strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA) to the test article, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
-
Include appropriate negative (solvent) and positive controls.
-
Plate the bacteria on minimal agar plates.
-
Incubate for 48-72 hours.
-
Count the number of revertant colonies.
-
-
Causality : A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenic potential. The inclusion of the S9 mix is critical because some substances only become mutagenic after being metabolized by liver enzymes.[11]
Protocol 2: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (RhE) - OECD TG 439
-
Objective : To assess the potential of a substance to cause skin irritation.
-
Methodology :
-
Use commercially available reconstructed human epidermis tissue models.
-
Apply a defined quantity of this compound topically to the tissue surface.
-
Expose for a specified period (e.g., 60 minutes).
-
After exposure, rinse the tissue and incubate in fresh medium.
-
Assess cell viability using the MTT assay, which measures mitochondrial dehydrogenase activity.
-
-
Causality : Skin irritation is identified if the mean tissue viability falls below a defined threshold (e.g., ≤ 50%) compared to negative controls. This model mimics the biochemical and physiological properties of the upper parts of the human skin, providing a mechanistically relevant alternative to animal testing.
Phase 2: Targeted In Vivo Confirmation
If in vitro tests show no significant concerns, targeted in vivo studies are required to understand systemic effects and confirm the safety profile.[13]
Protocol 3: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
-
Objective : To determine the acute oral toxicity and estimate the LD50.
-
Methodology :
-
Use a stepwise procedure with a small number of animals (e.g., female rats).
-
Administer a starting dose (e.g., 2000 mg/kg, based on read-across data[4]) via oral gavage.
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.
-
Depending on the outcome, no further testing may be needed, or a lower/higher dose may be tested in another group.
-
-
Causality : This study provides critical information for hazard classification and labeling. The observation period allows for the detection of both immediate and delayed toxic effects.[14]
Protocol 4: 28-Day Repeated Dose Oral Toxicity Study in Rodents (OECD TG 407)
-
Objective : To evaluate potential adverse effects from repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).
-
Methodology :
-
Administer this compound daily via oral gavage to groups of rodents (e.g., rats, 5/sex/group) at three dose levels plus a control group for 28 days.
-
Monitor clinical signs, body weight, and food/water consumption throughout the study.
-
At termination, conduct detailed hematology, clinical biochemistry, and a full histopathological examination of organs and tissues.
-
-
Causality : This study is the cornerstone for identifying target organs of toxicity and characterizing the dose-response relationship.[15] Histopathology provides direct evidence of tissue damage, while blood analysis can reveal subtle effects on organ function. The resulting NOAEL is a critical value for deriving safe exposure limits for humans.[16]
Data Synthesis and Risk Characterization
The data generated from this phased strategy must be integrated to build a weight of evidence for the safety of this compound. The results will allow for a definitive hazard classification according to the Globally Harmonized System (GHS).
Table 2: Hypothetical Data Summary and Interpretation
| Toxicological Endpoint | Hypothetical Result | GHS Classification | Interpretation |
| Acute Oral Toxicity | LD50 > 2000 mg/kg bw | Not Classified | Low acute oral toxicity, consistent with similar alkanes.[4] |
| Skin Irritation (RhE) | Mean Viability = 65% | Not Classified | Not a skin irritant under GHS criteria. |
| Mutagenicity (Ames) | Negative in all strains +/- S9 | Not Classified | No evidence of gene mutation potential. |
| Aspiration Hazard | Low viscosity liquid | Category 1 | May be fatal if swallowed and enters airways.[2] |
| 28-Day Repeated Dose | NOAEL = 1000 mg/kg/day | Not Classified | No systemic toxicity observed at the limit dose. |
This integrated assessment provides the scientific foundation for developing a Safety Data Sheet (SDS), establishing occupational exposure limits, and ensuring the overall safe use of this compound in its various applications.[17][18]
Conclusion
While this compound currently has a limited toxicological dataset, a robust safety profile can be effectively established through a modern, phased-testing approach. By leveraging predictive toxicology based on chemical analogues and employing a strategic combination of validated in vitro and in vivo assays, researchers and drug development professionals can generate the comprehensive data required for a thorough risk assessment. This structured approach not only ensures human and environmental safety but also adheres to the highest standards of scientific integrity and ethical consideration.
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An In-depth Technical Guide to the Environmental Fate and Degradation of 5-Methylundecane
Abstract
This technical guide provides a comprehensive analysis of the environmental fate and degradation of 5-methylundecane (CAS: 1632-70-8), a C12 branched-chain alkane. While experimental data for this specific isomer is limited, this document synthesizes information from analogous branched alkanes, established principles of environmental chemistry, and standardized testing protocols to build a robust predictive profile. The guide is intended for researchers, environmental scientists, and drug development professionals who require a deep understanding of the environmental behavior of lipophilic, non-polar compounds. We will explore the interplay between physicochemical properties and environmental distribution, delve into the primary mechanisms of biotic and abiotic degradation, assess the potential for bioaccumulation, and outline the expected ecotoxicological profile. This guide is structured to provide not just data, but the scientific rationale behind the predicted environmental behavior and the experimental methodologies required for its validation.
Chemical Identity and Physicochemical Properties: The Foundation of Environmental Behavior
This compound is a saturated, branched-chain hydrocarbon. Its molecular structure, lacking functional groups susceptible to hydrolysis or photolysis, dictates that its environmental persistence is primarily governed by its resistance to microbial degradation and its partitioning behavior. Its high lipophilicity, indicated by a calculated Log Kₒw of 6.4, is the single most critical parameter influencing its fate, suggesting a strong tendency to partition from water into organic matrices such as soil, sediment, and biota.
The fundamental identifiers and key physicochemical properties, both experimental and estimated, are summarized below. This data forms the basis for predicting how this compound will distribute among environmental compartments.
| Property | Value | Source / Method |
| IUPAC Name | This compound | - |
| CAS Number | 1632-70-8 | [1][2] |
| Molecular Formula | C₁₂H₂₆ | [1][2] |
| Molecular Weight | 170.33 g/mol | [1][2] |
| Density | 0.751 g/cm³ (at 20°C) | [2] |
| Boiling Point | 96-98 °C (at 20 Torr) | [2] |
| Water Solubility | 0.09742 mg/L (at 25°C) | Estimated |
| Log Kₒw (Octanol-Water Partition Coeff.) | 6.4 | Computed by XLogP3[1][2] |
| Vapor Pressure | Low (specific value unavailable) | Inferred from structure |
| Henry's Law Constant | High (specific value unavailable) | Inferred from structure |
Environmental Distribution and Transport: A Fugacity-Based Perspective
Due to its low water solubility and high Log Kₒw, this compound released into an aquatic environment will not remain in the water column. It will rapidly partition to suspended organic matter and ultimately accumulate in sediments. Its low vapor pressure suggests that volatilization from soil surfaces will be slow, but its high Henry's Law constant indicates that volatilization from water can be a significant transport mechanism.
The environmental distribution can be conceptualized through a fugacity model, which predicts the "escaping tendency" of a chemical from different environmental compartments.
Caption: Predicted environmental partitioning of this compound.
Abiotic Degradation: Pathways of Minor Significance
Abiotic degradation involves chemical transformation without the aid of living organisms, primarily through hydrolysis and photolysis.[3] For a saturated alkane like this compound, these pathways are considered insignificant.
-
Hydrolysis: Alkanes lack hydrolyzable functional groups (e.g., esters, amides). The carbon-carbon and carbon-hydrogen bonds are stable in water, and thus, hydrolysis is not an expected degradation pathway.
-
Photolysis: Direct photolysis requires a molecule to absorb light in the environmentally relevant spectrum (>290 nm). Saturated alkanes do not possess chromophores that absorb light in this range. Indirect photolysis, mediated by reactive species like hydroxyl radicals in the atmosphere, can occur, but for a compound with low volatility, its atmospheric concentration will be minimal, making this a minor fate process.
Biotic Degradation: The Primary Route of Environmental Removal
The principal mechanism for the environmental degradation of this compound is microbial biodegradation.[4] Numerous bacterial and fungal species are known to utilize alkanes as a source of carbon and energy.[5] The rate and extent of degradation are influenced by the alkane's structure and environmental conditions. Generally, the susceptibility of alkanes to microbial attack follows the order: linear alkanes > branched alkanes > cyclic alkanes.[6] The methyl branch in this compound may slightly increase its persistence compared to its linear counterpart, n-dodecane, as the branch can sterically hinder enzymatic attack.
Aerobic Biodegradation Pathway
Under aerobic conditions, the degradation is initiated by oxygenase enzymes, which introduce an oxygen atom into the alkane molecule.[2] For a branched alkane like this compound, two primary initial points of attack are possible:
-
Monoterminal Oxidation: The most common pathway involves the oxidation of a terminal methyl group at either end of the longest carbon chain.[1] This is catalyzed by an alkane hydroxylase (e.g., AlkB) to form a primary alcohol.[1][2] The alcohol is then sequentially oxidized to an aldehyde and then to a carboxylic acid. The resulting fatty acid can then enter the β-oxidation pathway, where two-carbon units are cleaved off as acetyl-CoA.
-
Sub-terminal Oxidation: Attack can also occur at a carbon atom adjacent to the methyl branch. This process forms a secondary alcohol, which is then oxidized to a ketone.[1][2] A Baeyer-Villiger monooxygenase can then insert an oxygen atom to form an ester, which is subsequently hydrolyzed by an esterase to yield an alcohol and a fatty acid, both of which can be further metabolized.[1][2]
Caption: Predicted aerobic biodegradation pathways for this compound.
Experimental Protocol: OECD 301F - Manometric Respirometry Test
This test is a standard method for determining the ready biodegradability of poorly soluble chemicals.[7][8] It measures the oxygen consumed by a microbial inoculum while degrading the test substance over 28 days.
Objective: To determine if this compound achieves the "readily biodegradable" pass level (>60% of theoretical oxygen demand, ThOD) within a 10-day window during a 28-day period.
Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium as specified in the OECD 301 guideline. This medium provides essential nutrients for the microorganisms but lacks a carbon source.
-
Inoculum Preparation: Collect activated sludge from a domestic wastewater treatment plant. The sludge is washed and aerated to prepare a conditioned inoculum.
-
Test Substance Preparation: Due to its poor water solubility, this compound should be adsorbed onto an inert support, such as silica gel, or added directly to the test flasks at a concentration that yields a ThOD of approximately 100 mg/L.[7][9]
-
Test Setup:
-
Test Vessels: Add the prepared test substance, mineral medium, and inoculum to sealed respirometer flasks.
-
Control Vessels: Prepare inoculum blanks (medium + inoculum) to measure endogenous respiration and reference controls using a readily biodegradable substance like sodium benzoate to verify the viability of the inoculum.
-
Toxicity Control: Prepare vessels containing both the test substance and the reference substance to check for inhibitory effects.
-
CO₂ Absorption: A vessel containing a CO₂ absorbent (e.g., sodium hydroxide) is placed inside each sealed flask.
-
-
Incubation: Incubate the flasks at a constant temperature (22 ± 2°C) in the dark with continuous stirring for 28 days.[7]
-
Measurement: The consumption of oxygen creates a pressure drop in the headspace of the flask, which is measured continuously by a manometer.
-
Data Analysis: The cumulative oxygen consumption is corrected for the blank inoculum respiration. The percentage biodegradation is calculated as: % Degradation = (O₂ consumed by test substance / ThOD) * 100
Bioaccumulation Potential: A Consequence of Lipophilicity
Bioaccumulation refers to the net accumulation of a chemical in an organism from all exposure routes (water, food, etc.). For highly lipophilic substances like this compound (Log Kₒw = 6.4), there is a high potential for it to partition from the environment into the lipid-rich tissues of organisms.[10]
The bioconcentration factor (BCF), which measures uptake from water alone, is a key metric. While no experimental BCF data exists for this compound, its high Log Kₒw suggests it would exceed the regulatory threshold for bioaccumulation (e.g., BCF > 2000) in the absence of significant metabolic transformation. However, the ability of organisms, particularly fish, to metabolize alkanes can significantly reduce the actual measured BCF compared to what is predicted from Log Kₒw alone.
Experimental Protocol: OECD 305 - Bioaccumulation in Fish
This guideline describes procedures to characterize the bioconcentration potential of chemicals in fish.
Objective: To determine the steady-state bioconcentration factor (BCF) of this compound in fish and the depuration rate constant (k₂).
Methodology:
-
Test Species Selection: Select a suitable fish species (e.g., Rainbow Trout, Zebra Fish) as per the guideline.
-
Exposure System: Use a flow-through system to maintain a constant, low concentration of this compound in the water. Due to its properties, a solvent carrier may be needed to ensure consistent dosing.
-
Uptake Phase: Expose a group of fish to the test concentration for a period of up to 28 days. Periodically sample fish and water to measure the concentration of this compound. The uptake phase continues until a steady state is reached (i.e., the concentration in the fish remains constant over three successive sampling points).
-
Depuration Phase: Transfer the remaining fish to a clean, flowing water system. Sample fish at regular intervals to measure the rate at which the substance is eliminated from their tissues.
-
Chemical Analysis: Use a validated analytical method, such as gas chromatography-mass spectrometry (GC-MS), to quantify this compound in fish tissue (lipid-normalized) and water samples.
-
Data Analysis:
-
Steady-State BCF: BCF = C_f / C_w (where C_f is the concentration in fish at steady state and C_w is the concentration in water).
-
Kinetic BCF: The uptake (k₁) and depuration (k₂) rate constants are determined by modeling the data from both phases. The kinetic BCF is calculated as BCF = k₁ / k₂.
-
Ecotoxicity: Non-Polar Narcosis
As a non-specific organic chemical, the primary mode of toxic action for this compound is expected to be non-polar narcosis (also known as baseline toxicity). This occurs when the molecule accumulates in the lipid membranes of cells, causing disruption of membrane function without interacting with a specific receptor. The toxicity of non-polar narcotics is directly correlated with their hydrophobicity; therefore, substances with a high Log Kₒw are generally more toxic.
While specific LC₅₀ (lethal concentration for 50% of the population) values are not available for this compound, it is expected to be toxic to aquatic organisms. However, achieving toxic concentrations in the water column during testing can be challenging due to its very low water solubility. Effects are more likely to be observed in sediment-dwelling organisms. The general hazard classification for similar alkanes is "Aspiration Toxicity Category 1," indicating it may be fatal if swallowed and enters airways.[11]
Experimental Protocol: OECD 203 - Fish, Acute Toxicity Test
This test determines the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period.
Objective: To determine the acute 96-hour LC₅₀ of this compound for a selected fish species.
Methodology:
-
Test System: A semi-static or flow-through system is required to maintain the test concentrations, especially for a poorly soluble and potentially volatile substance.
-
Test Concentrations: A range of at least five concentrations should be tested. Given the low solubility, the highest test concentration may be limited by the substance's water solubility limit. A solvent carrier may be necessary.
-
Exposure: Groups of fish (e.g., 7 per group) are exposed to each test concentration and a control (and a solvent control, if used) for 96 hours.
-
Observations: Mortalities and any sub-lethal effects (e.g., loss of equilibrium, respiratory distress) are recorded at 24, 48, 72, and 96 hours.
-
Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the test. Water samples are taken to verify the actual exposure concentrations.
-
Data Analysis: The LC₅₀ and its 95% confidence limits are calculated at the end of the 96-hour exposure using appropriate statistical methods (e.g., probit analysis).
Caption: Relationship between properties and environmental fate of this compound.
Conclusion and Future Research
This guide establishes a predictive framework for the environmental fate of this compound based on its physicochemical properties and data from analogous branched alkanes. The primary route of its removal from the environment is predicted to be aerobic biodegradation, though likely at a slower rate than linear alkanes of similar chain length. Its high lipophilicity indicates a strong potential for partitioning to sediments and for bioaccumulation in organisms, which also drives its primary ecotoxicological effect via non-polar narcosis.
Key Data Gaps and Research Needs:
-
Experimental Biodegradation Data: Conducting a ready biodegradability test (e.g., OECD 301F) is critical to confirm the predicted persistence.
-
Measured Bioaccumulation Factor: An experimental fish bioaccumulation study (OECD 305) is necessary to quantify the BCF and understand the role of metabolism in mitigating accumulation.
-
Aquatic and Sediment Toxicity: Standardized ecotoxicity tests are needed to determine the acute and chronic effects on aquatic and benthic organisms.
-
Identification of Metabolites: Characterizing the intermediate products of biodegradation would provide a more complete picture of the degradation pathway.
Validation of these predicted endpoints through the standardized experimental protocols outlined herein is essential for a comprehensive and accurate environmental risk assessment of this compound.
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Methodological & Application
Application Notes & Protocols for the Synthesis of 5-Methylundecane
Prepared by: Gemini, Senior Application Scientist
Introduction
5-Methylundecane (CAS No. 1632-70-8) is a branched-chain alkane with the molecular formula C₁₂H₂₆.[1][2][3] As a member of the isoparaffin class, it serves as an important research chemical and analytical standard in fields ranging from geochemistry to entomology, where branched alkanes can act as semiochemicals.[4] Its specific substitution pattern provides a model for studying the physicochemical properties of branched hydrocarbons, which are critical components of fuels and lubricants.[5][6] The synthesis of high-purity, structurally defined branched alkanes like this compound is essential for accurate physicochemical characterization and for investigating its potential biological roles.
This document provides detailed application notes and validated protocols for three distinct and reliable synthetic routes to this compound, designed for researchers in organic synthesis, chemical biology, and drug development. The methodologies discussed are foundational, offering flexibility in starting material selection and scalability. Each route is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them based on available resources and desired outcomes.
Overview of Retrosynthetic Strategies
The structure of this compound, a saturated hydrocarbon, lends itself to several logical retrosynthetic disconnections. The key challenge in alkane synthesis is the strategic formation of one or more carbon-carbon bonds that define the target architecture. The final step in many of these routes is the reduction of a more functionalized precursor, typically an alkene. We will explore three powerful C-C bond-forming strategies:
-
The Grignard Reaction: Construction of a tertiary alcohol intermediate by adding an organomagnesium reagent to a ketone, followed by deoxygenation.
-
The Wittig Reaction: Formation of an alkene precursor via the reaction of a phosphorus ylide with a ketone, followed by hydrogenation.
-
Organocuprate (Gilman) Coupling: Direct formation of a C-C bond by coupling a lithium dialkylcuprate with a secondary alkyl halide.
These methods were chosen for their reliability, high yields, and the common availability of the required precursors.
Route 1: Synthesis via Grignard Reaction and Deoxygenation
Principle and Rationale
This classic three-step approach builds the carbon skeleton by forming a tertiary alcohol, which is then eliminated to an alkene and subsequently reduced. The key C-C bond formation occurs in the first step, where a Grignard reagent acts as a potent nucleophile, attacking an electrophilic carbonyl carbon.[7]
For this compound, a logical disconnection is at the C5-C6 bond. This leads to hexylmagnesium bromide (a C6 Grignard reagent) and 2-hexanone (a C6 ketone). The resulting intermediate, 5-methylundecan-5-ol, is a tertiary alcohol. Acid-catalyzed dehydration of this alcohol proceeds via an E1 mechanism, favoring the formation of the most stable (most substituted) alkenes, in this case, a mixture of (E/Z)-5-methylundec-5-ene and 5-methylundec-4-ene.[5][8] Since the final step is hydrogenation to the saturated alkane, the initial formation of a mixture of alkene isomers is inconsequential. Catalytic hydrogenation using palladium on carbon (Pd/C) is an efficient and clean method for the final reduction.[6][9]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Grignard reaction.
Detailed Experimental Protocol
Step 1: Synthesis of 5-Methylundecan-5-ol via Grignard Reaction
-
Safety: This reaction is highly sensitive to moisture and must be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere (N₂ or Ar). Diethyl ether and THF are highly flammable.
-
Set up a three-necked round-bottom flask (250 mL) equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware and allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings (2.67 g, 110 mmol) in the flask.
-
In the dropping funnel, prepare a solution of 1-bromohexane (16.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the 1-bromohexane solution to the magnesium turnings. The reaction should initiate within minutes, evidenced by cloudiness and gentle boiling of the ether. If it does not start, gently warm the flask with a heat gun or add a small crystal of iodine.[10]
-
Once the reaction has started, add the remaining 1-bromohexane solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. Cool the gray-black solution to 0 °C in an ice bath.
-
Dissolve 2-hexanone (10.0 g, 100 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C. Control the addition rate to maintain a gentle reaction.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Stir until the solid salts are mostly dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 5-methylundecan-5-ol as an oil.
Step 2: Dehydration to 5-Methylundecene Isomers
-
Place the crude 5-methylundecan-5-ol in a 100 mL round-bottom flask equipped with a simple distillation apparatus.
-
Add concentrated phosphoric acid (85%, 10 mL) to the alcohol.[11]
-
Heat the mixture gently. The product alkenes will co-distill with water. Collect the distillate in a flask cooled in an ice bath.
-
Transfer the distillate to a separatory funnel, wash with water (20 mL) and then with 5% sodium bicarbonate solution (20 mL) to neutralize any remaining acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and distill to obtain the purified alkene mixture.
Step 3: Hydrogenation to this compound
-
Safety: Hydrogen gas is explosive. Perform this reaction in a well-ventilated fume hood away from ignition sources. Palladium on carbon can be pyrophoric when dry.[12]
-
Dissolve the alkene mixture (from Step 2) in 50 mL of ethanol in a 250 mL round-bottom flask.
-
Carefully add 10% palladium on carbon (Pd/C, ~100 mg, catalyst loading ~1-2 mol%) under a nitrogen atmosphere.
-
Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere is replaced with hydrogen.[13]
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol. Caution: Do not allow the catalyst to dry on the filter paper. Keep it wet with solvent.
-
Remove the solvent from the filtrate under reduced pressure. The remaining oil is this compound. Further purification can be achieved by fractional distillation if necessary.
Route 2: Synthesis via Wittig Reaction
Principle and Rationale
The Wittig reaction is a powerful method for synthesizing alkenes from carbonyl compounds.[14] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[15] The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide byproduct.
For this compound, a retrosynthetic disconnection across the double bond of a precursor alkene, 5-methylundec-4-ene, suggests 2-heptanone (a C7 ketone) and a butyl-derived ylide (a C4 unit). The ylide is prepared in two steps: first, an Sₙ2 reaction between triphenylphosphine and 1-bromobutane to form a phosphonium salt, followed by deprotonation with a strong base like n-butyllithium (n-BuLi) to generate the reactive ylide.[16] The subsequent hydrogenation is identical to that described in Route 1.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Detailed Experimental Protocol
Step 1: Preparation of Butyltriphenylphosphonium Ylide
-
Safety: n-Butyllithium is pyrophoric and reacts violently with water. All operations must be performed under a strict inert atmosphere (N₂ or Ar) with anhydrous solvents.
-
Reflux a mixture of triphenylphosphine (28.9 g, 110 mmol) and 1-bromobutane (13.7 g, 100 mmol) in 100 mL of toluene for 24 hours to form the phosphonium salt. Cool the mixture, collect the white precipitate by filtration, wash with cold ether, and dry under vacuum.
-
In a flame-dried, nitrogen-flushed three-necked flask, suspend the butyltriphenylphosphonium bromide (39.9 g, 100 mmol) in 150 mL of anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) via syringe. The mixture will turn a deep red or orange color, indicating the formation of the ylide.[17]
-
After addition, remove the cooling bath and allow the mixture to warm to room temperature, stirring for 1 hour.
Step 2: Wittig Reaction with 2-Heptanone
-
Cool the ylide solution back down to -78 °C.
-
Add a solution of 2-heptanone (11.4 g, 100 mmol) in 30 mL of anhydrous THF dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding 50 mL of water.
-
Extract the mixture with pentane (3 x 75 mL). The triphenylphosphine oxide byproduct is often poorly soluble in pentane and may precipitate or remain in the aqueous phase.
-
Combine the pentane extracts, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with hexanes) to separate the alkene from residual triphenylphosphine oxide.
Step 3: Hydrogenation to this compound
-
Follow the exact procedure as described in Route 1, Step 3 .
Route 3: Synthesis via Organocuprate (Gilman) Coupling
Principle and Rationale
Organocuprate reagents, also known as Gilman reagents (R₂CuLi), are softer nucleophiles than Grignard or organolithium reagents. They are particularly effective for forming C-C bonds through coupling reactions with alkyl halides, a process known as the Corey-House synthesis.[18] This method offers a direct and efficient one-step construction of the alkane skeleton without the need for functional group manipulation post-coupling.
A suitable disconnection for this compound is at the C5-C4 bond. This suggests the coupling of a C5 nucleophile with a C7 electrophile. We will use lithium dipentylcuprate, prepared from 1-bromopentane, and couple it with 2-bromoheptane. The mechanism involves oxidative addition of the alkyl halide to the cuprate, followed by reductive elimination to form the new C-C bond.[19]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via Gilman coupling.
Detailed Experimental Protocol
-
Safety: Organolithium reagents are pyrophoric. All operations must be performed under a strict inert atmosphere (N₂ or Ar) with anhydrous solvents.
Step 1: Preparation of Lithium Dipentylcuprate
-
In a flame-dried, nitrogen-flushed three-necked flask, prepare pentyllithium by adding 1-bromopentane (15.1 g, 100 mmol) to lithium metal (1.5 g, 220 mmol) in 100 mL of anhydrous diethyl ether at -10 °C. Stir until the lithium is consumed.
-
In a separate flame-dried flask under nitrogen, add copper(I) iodide (CuI, 9.5 g, 50 mmol) and 100 mL of anhydrous THF. Cool this suspension to -78 °C.
-
Using a cannula, slowly transfer the prepared pentyllithium solution (100 mmol) to the stirred CuI suspension at -78 °C. The mixture should form a clear, colorless, or slightly yellow solution of the Gilman reagent.[2]
Step 2: Coupling with 2-Bromoheptane
-
To the cold (-78 °C) solution of lithium dipentylcuprate, add 2-bromoheptane (17.9 g, 100 mmol) dropwise via syringe. Note: Only one of the two pentyl groups on the cuprate will be transferred.
-
After the addition, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride solution.
-
Stir the mixture until the copper salts are dissolved (the aqueous layer will turn deep blue).
-
Extract the mixture with hexanes (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure. Purify the resulting oil by column chromatography (silica gel, hexanes) or fractional distillation to yield pure this compound.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Grignard | Route 2: Wittig | Route 3: Gilman Coupling |
| Overall Steps | 3 (Grignard, Dehydration, Hydrogenation) | 3 (Ylide prep, Wittig, Hydrogenation) | 2 (Gilman prep, Coupling) |
| Key Intermediates | Tertiary Alcohol, Alkene | Phosphorus Ylide, Alkene | Organolithium, Organocuprate |
| Reagent Sensitivity | High (moisture sensitive) | Very High (n-BuLi is pyrophoric) | Very High (RLi is pyrophoric) |
| Byproducts | Mg salts, Water | Triphenylphosphine oxide | Copper salts, Li salts |
| Atom Economy | Moderate; loss of H₂O and Mg salts. | Low; loss of large Ph₃P=O group. | Moderate; loss of one R group from R₂CuLi. |
| Advantages | Uses common, inexpensive reagents. Well-established and reliable. | High functional group tolerance in more complex systems. | Most direct route; forms alkane skeleton in one step. |
| Disadvantages | Three distinct steps. Dehydration can sometimes lead to rearrangements (less of a concern here). | Poor atom economy. Separation of Ph₃P=O can be difficult. | Requires pyrophoric organolithium reagents. One alkyl group from the cuprate is wasted. |
Conclusion
Three robust and effective synthetic routes for the preparation of this compound have been presented.
-
The Grignard reaction pathway is a classic and cost-effective method, ideal for teaching laboratories and large-scale synthesis where the multi-step nature is not a deterrent.
-
The Wittig reaction offers an alternative method for creating the alkene precursor, though its poor atom economy makes it less favorable for synthesizing a simple alkane unless specific functionalities are required in more complex analogs.
-
The Organocuprate coupling route is the most convergent and direct approach, providing the target alkane in a single C-C bond-forming and workup step. It is an excellent choice for efficiency, provided the laboratory is well-equipped for handling pyrophoric organometallic reagents.
The selection of a specific route will depend on the researcher's experience, the scale of the synthesis, and the availability of starting materials and specialized reagents. All three protocols, when executed with care, provide reliable access to high-purity this compound for research and development applications.
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Application Note: A Convergent, Enantioselective Synthesis of (R)- and (S)-5-Methylundecane
Abstract: This document provides a detailed guide for the enantioselective synthesis of the stereoisomers of 5-methylundecane, a chiral branched alkane identified as a component of various insect pheromone blends. The biological activity of such compounds is often dependent on a specific stereoisomer, making stereocontrolled synthesis essential for research in chemical ecology and the development of pest management tools.[1][2] We present a convergent and highly efficient strategy centered on the stereospecific nickel-catalyzed cross-coupling of a secondary alkyl Grignard reagent with a chiral electrophile. This application note details the complete experimental protocols, explains the causal logic behind key procedural choices, and provides a framework for adapting the synthesis to obtain either the (R)- or (S)-enantiomer with high optical purity.
Part 1: Strategic Analysis of Synthesis
The primary challenge in synthesizing chiral alkanes like this compound lies in the construction of the stereogenic carbon center without relying on functionalities that are absent in the final saturated hydrocarbon target. Several strategies have been developed to address this challenge:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure natural products (e.g., citronellol, isopulegol) as starting materials. While effective, this may require lengthy synthetic sequences to remove unwanted functional groups and adjust the carbon skeleton.[3]
-
Asymmetric Hydrogenation: An alkene precursor containing a prochiral double bond can be hydrogenated using a chiral catalyst to set the stereocenter. The success of this method depends heavily on the design of a suitable substrate and the availability of an effective catalyst for that specific transformation.
-
Convergent Cross-Coupling: This powerful strategy involves the union of two smaller fragments, at least one of which is chiral, to construct the target molecule. Modern advancements in transition-metal catalysis, particularly with iron and nickel, have enabled the highly efficient and stereospecific coupling of sp³-hybridized carbon centers.[4][5] This method offers high convergence and modularity, as different stereoisomers can be prepared by simply choosing the appropriate chiral starting materials.
This application note will focus on the Convergent Cross-Coupling strategy due to its efficiency, high stereochemical fidelity, and adaptability. We will detail a nickel-catalyzed Kumada-type coupling, a reaction known for its reliability in forming C(sp³)–C(sp³) bonds with high enantiospecificity.[5]
Part 2: Featured Protocol — Nickel-Catalyzed Enantioconvergent Coupling
The core of our strategy is the coupling of a racemic secondary alkyl halide with an achiral primary alkyl Grignard reagent in the presence of a chiral nickel catalyst. This enantioconvergent approach allows the synthesis of an enantioenriched product from a readily available racemic starting material.
Overall Synthetic Workflow
The synthesis is designed in two distinct stages: (1) Preparation of the necessary precursors—the racemic secondary bromide and the primary Grignard reagent—and (2) The key enantioselective nickel-catalyzed cross-coupling reaction.
Caption: Workflow for the enantioselective synthesis of (S)-5-Methylundecane.
Section 2.1: Protocol for Precursor Synthesis
2.1.1 Synthesis of Racemic 2-Bromoheptane (Electrophile)
This protocol starts with the reduction of a commercially available ketone followed by bromination.
-
Step 1: Reduction of Heptan-2-one to rac-Heptan-2-ol
-
To a stirred solution of heptan-2-one (11.4 g, 100 mmol) in methanol (200 mL) at 0 °C (ice bath), add sodium borohydride (1.9 g, 50 mmol) portion-wise over 20 minutes.
-
Rationale: NaBH₄ is a mild and selective reducing agent for ketones, providing the secondary alcohol in high yield. The reaction is performed at 0 °C to control the exothermic reaction rate.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by slowly adding 1 M HCl until the solution is neutral (pH ~7).
-
Remove the methanol under reduced pressure. Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield racemic heptan-2-ol as a colorless oil. The product is typically used in the next step without further purification.
-
-
Step 2: Bromination of rac-Heptan-2-ol
-
To a solution of racemic heptan-2-ol (11.6 g, 100 mmol) and pyridine (1.2 mL, 15 mmol) in anhydrous diethyl ether (200 mL) at -10 °C (ice-salt bath), add phosphorus tribromide (PBr₃) (3.8 mL, 40 mmol) dropwise via a syringe.
-
Rationale: PBr₃ converts the alcohol to the corresponding bromide. This reaction proceeds primarily via an Sₙ2 mechanism, which would lead to inversion of stereochemistry if a chiral alcohol were used. Pyridine is added to neutralize the HBr byproduct. Low temperature is crucial to minimize side reactions.
-
After addition, allow the reaction to stir at 0 °C for 4 hours.
-
Carefully pour the reaction mixture onto crushed ice (200 g) and stir for 15 minutes.
-
Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford pure racemic 2-bromoheptane.
-
2.1.2 Preparation of Hexylmagnesium Bromide (Nucleophile)
-
In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place magnesium turnings (2.9 g, 120 mmol).
-
Add a small crystal of iodine to the flask. Rationale: Iodine acts as an activator for the magnesium surface.
-
Add a solution of 1-bromohexane (16.5 g, 100 mmol) in anhydrous tetrahydrofuran (THF) (100 mL) to the dropping funnel.
-
Add ~10 mL of the bromide solution to the magnesium. If the reaction does not start (indicated by heat evolution and disappearance of the iodine color), gently warm the flask.
-
Once the reaction initiates, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent. The resulting dark grey solution of hexylmagnesium bromide is used directly in the next step.
Section 2.2: Protocol for Enantioselective Cross-Coupling
This step is the core of the synthesis, where the stereocenter is established with high fidelity from the racemic electrophile. The choice of a chiral ligand is critical for inducing enantioselectivity.
-
Step 1: The Coupling Reaction
-
To a flame-dried Schlenk flask under an argon atmosphere, add NiCl₂ (130 mg, 1.0 mmol) and a chiral bis(oxazoline) or phosphine ligand (e.g., (S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl - BINAP) (1.2 mmol).
-
Add anhydrous THF (50 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the catalyst solution to -20 °C (acetonitrile/dry ice bath).
-
Add the racemic 2-bromoheptane (9.0 g, 50 mmol) to the catalyst solution.
-
Slowly add the prepared solution of hexylmagnesium bromide (~1.0 M in THF, 60 mL, 60 mmol) via a syringe pump over 4 hours.
-
Rationale: A chiral nickel complex is used to catalyze the cross-coupling.[5][6] The chiral ligand creates an asymmetric environment around the metal center, leading to a kinetic resolution where one enantiomer of the racemic bromide reacts significantly faster than the other, resulting in an enantioenriched product. Slow addition of the Grignard reagent is critical to maintain a low concentration of the nucleophile, which suppresses side reactions like β-hydride elimination and promotes high enantioselectivity.[5]
-
After the addition is complete, let the reaction stir at -20 °C for an additional 12 hours.
-
-
Step 2: Work-up and Purification
-
Quench the reaction by slowly adding 1 M HCl (50 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with pentane (3 x 100 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (100 mL) and brine (100 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate carefully using a rotary evaporator with a cooled trap. Caution: The product is volatile.
-
Purify the crude oil by flash column chromatography on silica gel using hexane as the eluent to afford the pure this compound.
-
-
Step 3: Analysis of Enantiomeric Excess
-
The enantiomeric excess (e.e.) of the final product must be determined by chiral gas chromatography (GC) using a suitable chiral stationary phase column (e.g., a cyclodextrin-based column).
-
Compare the retention times of the synthesized product to racemic this compound to identify the major enantiomer and calculate the e.e.
-
Part 3: Expected Results and Data
The described nickel-catalyzed enantioconvergent coupling is a robust method for synthesizing chiral alkyl alkanes. The yields and enantioselectivities are highly dependent on the specific ligand, solvent, and temperature conditions.
| Parameter | Typical Value | Rationale / Comments |
| Chemical Yield | 60 - 85% | Based on the limiting reagent (rac-2-bromoheptane). Yields are sensitive to the purity of the Grignard reagent and strict exclusion of air/moisture. |
| Enantiomeric Excess (e.e.) | 85 - 95% | Highly dependent on the choice of the chiral ligand and reaction temperature. Lower temperatures generally afford higher e.e.[7] |
| Major Enantiomer | (S)-5-Methylundecane | This is dependent on the chirality of the ligand used. An (S)-configured ligand typically yields the (S)-product, but this relationship must be empirically verified. |
| Key Analytical Data | ¹H NMR, ¹³C NMR, MS | Confirms the chemical structure and purity of the final product. |
| Chiral GC | Essential for determining the enantiomeric purity (e.e.) of the product. |
Conclusion
This application note outlines a reliable and highly adaptable protocol for the enantioselective synthesis of this compound stereoisomers. The featured convergent strategy, employing a state-of-the-art nickel-catalyzed cross-coupling, provides a modular and efficient route to these important chiral molecules from simple, readily available precursors. By carefully selecting the chiral ligand, researchers can access either the (R)- or (S)-enantiomer in high optical purity, facilitating further studies in chemical ecology and the development of pheromone-based technologies. The principles and protocols described herein serve as a valuable resource for scientists engaged in the synthesis of chiral hydrocarbons and other complex organic targets.
References
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Mori, K. (2007). Organic Synthesis in Pheromone Science. MDPI. Available at: [Link]
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Wikipedia. (n.d.). Insect pheromones. Wikipedia. Available at: [Link]
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Ferreira, J. T. B., & Simonelli, F. (2007). Insect Pheromone Synthesis in Brazil: an Overview. Journal of the Brazilian Chemical Society. Available at: [Link]
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Mori, K. (2015). Chiral methyl-branched pheromones. Natural Product Reports. Available at: [Link]
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Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. HAL Open Science. Available at: [Link]
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Watson, D. A., et al. (2014). Stereospecific Nickel-Catalyzed Cross-Coupling Reactions of Alkyl Grignard Reagents and Identification of Selective Anti-Breast Cancer Agents. ACS Publications. Available at: [Link]
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Fu, G. C. (2003). Catalyzed Asymmetric Kumada Reactions of Alkyl Electrophiles: Cross-Couplings of Racemic alpha-Bromoketones. DSpace@MIT. Available at: [Link]
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Nakamura, M., et al. (2015). Iron-Catalyzed Enantioselective Cross-Coupling Reactions of α-Chloroesters with Aryl Grignard Reagents. Kyoto University Research Information Repository. Available at: [Link]
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Application Note & Protocol: Quantitative and Qualitative Analysis of 5-Methylundecane using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract & Introduction
5-Methylundecane (C₁₂H₂₆) is a branched-chain alkane with a molecular weight of 170.33 g/mol .[1][2] As a volatile organic compound (VOC), its accurate identification and quantification are essential in various fields, including petrochemical analysis, environmental monitoring, and as a potential biomarker or component in complex hydrocarbon mixtures.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this purpose, offering high-resolution separation combined with specific molecular identification.[5]
This document provides a comprehensive guide for the analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of steps to explain the scientific rationale behind the protocol. We will cover sample preparation, detailed instrument parameters, data interpretation based on characteristic fragmentation patterns, and method validation, ensuring a robust and reliable analytical workflow.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1632-70-8 | [1][2][6] |
| Molecular Formula | C₁₂H₂₆ | [1][6] |
| Molecular Weight | 170.33 g/mol | [1][7] |
| Boiling Point | 206 °C | [6] |
| Density | 0.7476 g/cm³ | [6] |
| Structure | A C11 alkane chain with a methyl group at the C5 position |[6] |
Principle of the Method: The Synergy of Separation and Detection
The GC-MS technique operates on a two-stage principle.[8] First, the Gas Chromatograph (GC) separates volatile components of a mixture based on their differential partitioning between a gaseous mobile phase (typically an inert gas like helium) and a liquid or solid stationary phase within a capillary column.[9] For non-polar analytes like this compound, separation is primarily governed by boiling point and interaction with a non-polar stationary phase.[9]
Following separation, the eluted molecules enter the Mass Spectrometer (MS). Here, they are ionized, most commonly by electron impact (EI), causing the parent molecule to form a positively charged molecular ion (M⁺) and a series of characteristic fragment ions.[10] These ions are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a molecular fingerprint for unequivocal identification.[11]
Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, including quality control checks, ensures trustworthy and reproducible results.
Reagents and Materials
-
Solvent: High-purity n-Hexane or Dichloromethane (GC grade or equivalent).[8]
-
Analyte Standard: this compound (≥98% purity).
-
Internal Standard (Optional for Quantification): A non-interfering alkane, such as Dodecane (n-C12) or Squalane.[4]
-
Vials: 1.5 mL amber glass autosampler vials with PTFE-lined septa.[12]
-
Syringes: Calibrated microsyringes for standard preparation.
Sample Preparation
The objective of sample preparation is to produce a clean, particle-free solution of the analyte in a volatile organic solvent suitable for injection.[8][12]
Protocol for Standard/Simple Matrix Samples:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of n-Hexane in a class A volumetric flask.
-
Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with n-Hexane.
-
Internal Standard Addition (if used): Spike all standards and samples with the internal standard to a final concentration of 10 µg/mL.
-
Sample Transfer: Transfer the final solutions into 1.5 mL glass autosampler vials. Ensure no particulate matter is present; centrifuge or filter if necessary.[12]
Causality Note: n-Hexane is chosen as the solvent due to its volatility and chemical compatibility with this compound, a non-polar alkane. This ensures good chromatography without interfering peaks. Using glass vials and PTFE-lined septa prevents contamination from plastics.[8][12]
For Complex Matrices (e.g., environmental, biological): Techniques like Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), or Headspace analysis may be required to isolate and concentrate the analyte.[8][13] These methods separate volatile compounds like this compound from non-volatile matrix components.[8][14]
GC-MS Instrumentation and Parameters
The selection of instrumental parameters is critical for achieving optimal separation and sensitivity. For branched alkanes, a non-polar column is the industry standard.[9]
Table 2: Recommended GC-MS Instrumental Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| GC System | Agilent 7890A GC with 5975C MSD or equivalent | Standard, reliable instrumentation. |
| Column | HP-5MS (or DB-5MS) 30 m x 0.25 mm ID, 0.25 µm film | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for hydrocarbons based on boiling points.[9][15] |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert gas that provides good efficiency.[4] |
| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injector Temp. | 280 °C | Ensures complete and rapid vaporization of the analyte (B.P. 206 °C).[4][16] |
| Split Ratio | 50:1 (adjustable based on concentration) | Prevents column overloading while maintaining a sharp peak shape.[4] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Oven Program | - Initial: 50 °C, hold for 2 min- Ramp: 10 °C/min to 220 °C- Hold: 5 min at 220 °C | The initial hold allows for solvent focusing. The ramp rate is optimized to separate C12 isomers, and the final temperature ensures the analyte elutes efficiently.[13][17] |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation patterns. |
| Ion Source Temp. | 230 °C | Standard operating temperature. |
| Ionization Energy | 70 eV | The industry standard for generating comparable mass spectra and utilizing libraries like NIST.[17] |
| Scan Range | m/z 40 - 250 | Captures the molecular ion (m/z 170) and all significant fragments. |
| Acquisition Mode | Full Scan (for qualitative) / SIM (for quantitative) | Full scan provides complete spectral data for identification. Selected Ion Monitoring (SIM) enhances sensitivity for targeted quantification by monitoring specific, high-abundance ions.[18] |
Data Analysis and Interpretation
Qualitative Identification
Identification is achieved by comparing the retention time and the acquired mass spectrum of the unknown peak with that of a certified reference standard. The NIST Mass Spectral Library is an authoritative source for confirmation.[2][19]
Expected Mass Spectrum and Fragmentation
Branched alkanes undergo characteristic fragmentation, primarily cleaving at the branch point to form the most stable carbocation.[20] The molecular ion (M⁺) for alkanes is often present but may be of low abundance.
For this compound (M⁺ = m/z 170), the primary fragmentation occurs via cleavage of the C-C bonds adjacent to the tertiary carbon (C5).
-
Cleavage at C4-C5: This can result in the loss of a butyl radical (•C₄H₉) to form a [C₈H₁₇]⁺ ion (m/z 113 ) or the loss of a heptyl radical (•C₇H₁₅) to form a [C₅H₁₁]⁺ ion (m/z 71 ).
-
Cleavage at C5-C6: This results in the loss of a hexyl radical (•C₆H₁₃) to form a [C₆H₁₃]⁺ ion (m/z 85 ).
-
Other Fragments: A homologous series of alkyl fragments (CnH2n+1) is typically observed at m/z 43, 57, 71, etc., corresponding to [C₃H₇]⁺, [C₄H₉]⁺, and [C₅H₁₁]⁺ respectively.[20] The base peak (most abundant ion) is often one of these smaller, stable carbocations.
Table 3: Expected Major Ions for this compound
| m/z | Proposed Ion Structure | Fragmentation Origin |
|---|---|---|
| 170 | [C₁₂H₂₆]⁺• | Molecular Ion (M⁺) |
| 113 | [CH₃(CH₂)₅CH(CH₃)]⁺ | M⁺ - •C₄H₉ (Loss of butyl radical) |
| 85 | [CH₃(CH₂)₃CH(CH₃)]⁺ | M⁺ - •C₆H₁₃ (Loss of hexyl radical) |
| 71 | [CH₃(CH₂)₄]⁺ | M⁺ - •C₇H₁₅ (Loss of heptyl radical) |
| 57 | [C₄H₉]⁺ | Secondary fragmentation |
| 43 | [C₃H₇]⁺ | Secondary fragmentation (often the base peak) |
Note: Expected fragments are based on established alkane fragmentation rules.[20][21] The actual spectrum should be confirmed against the NIST database.[2]
Method Validation
For quantitative applications, the method must be validated to ensure it is fit for purpose. Key validation parameters are outlined by regulatory bodies and quality standards like ISO 17025.[5]
-
Linearity: Analyze the calibration standards (e.g., 1-50 µg/mL) and plot the peak area response versus concentration. The relationship should be linear with a correlation coefficient (r²) > 0.995.
-
Precision: Assess repeatability by injecting the same standard multiple times (n=6). The relative standard deviation (RSD) should typically be <15%.[22]
-
Accuracy: Determine the recovery of the analyte by spiking a blank matrix with a known concentration and analyzing it. Recoveries should be within 85-115%.[23]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, S/N of 10:1). The LOQ for alkanes can reach low nmol levels.[18][24]
Conclusion
This application note provides a robust and scientifically grounded protocol for the analysis of this compound by GC-MS. By understanding the causality behind parameter selection—from sample preparation to the interpretation of mass spectral fragmentation—researchers can confidently implement and adapt this method. The detailed workflow, instrumental conditions, and data analysis framework ensure the generation of accurate, reliable, and defensible results for a wide range of scientific applications.
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El-Hawary, S. S., et al. (2021). Comparative Volatile Profiling of Ludwigia stolonifera Aerial Parts and Roots Using VSE-GC-MS/MS and Screening of Antioxidant and Metal Chelation Activities. Journal of Essential Oil Bearing Plants, 24(5), 1083-1094. Available at: [Link]
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Topic: A Multi-dimensional NMR Approach to the Structural Elucidation of 5-Methylundecane
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The structural elucidation of non-functionalized, branched alkanes presents a unique challenge for Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike molecules with diverse functional groups, the protons and carbons in alkanes resonate within narrow, congested spectral regions, often leading to severe signal overlap.[1] This application note provides a comprehensive, field-proven guide to systematically determine the structure of a model branched alkane, 5-Methylundecane, using a synergistic suite of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. We detail not only the protocols but also the underlying causality for each experimental choice, offering a robust workflow for researchers to unambiguously resolve complex hydrocarbon structures.
Introduction: The Challenge of Alkane Isomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the detailed molecular structure of organic compounds.[2][3] However, saturated hydrocarbons, particularly isomers, pose a significant analytical hurdle. Their ¹H NMR spectra are characterized by signals clustered in the upfield region (typically 0.8–2.0 ppm), making definitive assignment through simple multiplicity analysis nearly impossible due to extensive spectral overlap.[1][4] While ¹³C NMR offers better spectral dispersion, it alone does not provide connectivity information.[1]
The unambiguous structural assignment of a molecule like this compound (C₁₂H₂₆) requires a multi-faceted approach. By strategically combining data from various NMR experiments, we can overcome the limitations of any single technique. This guide demonstrates how to build a complete structural picture piece by piece, starting with identifying the types of carbon and hydrogen atoms present and culminating in the assembly of the molecular framework through correlation spectroscopy.
Analyte Profile: this compound
-
Structure:
Experimental Design & Protocols
A logical workflow is essential for efficient and accurate structure elucidation. The process begins with sample preparation and acquisition of fundamental 1D spectra, which then inform the parameters and interpretation of more complex 2D experiments.
Caption: NMR Structural Elucidation Workflow for this compound.
Protocol 1: Sample Preparation
The quality of NMR spectra is fundamentally dependent on proper sample preparation.[11] A homogenous, particulate-free sample is required to ensure optimal magnetic field homogeneity and prevent signal distortion.
-
Analyte Weighing: Accurately weigh 10-20 mg of this compound for ¹H and 2D experiments. For a standard ¹³C NMR experiment, a higher concentration of 50-100 mg is recommended due to the low natural abundance of the ¹³C isotope.[12]
-
Solvent Selection: Use approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃). Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a deuterium signal for the spectrometer's field-frequency lock system.[12][13]
-
Dissolution & Transfer: Dissolve the sample completely in the solvent within a small vial. To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a clean, dry, high-quality 5 mm NMR tube.[13]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[14]
-
Finalization: Cap the NMR tube securely and gently invert several times to ensure a homogenous solution.
Data Acquisition & Interpretation
One-Dimensional NMR: Identifying the Building Blocks
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the initial overview of the proton environments. For alkanes, this spectrum is characterized by a high degree of signal overlap in the 0.7-1.8 ppm range.[4][15]
-
Expected Result: For this compound, we anticipate complex, overlapping multiplets. The terminal methyl groups (on C1 and C11) are expected to appear as triplets around 0.8-0.9 ppm. The methyl group at the branch point (on C5) will likely be a doublet. The numerous methylene (CH₂) protons and the single methine (CH) proton will form a complex series of multiplets that are difficult to resolve individually.
¹³C {¹H} NMR Spectroscopy
The broadband proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom. Its wider chemical shift range (0-60 ppm for alkanes) provides superior signal dispersion compared to ¹H NMR.[1]
-
Expected Result: this compound lacks any symmetry, meaning all 12 carbon atoms are chemically unique. Therefore, the ¹³C spectrum is expected to show 12 distinct signals .
DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy
DEPT is a crucial set of experiments for determining the multiplicity of each carbon signal (i.e., whether it is a CH, CH₂, or CH₃ group).[16][17][18] This is achieved by editing the ¹³C spectrum based on the number of attached protons.
-
Principle of Causality: DEPT experiments manipulate the polarization transfer from protons to carbons. The final signal phase or presence depends on the number of attached protons.
-
DEPT-90: This pulse sequence is set to only show signals from carbons bearing a single hydrogen (CH, methine).[17][19]
-
DEPT-135: This experiment displays CH and CH₃ signals as positive (upward) peaks, while CH₂ signals appear as negative (downward) peaks.[17][19] Quaternary carbons are invisible in all DEPT spectra.[19]
-
-
Expected Result for this compound:
-
Structure Count: 3 × CH₃, 8 × CH₂, 1 × CH.
-
DEPT-90 Spectrum: A single positive peak corresponding to the C5 methine carbon.
-
DEPT-135 Spectrum: Four positive peaks (the 3 CH₃ groups and the 1 CH group) and eight negative peaks (the 8 CH₂ groups).
-
| Experiment | Expected Number of Signals for this compound |
| ¹³C NMR | 12 |
| DEPT-90 | 1 (Positive) |
| DEPT-135 | 4 (Positive), 8 (Negative) |
| Caption: Predicted signal counts from 1D Carbon NMR experiments. |
Protocol 2: 1D NMR Acquisition (¹³C and DEPT)
-
Insert the prepared sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Acquire a standard ¹H spectrum to establish spectral width and referencing.
-
For ¹³C Spectrum: Load standard parameters for a broadband proton-decoupled ¹³C experiment. Set the spectral width to cover the alkane region (e.g., 0-80 ppm). Acquire data for a sufficient number of scans to achieve a good signal-to-noise ratio (this may take 20-60 minutes depending on concentration).[12]
-
For DEPT Spectra: Load standard DEPT-90 and DEPT-135 pulse programs. These experiments are generally faster than a full ¹³C spectrum. Run both experiments.
-
Process all spectra using Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal.
Two-Dimensional NMR: Assembling the Structure
2D NMR experiments are the cornerstone of elucidating complex structures by revealing through-bond correlations between nuclei.[20][21]
¹H-¹H COSY (Correlation Spectroscopy)
COSY establishes proton-proton connectivity, typically between protons separated by two or three bonds (geminal and vicinal coupling).[22][23] A cross-peak at the intersection of two proton frequencies (F1, F2) indicates that these protons are coupled.
-
Principle of Causality: The COSY pulse sequence allows for magnetization transfer between J-coupled protons. This transfer creates the off-diagonal cross-peaks that map the spin-coupling network. We use a Double-Quantum Filtered COSY (DQF-COSY) sequence, which is superior for crowded spectra as it helps to suppress intense diagonal singlet signals and yields cross-peaks with better phasing.[20]
-
Expected Result: The COSY spectrum will allow for the tracing of the carbon chains. For example, a cross-peak will connect the protons on C1 to those on C2, C2 to C3, and so on, up to C4. A separate spin system will be observed for the C6-C11 chain. The crucial methine proton on C5 will show correlations to its neighbors: the protons on C4, C6, and the protons of the C5-methyl group, thereby linking all fragments together.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment unambiguously correlates each proton to the carbon it is directly attached to via a one-bond J-coupling.[24][25]
-
Principle of Causality: HSQC is a proton-detected experiment, meaning magnetization is transferred from proton to carbon and then back to the proton for detection. This makes it significantly more sensitive than directly observing the low-abundance ¹³C nucleus.[25][26] An "edited" HSQC sequence can be used to differentiate CH/CH₃ groups (positive phase) from CH₂ groups (negative phase), providing the same information as a DEPT-135 but with higher sensitivity.[24]
-
Expected Result: The HSQC spectrum will display 12 cross-peaks, one for each protonated carbon in this compound. This allows the chemical shift of every carbon identified in the ¹³C and DEPT spectra to be directly mapped to its attached proton(s).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
HMBC is arguably the most powerful experiment for determining the overall carbon skeleton. It reveals correlations between protons and carbons over two and three bonds (and occasionally four), while suppressing the one-bond correlations seen in HSQC.[23][24][25]
-
Principle of Causality: The pulse sequence includes a low-pass J-filter that eliminates the large one-bond couplings, allowing the weaker, long-range couplings (typically 2-15 Hz) to generate cross-peaks.[26] This provides the critical information needed to connect molecular fragments across atoms that may not have protons (like quaternary carbons) or across different spin systems.[23]
-
Expected Result: The HMBC spectrum will provide the definitive connections for the structure of this compound. Key correlations would include:
-
Protons on the C5-methyl group correlating to the C5 carbon (²J), the C4 carbon (³J), and the C6 carbon (³J).
-
Protons on the C1 methyl group correlating to the C2 carbon (²J) and C3 carbon (³J).
-
The methine proton on C5 correlating to C3, C4, C6, C7, and the C5-methyl carbon.
-
Caption: Key COSY and HMBC correlations for assembling this compound.
Protocol 3: 2D NMR Acquisition
-
Use the same locked and shimmed sample. Do not spin the sample for 2D experiments.
-
For COSY: Load a standard DQF-COSY pulse sequence. Use the ¹H spectral width determined previously. Acquire a sufficient number of increments in the indirect dimension (F1) to achieve good resolution.
-
For HSQC: Load a standard edited HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz). Set the ¹H spectral width (F2 axis) and the ¹³C spectral width (F1 axis) to encompass all relevant signals.
-
For HMBC: Load an HMBC pulse sequence. The crucial parameter is the long-range coupling delay, which is typically optimized for couplings around 8-10 Hz.
-
Process all 2D data using appropriate window functions, Fourier transformation in both dimensions, and phase/baseline correction.
Conclusion
The structural elucidation of a seemingly simple molecule like this compound highlights the power and necessity of a multi-dimensional NMR strategy. While 1D spectra provide foundational data on the types of atoms present, they are insufficient for resolving the complex connectivity of a branched alkane. The strategic application of 2D correlation experiments—COSY for mapping the proton framework, HSQC for linking protons to their parent carbons, and HMBC for establishing the long-range carbon skeleton—provides a self-validating system of interlocking data. This comprehensive workflow enables researchers to move beyond spectral congestion and confidently assemble the correct molecular structure with a high degree of certainty.
References
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Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. Organic Chemistry Class Notes. Retrieved from [Link]
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Patsnap Eureka. (2026, January 7). How to Distinguish Alkanes Using NMR Spectroscopy. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). 5-methyl undecane. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.12: ¹³C NMR Spectroscopy and DEPT. Retrieved from [Link]
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LookChem. (n.d.). Cas 1632-70-8, UNDECANE,5-METHYL-. Retrieved from [Link]
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The Pherobase. (2025, July 8). Semiochemical compound: this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]
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Taylor & Francis Online. (2025, December 7). NMR as a Key Analytical Tool for Complex Systems: From Fundamentals to Advanced Approaches: A Review. Retrieved from [Link]
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Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]
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National Institutes of Health. (n.d.). An Introduction to Biological NMR Spectroscopy. PMC. Retrieved from [Link]
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MDPI. (n.d.). New Insights into Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]
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ACS Publications. (2014, June 5). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Journal of Chemical Education. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
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ACS Publications. (2022, February 12). In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. Analytical Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]
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ResearchGate. (2025, August 7). A structure elucidation system using 1H-NMR and H-H COSY spectra. Retrieved from [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
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Georgia State University. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]
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anuchemn. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]
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University of Wisconsin-Madison. (2020, September 16). HSQC and HMBC for Topspin. Retrieved from [Link]
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YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
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Application Note: A Practical Guide to Using 5-Methylundecane as an Internal Standard for Quantitative GC Analysis
Abstract
This application note provides a comprehensive, field-proven guide for the use of 5-methylundecane as an internal standard (IS) in quantitative gas chromatography (GC) analysis. The internal standard method is a powerful technique for improving the accuracy and precision of chromatographic results by correcting for variations in sample injection volume, instrument drift, and sample preparation.[1][2][3] This document details the rationale for selecting this compound, its key physicochemical properties, and step-by-step protocols for standard preparation, GC method development, and data analysis. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantitative GC and GC-MS methodologies.
Introduction: The Imperative for an Internal Standard
In quantitative gas chromatography, the fundamental assumption is that the detector response (typically peak area) is directly proportional to the concentration of the analyte. However, systematic and random errors, such as minor variations in injection volume or changes in detector sensitivity over time, can compromise this relationship, leading to inaccurate and imprecise results.[4]
The internal standard (IS) method is a widely adopted strategy to mitigate these errors.[3] An IS is a stable, pure compound, not present in the original sample, which is added in a known and constant concentration to all calibration standards and unknown samples.[2] Because the internal standard experiences the same procedural variations as the analyte, the ratio of the analyte's peak area to the IS peak area remains stable, even if the absolute peak areas fluctuate.[2][5] This ratio is then used for quantification, yielding significantly improved method robustness and reliability.[2]
Rationale for Selecting this compound
The choice of an internal standard is critical to the success of the analysis.[1] An ideal IS should be chemically similar to the analyte(s), stable, commercially available in high purity, and chromatographically resolved from all other components in the sample matrix.[2][3][6] this compound (CAS: 1632-70-8), a branched-chain alkane, is an excellent candidate for a wide range of applications, particularly for the analysis of non-polar to semi-polar small molecules.
Key attributes making this compound a suitable internal standard:
-
Chemical Stability: As a saturated hydrocarbon, it is chemically inert and stable under typical GC conditions, ensuring it does not react with analytes or degrade in the injector or column.
-
Elution Characteristics: With a boiling point of 207.9°C[7], it elutes at a predictable retention time on most common non-polar and semi-polar GC columns, typically in the range of C11-C13 n-alkanes. Its Kovats retention index on standard non-polar columns is approximately 1156, which aids in predicting its separation from other compounds.[8][9]
-
Absence in Samples: It is not a naturally occurring compound in most biological or environmental matrices, preventing interference from endogenous substances.
-
Detector Response: It produces a strong, sharp peak with Flame Ionization Detectors (FID) and is easily identifiable by Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1632-70-8 | [10] |
| Molecular Formula | C₁₂H₂₆ | [8][10] |
| Molecular Weight | 170.33 g/mol | [7][8] |
| Boiling Point | 207.9°C (at 760 mmHg) | [7] |
| Density | 0.751 g/cm³ (at 20°C) | [7] |
| Kovats RI (Non-polar column) | ~1156 | [8][9] |
Experimental Protocols
Instrumentation, Reagents, and Consumables
-
Gas Chromatograph: Any standard GC system equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A non-polar or low-polarity capillary column is recommended. A common choice is a column with a 5% Phenyl Polysiloxane stationary phase (e.g., DB-5, HP-5MS, or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.
-
Reagents:
-
This compound (≥98% purity)
-
High-purity solvent (e.g., Hexane, Ethyl Acetate, or Dichloromethane, HPLC or GC grade)
-
Analyte(s) of interest (as pure standards)
-
-
Consumables:
-
Class A volumetric flasks and pipettes
-
Analytical balance
-
2 mL autosampler vials with caps
-
Microsyringes
-
Protocol 1: Preparation of Standard Solutions
Accuracy in solution preparation is paramount for quantitative analysis. All preparations should be performed using calibrated equipment.
A. Preparation of Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound into a clean, dry 10 mL Class A volumetric flask. Record the exact weight.
-
Dissolve the this compound in the chosen solvent (e.g., Hexane).
-
Carefully add solvent to the flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure homogeneity. This is your IS Stock Solution . Store refrigerated in a sealed container when not in use.
B. Preparation of Calibration Standards:
-
Prepare a stock solution of your analyte(s) of interest (e.g., 1000 µg/mL).
-
Label a series of five 10 mL volumetric flasks (e.g., Cal 1 to Cal 5).
-
Using a calibrated pipette, add a fixed volume of the IS Stock Solution to each of the five flasks to achieve the desired final IS concentration (e.g., 100 µL of the 1000 µg/mL stock to each flask for a final concentration of 10 µg/mL).
-
Add varying volumes of the analyte stock solution to the flasks to create a range of concentrations that bracket the expected sample concentration.
-
Dilute each flask to the 10 mL mark with the solvent.
-
Cap and invert each flask to mix thoroughly. Transfer the final solutions to labeled autosampler vials.
Table 2: Example Calibration Standard Preparation Scheme
| Standard ID | Analyte Stock (1000 µg/mL) Volume | IS Stock (1000 µg/mL) Volume | Final Volume | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |
| Cal 1 | 10 µL | 100 µL | 10 mL | 1.0 | 10.0 |
| Cal 2 | 50 µL | 100 µL | 10 mL | 5.0 | 10.0 |
| Cal 3 | 100 µL | 100 µL | 10 mL | 10.0 | 10.0 |
| Cal 4 | 250 µL | 100 µL | 10 mL | 25.0 | 10.0 |
| Cal 5 | 500 µL | 100 µL | 10 mL | 50.0 | 10.0 |
C. Preparation of Unknown Sample:
-
Accurately weigh or measure a known quantity of your unknown sample into a 10 mL volumetric flask.
-
Add the same volume of the IS Stock Solution as used for the calibration standards (e.g., 100 µL).
-
Perform any necessary sample preparation steps (e.g., extraction, derivatization).[11]
-
Dilute the flask to the 10 mL mark with the solvent.
-
Mix thoroughly and transfer to a labeled autosampler vial.
Protocol 2: Gas Chromatography Method Parameters
The following parameters are a starting point and should be optimized for the specific analytes and instrument used.
Table 3: Recommended GC-FID/MS Method Parameters
| Parameter | Recommended Setting | Rationale |
| Injection Port | Split/Splitless | Use splitless for trace analysis or split (e.g., 20:1) for higher concentrations. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of analytes and the IS without thermal degradation. |
| Injection Volume | 1 µL | A standard volume; consistency is less critical due to the use of an IS. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. Maintain a constant flow rate (e.g., 1.0 mL/min). |
| Oven Program | Initial: 60 °C (hold 2 min) | A low initial temperature to focus analytes at the head of the column. |
| Ramp: 10 °C/min to 280 °C | A moderate ramp rate to ensure good separation of a wide range of compounds. | |
| Final Hold: 5 min | Ensures all components are eluted from the column before the next run. | |
| FID Temperature | 300 °C | Must be higher than the final oven temperature to prevent condensation. |
| MS Transfer Line | 280 °C | Prevents cold spots and ensures efficient transfer of analytes to the MS source. |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
Visualization of Workflow and Principles
Caption: Experimental workflow from solution preparation to final quantification.
Caption: The logic of internal standard correction.
Data Analysis and Method Validation
Data Processing and Quantification
-
Integration: Following the GC run, integrate the peaks for the analyte(s) and the internal standard (this compound) to obtain their respective peak areas.
-
Calibration Curve: For each calibration standard, calculate the ratio of the analyte peak area to the IS peak area (Area_Analyte / Area_IS) and the ratio of the analyte concentration to the IS concentration (Conc_Analyte / Conc_IS).
-
Plot Area_Analyte / Area_IS (y-axis) versus Conc_Analyte / Conc_IS (x-axis).
-
Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is the area ratio, x is the concentration ratio, m is the slope (the response factor), and c is the y-intercept.[5]
-
Quantification of Unknown: For the unknown sample, calculate the Area_Analyte / Area_IS ratio. Use the regression equation from the calibration curve to solve for x (the concentration ratio).
-
Calculate the final concentration of the analyte in the unknown sample using the formula: Conc_Analyte = (Concentration Ratio from Curve) * Conc_IS
Method Validation
A quantitative method must be validated to ensure its reliability.[1][12][13] Key parameters include:
-
Linearity: Assessed from the calibration curve. A coefficient of determination (R²) value > 0.995 is typically considered linear.
-
Precision: Evaluated by analyzing replicate samples (n ≥ 5) and calculating the relative standard deviation (%RSD). For good precision, %RSD should typically be < 5%.[14]
-
Accuracy: Often determined through spike-recovery studies, where a known amount of analyte is added to a blank matrix, prepared, and analyzed. The percent recovery should ideally be within 90-110%.
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. These are often determined based on the signal-to-noise ratio of low-concentration standards.
Conclusion
The use of an internal standard is a cornerstone of high-quality quantitative analysis in gas chromatography. This compound serves as an excellent, robust internal standard for a variety of applications due to its chemical inertness, suitable chromatographic behavior, and commercial availability. By compensating for unavoidable variations in sample handling and instrument performance, its inclusion in an analytical workflow significantly enhances the accuracy, precision, and overall trustworthiness of the results. The protocols and guidelines presented in this document provide a solid foundation for developing and validating reliable quantitative GC methods.
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SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]
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Metabolomics Standard Initiative. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]
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Dolan, J. W. (2009). When Should an Internal Standard be Used? LCGC International. Retrieved from [Link]
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Ramírez-Mora, A., et al. (2020). Validation of an analytical method by GC-FID for the quantification of styrene and α-methylstyrene. Revista de la Sociedad Química de México, 64(3), 159-169. Retrieved from [Link]
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Application Notes and Protocols for Field Collection of Insects Utilizing 5-Methylundecane
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Methylundecane as a kairomonal lure for the field collection of insects, with a particular focus on longhorned beetles (Coleoptera: Cerambycidae). This document synthesizes technical data with field-proven methodologies to ensure the successful design and implementation of trapping protocols. Detailed instructions for lure preparation, dispenser selection, trap deployment, and safety considerations are presented, grounded in the principles of chemical ecology.
Introduction: The Role of this compound in Insect Chemical Communication
This compound is a branched-chain alkane that functions as a semiochemical, a chemical cue used in communication. Specifically, it often acts as a kairomone, an interspecific chemical signal that benefits the receiver but not the emitter. In the context of insect collection, this compound is exploited as an attractant for certain species, particularly those within the Cerambycidae family. These beetles utilize methyl-branched hydrocarbons as cues for locating suitable hosts or mates.
The efficacy of this compound is frequently enhanced when used in conjunction with other semiochemicals. These synergistic blends often include other long-chain hydrocarbons, as well as host-plant volatiles such as ethanol and α-pinene. The addition of these compounds can significantly increase the number of species and individuals captured.[1]
This guide provides the foundational knowledge and practical protocols to effectively harness this compound for targeted insect collection, a critical step in biodiversity studies, pest monitoring, and the discovery of novel bioactive compounds.
Safety and Handling of this compound
2.1 Hazard Identification
This compound is a flammable liquid and vapor. It is also classified as an aspiration hazard; it may be fatal if swallowed and enters the airways.[2][3]
2.2 Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side-shields or goggles.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact.
2.3 Handling and Storage
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Ground and bond containers and receiving equipment to prevent static discharge.
2.4 Disposal
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Lure Preparation and Dispenser Selection
The successful field application of this compound is critically dependent on the controlled and sustained release of the volatile compound. This is achieved through careful lure formulation and the selection of an appropriate dispenser.
3.1 Lure Formulation
A common and effective method for preparing lures involves dissolving this compound in a high-purity volatile solvent. N-hexane is a suitable choice due to its high volatility, ensuring that it evaporates completely, leaving the semiochemical on the dispenser.
Table 1: Recommended Lure Dosage and Preparation
| Parameter | Recommendation | Rationale |
| Dosage | 1 mg of this compound per lure | Field trials with similar methyl-branched alkanes have shown this to be an effective starting concentration for attracting target species.[4] |
| Solvent | High-purity n-hexane | A volatile solvent that dissolves the alkane and evaporates completely, leaving a pure chemical cue on the dispenser. |
| Stock Solution | 10 mg/mL in n-hexane | A convenient concentration for precise application to dispensers. |
3.2 Dispenser Selection
The choice of dispenser is crucial for controlling the release rate of the attractant. Various passive dispensers are suitable for long-chain hydrocarbons like this compound.
Table 2: Comparison of Suitable Dispenser Types
| Dispenser Type | Description | Advantages | Disadvantages |
| Cotton Rolls/Wicks in Vials | A cotton roll or wick is placed in a small glass or plastic vial and saturated with the this compound solution. | Simple to prepare, cost-effective, and provides a relatively large surface area for volatilization. | Release rate can be high initially and decline rapidly; may require more frequent replacement. |
| Rubber Septa | Small, rubber stoppers that can be impregnated with the semiochemical solution. | Provide a more consistent and slower release rate compared to cotton wicks. | May have a lower loading capacity. |
| Polyethylene Vials/Pouches | Sealed polyethylene containers where the semiochemical permeates through the walls of the plastic. | Offer a controlled, long-lasting release; protects the chemical from degradation. | May be more expensive and require specific wall thickness and surface area for optimal release. |
For initial field trials, cotton rolls in vials are a practical and effective choice.[4]
Experimental Protocols
4.1 Protocol 1: Preparation of this compound Lures
Objective: To prepare lures containing a precise dosage of this compound for field trapping.
Materials:
-
This compound
-
High-purity n-hexane
-
Micropipettes and tips
-
Small glass vials (2 mL) with caps
-
Cotton rolls or wicks
-
Forceps
-
Fume hood
-
Analytical balance
Procedure:
-
Prepare Stock Solution: In a fume hood, prepare a 10 mg/mL stock solution of this compound in n-hexane. For example, to prepare 10 mL of the solution, weigh 100 mg of this compound and dissolve it in 10 mL of n-hexane.
-
Prepare Dispensers: Using forceps, place one cotton roll into each glass vial.
-
Load Lures: Using a micropipette, carefully apply 100 µL of the 10 mg/mL stock solution onto the cotton roll in each vial. This will result in a 1 mg lure.
-
Solvent Evaporation: Leave the vials uncapped in the fume hood for at least 30 minutes to allow the n-hexane to evaporate completely.
-
Prepare Control Lures: For a control group, apply 100 µL of n-hexane only to cotton rolls in a separate set of vials and allow the solvent to evaporate.
-
Storage: Cap the vials and store them in a cool, dark place until deployment. For long-term storage, place in a freezer at -20°C.
4.2 Protocol 2: Field Deployment of Traps
Objective: To effectively deploy and monitor traps baited with this compound lures for the collection of target insects.
Materials:
-
Prepared this compound lures and control lures
-
Cross-vane panel traps (black is a commonly effective color)
-
Trap collection cups (wet cups with a propylene glycol-based antifreeze or soapy water are recommended)
-
Stakes or ropes for trap suspension
-
GPS device for marking trap locations
-
Field notebook or data collection device
Experimental Workflow for Field Deployment:
Caption: Workflow for the field deployment and monitoring of insect traps.
Procedure:
-
Trap Assembly: Assemble the cross-vane panel traps according to the manufacturer's instructions. Fill the collection cups with a killing and preservative agent like a propylene glycol-based antifreeze or soapy water.
-
Lure Installation: Open the prepared lure vial and place it securely within the trap.
-
Trap Placement: Hang the traps so that the collection cup is approximately 1-1.5 meters above the ground. In forested areas, suspend traps from branches, ensuring they are not in direct contact with foliage.
-
Trap Servicing: Visit the traps at regular intervals (e.g., weekly or bi-weekly). Collect the captured insects from the collection cups, and replace the lures as needed based on their expected field life.
-
Data Recording: For each trap, record the date, location (GPS coordinates), and the number and species of captured insects.
Data Interpretation and Optimization
A successful trapping program involves ongoing data analysis and optimization.
-
Efficacy Assessment: Compare the number of target insects captured in traps baited with this compound to the number captured in control traps. Statistical analysis (e.g., t-test or ANOVA) should be used to determine if the difference is significant.
-
Synergistic Blends: To potentially increase trap captures, consider adding known synergists to the this compound lure. For many Cerambycidae, a combination with ethanol and α-pinene is effective.[1]
-
Dose-Response Studies: If initial results are not optimal, conduct a dose-response study by preparing lures with varying concentrations of this compound (e.g., 0.1 mg, 1 mg, and 10 mg) to determine the most attractive dosage for your target species.
Conclusion
This compound is a valuable tool for the field collection of specific insect taxa, particularly longhorned beetles. By following the detailed protocols and safety guidelines outlined in these application notes, researchers can effectively design and implement trapping programs for a variety of scientific applications. The principles of careful lure preparation, appropriate dispenser selection, and systematic field deployment are paramount to achieving reliable and reproducible results.
References
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PubChem. (n.d.). This compound. National Institutes of Health. Retrieved from [Link]
- Hoch, G., et al. (2020). Testing multi-lure traps for surveillance of native and alien longhorn beetles (Coleoptera, Cerambycidae). Management of Biological Invasions, 11(4), 677–688.
-
California Department of Food and Agriculture. (n.d.). Insect Trapping Guide. Retrieved from [Link]
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Bioassays for Testing the Behavioral Effects of 5-Methylundecane: Application Notes and Protocols
Introduction: The Silent Language of Branched Alkanes
In the intricate world of insect communication, chemical signals are the predominant language. Among the vast vocabulary of semiochemicals, cuticular hydrocarbons (CHCs) represent a crucial class of compounds that mediate a wide array of social behaviors.[1][2][3] These waxy molecules, which form a protective layer on the insect's exoskeleton to prevent desiccation, have been co-opted for signaling purposes, conveying information about species identity, reproductive status, caste, and colony membership.[1][2][3][4]
5-Methylundecane is a methyl-branched alkane, a specific type of CHC. The presence of methyl branches in the carbon chain of these hydrocarbons is often associated with a greater role in chemical communication compared to their straight-chain (n-alkane) counterparts.[1][2][5] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in investigating the behavioral effects of this compound on insects, with a particular focus on social insects like ants, where such chemical cues are paramount. The Pherobase, a comprehensive database of semiochemicals, lists this compound as a pheromone used by the ant species Notoncus ectatommoides, highlighting its relevance in insect chemical communication.
This document will delve into the core principles of relevant bioassays, provide step-by-step protocols for their execution, and offer insights into data interpretation, thereby providing a robust framework for elucidating the behavioral functions of this compound.
Part 1: Foundational Bioassays for this compound
Given that this compound is a component of cuticular hydrocarbons, its behavioral effects are most likely mediated through contact or short-range chemoreception. Therefore, the primary bioassays will focus on behaviors such as nestmate recognition (manifesting as aggression or acceptance), trail following, and general locomotor activity.
Nestmate Recognition and Aggression Bioassay
Principle: In many social insects, particularly ants, the unique blend of CHCs on an individual's cuticle serves as a "colony passport."[4] Individuals with a matching CHC profile are recognized as nestmates and are met with tolerance, while those with a foreign profile are often met with aggression.[5][6][7] This bioassay aims to determine if the application of synthetic this compound to a nestmate's cuticle alters its recognition by other colony members, suggesting a role for this compound in the colony's recognition cues.
Experimental Workflow:
Protocol:
-
Ant Colony Maintenance:
-
Collect and maintain colonies of a suitable ant species (e.g., Linepithema humile or other species known to rely on CHC for nestmate recognition) in the laboratory under controlled conditions of temperature, humidity, and diet.[8]
-
-
Preparation of this compound Solution:
-
Prepare a stock solution of high-purity synthetic this compound in a volatile, non-polar solvent such as hexane.
-
Create a dilution series to test a range of concentrations. The appropriate concentrations can be guided by the known quantities of similar CHCs on insect cuticles, typically in the nanogram to microgram range per individual.
-
-
Treatment of 'Donor' Ant:
-
Gently immobilize a worker ant from the colony by cooling it on a cold plate.
-
Using a microsyringe, apply a small, precise volume (e.g., 0.5 µL) of the this compound solution to the dorsal thorax of the immobilized ant.
-
For the control group, treat an equal number of ants with the solvent alone.
-
Allow the solvent to evaporate completely before introducing the ant into the observation arena.
-
-
Observation Arena:
-
Prepare a neutral observation arena, such as a clean petri dish lined with filter paper.
-
Introduce a small group of 'resident' ants (e.g., 5-10 individuals) from the same colony into the arena and allow them to acclimate.
-
-
Behavioral Observation:
-
Gently introduce the treated 'donor' ant into the arena with the resident ants.
-
Observe and record the interactions between the resident ants and the treated ant for a set period (e.g., 5-10 minutes).
-
Score the aggressive behaviors exhibited by the resident ants towards the treated ant using a predefined scale (see table below).
-
Data Presentation: Aggression Scoring Index
| Score | Behavior | Description |
| 0 | Tolerance | No aggressive behavior; mutual investigation, grooming. |
| 1 | Avoidance | Resident ants move away from the treated ant. |
| 2 | Antennal Tapping | Rapid and aggressive tapping of the treated ant with antennae. |
| 3 | Mandible Flaring | Opening of mandibles in a threatening posture towards the treated ant. |
| 4 | Biting/Lunging | Brief, non-sustained biting or lunging at the treated ant. |
| 5 | Prolonged Aggression | Sustained biting, stinging, or dragging of the treated ant. |
Expected Outcome: An increase in the average aggression score towards ants treated with this compound compared to the solvent control would suggest that this compound is a non-nestmate cue or disrupts the nestmate recognition profile.
Trail-Following Bioassay
Principle: Many ant species lay chemical trails to guide nestmates to food sources or new nest sites.[9] These trails are often composed of hydrocarbons secreted from the Dufour's gland.[10][11] This bioassay assesses whether this compound can elicit trail-following behavior, suggesting its role as a trail pheromone component.
Experimental Workflow:
Protocol:
-
Arena Preparation:
-
Use a Y-shaped or a straight-line arena drawn on a clean surface (e.g., glass plate or filter paper).
-
For a Y-maze, one arm will be the treatment arm and the other the control.
-
-
Trail Creation:
-
Prepare a solution of this compound in a volatile solvent (e.g., hexane) at various concentrations.
-
Using a microsyringe, carefully apply the solution along the designated path of the treatment arm.
-
Apply the solvent alone to the control arm.
-
Allow the solvent to evaporate completely.
-
-
Behavioral Observation:
-
Introduce a single foraging ant at the base of the arena.
-
Observe and record the ant's behavior, noting which path it follows and for how long.
-
A positive response is recorded if the ant follows the chemical trail for a significant portion of its length.
-
Data Presentation: Trail-Following Response
| Treatment | Concentration (ng/cm) | Number of Ants Tested | Number of Ants Following Trail | Percentage Following Trail (%) |
| This compound | 1 | 20 | ||
| 10 | 20 | |||
| 100 | 20 | |||
| Solvent Control | - | 20 |
Expected Outcome: A significantly higher percentage of ants following the trail treated with this compound compared to the solvent control would indicate its function as a trail pheromone.
Part 2: Electrophysiological Corroboration
While behavioral bioassays provide ultimate evidence of a compound's function, electrophysiological techniques can offer proximate insights into whether the insect's sensory system can detect the chemical in the first place.
Electroantennography (EAG)
Principle: EAG measures the summed electrical potential from the entire antenna in response to an olfactory stimulus. A significant depolarization indicates that the olfactory receptor neurons on the antenna are sensitive to the compound.
Protocol:
-
Antenna Preparation:
-
Immobilize an insect and carefully excise an antenna at its base.
-
Mount the antenna between two electrodes using conductive gel.
-
-
Stimulus Delivery:
-
A continuous stream of purified, humidified air is passed over the antenna.
-
A puff of air containing a known concentration of this compound is injected into the airstream.
-
-
Data Recording:
-
The electrical response of the antenna is amplified and recorded. The peak amplitude of the negative voltage deflection is measured as the EAG response.
-
Expected Outcome: A dose-dependent increase in the EAG response to this compound would confirm that the insect's antenna can detect this compound.
Part 3: Mechanistic Insights and Advanced Protocols
A comprehensive understanding of the behavioral effects of this compound also requires an appreciation of the underlying neurobiological mechanisms.
Olfactory Receptor Neuron (ORN) Response
The perception of CHCs like this compound begins with their interaction with olfactory receptors on the dendrites of ORNs housed within sensilla on the insect's antennae. While insect olfactory receptors for many volatile compounds are well-characterized, the specific receptors for branched alkanes are an active area of research. It is believed that these less volatile compounds are detected through contact chemoreception.
Signaling Pathway Overview:
Contact Chemoreception Bioassay with Dummy Models
To isolate the effect of this compound from other visual or behavioral cues of a live insect, a dummy bioassay can be employed.
Protocol:
-
Dummy Preparation:
-
Create inert dummies, such as small glass beads or dead insects of the same species that have been thoroughly washed with a solvent to remove their native CHCs.
-
-
Treatment:
-
Coat the dummies with a precise amount of synthetic this compound dissolved in a solvent.
-
Prepare solvent-only control dummies.
-
-
Behavioral Observation:
-
Introduce the dummies into an arena with live insects.
-
Record the frequency and duration of behaviors such as antennation, aggression, or courtship directed towards the dummies.
-
Expected Outcome: If insects exhibit specific behaviors towards dummies treated with this compound that are not observed with control dummies, it provides strong evidence for its role as a contact pheromone.[12]
Conclusion
The bioassays and protocols outlined in this guide provide a comprehensive framework for investigating the behavioral effects of this compound in insects. By employing a combination of behavioral observations, electrophysiological recordings, and controlled experiments with synthetic compounds, researchers can elucidate the role of this branched alkane in the complex chemical communication systems of insects. Such studies are not only fundamental to our understanding of insect behavior and evolution but also hold potential for the development of novel and species-specific pest management strategies that target and disrupt these vital communication channels.
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- Vander Meer, R. K., & Alonso, L. E. (2002). Ant interactions with soil organisms and associated semiochemicals. InThe Fungi (pp. 149-173). Springer, Berlin, Heidelberg.
- Choe, D. H., Millar, J. G., & Rust, M. K. (2018).
- Abd-Alla, M. A., & El-Sayed, W. M. (2014). Dufour's gland analysis reveals caste and physiology specific signals in Bombus impatiens. Journal of Apicultural Research, 53(2), 296-306.
- Scharf, M. E., Ratliff, C. R., & Bennett, G. W. (2011). A comparison of insecticide susceptibility levels in 12 species of urban pest ants with special focus on the odorous house ant. Journal of Economic Entomology, 104(2), 583-590.
- Balabanidou, V., Grigoraki, L., & Vontas, J. (2018). Insect cuticle and insecticide development. AIMS Agriculture and Food, 3(2), 159-169.
Sources
- 1. myrmecologicalnews.org [myrmecologicalnews.org]
- 2. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]
- 3. researchgate.net [researchgate.net]
- 4. antwiki.org [antwiki.org]
- 5. Nestmate recognition and the role of cuticular hydrocarbons in the African termite raiding ant Pachycondyla analis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deciphering the Chemical Basis of Nestmate Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thehive.icipe.org [thehive.icipe.org]
- 8. Chemical identification of an active component and putative neural mechanism for repellent effect of a native ant’s odor on invasive species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avon-pestcontrol.co.uk [avon-pestcontrol.co.uk]
- 10. Dufour's gland - Wikipedia [en.wikipedia.org]
- 11. Function of the Dufour’s gland in solitary and social Hymenoptera [jhr.pensoft.net]
- 12. Chemical basis of nest-mate discrimination in the ant Formica exsecta - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Synthesis of 5-Methylundecane
Welcome to the technical support guide for the chiral synthesis of 5-methylundecane. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereoselective synthesis. This compound, a branched-chain alkane, serves as a valuable chiral building block and is a known component of insect pheromones, making its enantiomerically pure synthesis crucial for chemical ecology studies and the development of environmentally benign pest management tools.[1][2][3]
This guide moves beyond simple protocols to address the common and nuanced challenges encountered during synthesis. It is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: I'm designing a synthesis for (S)- or (R)-5-methylundecane. What are the most reliable strategies to establish the stereocenter?
Answer: The primary challenge lies in controlling the stereochemistry at the C5 position. A successful strategy depends on constructing the C12 backbone while installing the methyl group with high enantiopurity. Two dominant and reliable approaches are:
-
Chiral Auxiliary-Mediated Synthesis: This is a robust and well-established method where an achiral substrate is temporarily attached to a chiral auxiliary.[4][5] This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is cleaved and can often be recovered.[4][5] For synthesizing this compound, a common strategy involves the asymmetric alkylation of a propanoyl unit attached to an Evans oxazolidinone auxiliary.[4][]
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst in sub-stoichiometric amounts to create the desired enantiomer.[7] Methods relevant here could include the asymmetric conjugate addition of a methyl group (using an organocuprate reagent with a chiral ligand) to an α,β-unsaturated ester or ketone, followed by reduction and further chain elongation.
A general retrosynthetic analysis for an auxiliary-based approach is illustrated below.
Caption: Retrosynthetic approach using a chiral auxiliary.
This strategy isolates the stereochemistry-defining step early in the synthesis, providing a robust foundation for subsequent, non-stereoselective transformations.
Q2: My reaction is producing a nearly racemic mixture (low e.e./d.e.). How can I troubleshoot and improve stereoselectivity?
Answer: Low stereoselectivity is a common but solvable issue. The cause often lies in the reaction conditions or the choice of chiral director. Here is a systematic troubleshooting guide:
-
Reaction Temperature: This is the most critical parameter. Asymmetric inductions are often highly sensitive to thermal energy.
-
Troubleshooting: Lower the reaction temperature significantly. Enolate alkylations are frequently performed at -78 °C (dry ice/acetone bath). Even a change from -40 °C to -78 °C can dramatically improve enantiomeric or diastereomeric excess. The lower temperature enhances the energy difference between the two diastereomeric transition states, favoring the formation of one over the other.
-
-
Choice of Base and Solvent: The geometry of the enolate formed is crucial for facial selectivity, and this is heavily influenced by the base and solvent.
-
Troubleshooting (for Auxiliary Alkylation): For Evans oxazolidinones, sodium bis(trimethylsilyl)amide (NaHMDS) or lithium diisopropylamide (LDA) are common choices. The choice of cation (Na⁺ vs. Li⁺) can influence the chelation state and rigidity of the transition state. Aprotic solvents like tetrahydrofuran (THF) are standard. Ensure your solvent is absolutely anhydrous, as water will quench the enolate and lead to racemic starting material recovery.
-
-
Steric Hindrance: The effectiveness of a chiral auxiliary or catalyst relies on its ability to create a sterically biased environment.[]
-
Troubleshooting: Ensure your auxiliary or ligand is bulky enough to effectively shield one face of the reactive intermediate. If using an Evans-type auxiliary, the substituents on the oxazolidinone (e.g., isopropyl, phenyl) are designed to block one face of the Z-enolate, forcing the electrophile (e.g., hexyl iodide) to approach from the less hindered face.
-
The following diagram outlines a decision-making process for addressing poor stereoselectivity.
Caption: Troubleshooting workflow for low stereoselectivity.
Q3: I'm attempting a Grignard-based route, but my yields are low due to side products. What is the likely cause?
Answer: When using Grignard reagents (e.g., hexylmagnesium bromide) in your synthesis, low yields are often attributable to two main issues: reagent deactivation and side reactions.
-
Wurtz Coupling: This is a significant side reaction where the Grignard reagent reacts with the unreacted alkyl halide starting material.[8]
-
Reaction: R-MgX + R-X → R-R + MgX₂
-
Troubleshooting:
-
Slow Addition: Add the alkyl halide slowly to the magnesium turnings during Grignard formation. This maintains a low concentration of the halide, minimizing the chance of it reacting with the newly formed Grignard reagent.
-
Continuous Process: For larger scales, continuous production processes can improve selectivity by keeping reactant concentrations optimized.[8]
-
Highly Reactive Magnesium: Use of Rieke magnesium or mechanically activated magnesium turnings can facilitate faster Grignard formation at lower temperatures, often outcompeting the Wurtz coupling.
-
-
-
Moisture and Air Sensitivity: Grignard reagents are potent bases and will react readily with any protic source, including trace amounts of water in glassware or solvents, or with oxygen.[9]
-
Troubleshooting:
-
Glassware: Oven-dry all glassware overnight at >120 °C and cool under a stream of inert gas (Argon or Nitrogen).
-
Solvents: Use freshly distilled, anhydrous solvents (e.g., THF or diethyl ether). Anhydrous ether is often sold with inhibitors and should be distilled from a drying agent like sodium/benzophenone.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire setup and reaction duration.
-
-
The diagram below illustrates the desired reaction pathway versus the common Wurtz coupling side reaction.
Caption: Desired vs. undesired Grignard reaction paths.
Comparative Data & Protocols
Table 1: Comparison of Common Chiral Auxiliaries for Asymmetric Alkylation
| Chiral Auxiliary | Typical Base | Temp. (°C) | Common Cleavage Method | Expected d.e. (%) | Reference |
| Evans Oxazolidinone | NaHMDS, LDA | -78 | LiBH₄ (to alcohol), LiOH/H₂O₂ (to acid) | >95 | [4][] |
| SAMP/RAMP Hydrazone | LDA | -78 to -100 | Ozonolysis (O₃) or acidic workup | >90 | [] |
| Camphorsultam | n-BuLi, NaHMDS | -78 | LiAlH₄, hydrolysis | >90 | [10] |
| Pseudoephedrine Amide | LDA | -78 | Acidic/Basic Hydrolysis | >95 | [4] |
Protocol: Synthesis of (R)-5-Methylundecan-5-ol Precursor via Evans Auxiliary
This protocol outlines the key stereochemistry-defining alkylation and subsequent reductive cleavage.
Step 1: Asymmetric Alkylation of N-Propanoyl Oxazolidinone
-
Setup: Under an argon atmosphere, dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone-propionamide (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried, three-neck flask equipped with a thermometer.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.05 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add 1-iodohexane (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient). The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. A d.r. of >95:5 is expected.
Step 2: Reductive Cleavage of the Chiral Auxiliary
-
Setup: Under an argon atmosphere, dissolve the purified alkylated product (1.0 eq) from Step 1 in anhydrous diethyl ether (0.1 M).
-
Cooling: Cool the solution to 0 °C using an ice/water bath.
-
Reduction: Add lithium borohydride (LiBH₄, 2.0 eq) portion-wise. Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Quenching & Workup: Carefully cool the mixture back to 0 °C and quench by the slow, dropwise addition of 1 M NaOH solution, followed by saturated Rochelle's salt solution. Stir vigorously until the layers separate. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Purify the resulting chiral alcohol by flash chromatography. The chiral auxiliary can be recovered from the aqueous layer. The final product, a precursor alcohol, can then be converted to this compound through standard functional group manipulations (e.g., tosylation and reduction with LiAlH₄ or Barton-McCombie deoxygenation).
References
-
Stereoselective synthesis of spiro[5.5]undecane derivatives via biocatalytic [5+1] double Michael additions | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. (2023). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Synthesis of Biologically Active and Environmental Friendly Insect Pesticides: Pheromones. (n.d.). Asian Journal of Chemistry. Retrieved January 14, 2026, from [Link]
-
Chiral auxiliary. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Identification and Synthesis of Putative Pheromone Components of the Threatened Salt Marsh Bagworm Moth, Whittleia retiella (Lep). (n.d.). Diva-portal.org. Retrieved January 14, 2026, from [Link]
-
Asymmetric synthesis | Organic, Catalysis, Stereoselectivity. (n.d.). Britannica. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of York. Retrieved January 14, 2026, from [Link]
-
Asymmetric Synthesis. (n.d.). University of Windsor. Retrieved January 14, 2026, from [Link]
-
Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). PubMed. Retrieved January 14, 2026, from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. (n.d.). SciELO. Retrieved January 14, 2026, from [Link]
-
Asymmetric-Synthesis. (n.d.). University of York. Retrieved January 14, 2026, from [Link]
-
Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (2019). PMC. Retrieved January 14, 2026, from [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Asymmetric Induction in Grignard Reactions in a Chiral Solvent. (n.d.). ScholarWorks at WMU. Retrieved January 14, 2026, from [Link]
-
Catalytic asymmetric synthesis using rotaxanes | Iranian Journal of Catalysis. (n.d.). OICC Press. Retrieved January 14, 2026, from [Link]
-
Stereochemistry of the Menthyl Grignard Reagent: Generation, Composition, Dynamics, and Reactions with Electrophiles | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Reactions of Grignard Reagents. (2015). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
-
Synthesis of novel pentacyclo-undecane chiral ligands for application in asymmetric catalysis. (n.d.). ResearchSpace@UKZN. Retrieved January 14, 2026, from [Link]
Sources
- 1. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. york.ac.uk [york.ac.uk]
- 7. oiccpress.com [oiccpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming peak tailing in GC analysis of 5-Methylundecane
Welcome to the technical support guide for the gas chromatography (GC) analysis of 5-Methylundecane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, with a specific focus on overcoming peak tailing. Symmetrical peak shape is critical for accurate integration and reliable quantification, and this guide provides in-depth, field-proven insights to restore your chromatography to optimal performance.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is tailing. What are the most probable causes?
Peak tailing for a non-polar hydrocarbon like this compound is most often due to physical issues within the GC system rather than chemical interactions.[1][2] When a portion of the analyte molecules takes a longer path through the system than the main band, asymmetry in the peak shape occurs.[3] The most common culprits include:
-
Flow Path Disruption: Physical obstructions or dead volumes in the carrier gas flow path can cause turbulence and lead to peak tailing.[4][5]
-
Improper Column Installation: An incorrectly cut column end or improper installation depth in the inlet can create unswept volumes.[1][4][5]
-
Inlet and Column Contamination: Accumulation of non-volatile residue from previous samples, particularly at the head of the column or in the inlet liner, can interfere with analyte partitioning and cause tailing.[6][7]
Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What does this indicate?
When all peaks in a chromatogram exhibit tailing, it strongly suggests a physical problem with the GC setup rather than a specific chemical interaction.[1][2][4][8] This systemic issue affects all compounds, regardless of their polarity. The troubleshooting process should focus on the common flow path components:
-
Poor Column Cut: A jagged or angled cut at the column inlet is a frequent cause of universal peak tailing.[1][2][4]
-
Incorrect Column Position: If the column is too high or too low within the inlet, it can create dead volumes, leading to tailing for all peaks.[1][4]
-
System Contamination: Severe contamination in the inlet or at the front of the column can affect the chromatography of all eluted compounds.[1]
Q3: Can my injection technique contribute to peak tailing for this compound?
Yes, injection technique can influence peak shape. While less common for non-polar compounds, certain practices can contribute to tailing:
-
Slow Injection Speed: A very slow manual injection can lead to a broad initial sample band, which may manifest as peak tailing.
-
Splitless Injection Issues: In splitless mode, if the solvent purge from the inlet is not activated at the appropriate time, slow bleeding of the solvent can create the appearance of a tailing solvent peak and affect early eluting peaks.[4][5][6]
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases of severe overload, it may distort the peak shape in a way that resembles tailing.[6]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Resolving Flow Path Issues
A pristine and unobstructed flow path is essential for sharp, symmetrical peaks. Use the following logical workflow to identify and correct any physical disruptions.
Logical Troubleshooting Workflow for Peak Tailing
Caption: A systematic approach to troubleshooting peak tailing.
Protocol 1.1: Column Cutting and Inspection
A clean, 90-degree cut on the fused silica column is critical for introducing the sample into the column as a narrow band.[2] A poor cut can create turbulence and active sites.[4]
-
Wear Gloves: Always handle the column with clean, powder-free gloves to prevent contamination.
-
Use a Scribing Wafer: Use a ceramic or diamond-tipped scribing wafer to make a clean score on the column tubing.
-
Break Cleanly: Gently snap the column at the score. The break should be clean and perpendicular to the column wall.
-
Inspect the Cut: Use a magnifying tool (10x or higher) to inspect the end of the column.[2][4] It should be a flat, smooth surface with no jagged edges or shards of silica.[1] If the cut is poor, repeat the process.
Protocol 1.2: Correct Column Installation
The position of the column in the inlet is crucial to avoid creating unswept (dead) volumes, which are a common cause of peak tailing.[1][4]
-
Consult Manufacturer's Guide: Always refer to your GC instrument's manual for the correct column insertion distance for the specific inlet you are using.
-
Use the Correct Ferrule: Ensure you are using the correct size and material ferrule for your column diameter and inlet.
-
Set the Distance: Slide the column nut and ferrule onto the column. Measure the precise distance from the end of the column to the back of the ferrule using a ruler or the instrument's supplied tool.
-
Install and Tighten: Insert the column into the inlet to the correct depth. Finger-tighten the column nut, then use a wrench to tighten it an additional quarter to half turn, as specified by the manufacturer. Do not overtighten, as this can damage the column and ferrule.
-
Leak Check: After installation, pressurize the system and perform an electronic leak check at the inlet fitting.
Guide 2: Addressing System Contamination
Contamination from non-volatile sample matrix components or septum particles can create active sites and disrupt the chromatographic process, leading to peak tailing.[5][7]
Protocol 2.1: Inlet Maintenance
Routine maintenance of the GC inlet is one of the most effective ways to prevent peak shape issues.
-
Cool Down the Inlet: Ensure the GC inlet has cooled to a safe temperature (below 50°C).
-
Depressurize: Turn off the carrier gas flow to the inlet.
-
Replace Consumables:
-
Septum: Remove the septum nut and replace the septum. Coring of the septum can deposit particles into the liner.
-
Liner: Carefully remove the old inlet liner with tweezers. Inspect it for any discoloration or visible residue.
-
O-ring: Replace the liner's O-ring.
-
-
Install New Liner: Wearing clean gloves, install a new, deactivated liner of the appropriate type for your injection method.
-
Reassemble and Leak Check: Reassemble the inlet, restore carrier gas flow, and perform a leak check.
Protocol 2.2: Column Trimming
If contamination is suspected to be at the head of the column, trimming a portion of the column inlet is an effective solution.[6] This is particularly useful for higher-boiling compounds like this compound.[6]
-
Cool Down and Depressurize: Cool the oven and inlet and turn off the carrier gas.
-
Disconnect the Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a scribing wafer, cut 15-20 cm from the inlet end of the column.[2][4][6]
-
Inspect and Reinstall: Inspect the new cut for quality and reinstall the column in the inlet using the correct procedure (Protocol 1.2).
-
Adjust Retention Times: Be aware that trimming the column will slightly decrease retention times.[2]
Summary of Troubleshooting Parameters
| Potential Cause | Diagnostic Clue | Primary Solution | Secondary Actions |
| Poor Column Cut | All peaks tail; may see "chair-shaped" peaks.[4] | Re-cut the column inlet cleanly. | Inspect the cut with a magnifier. |
| Incorrect Column Installation | All peaks tail; peak broadening may also occur.[1][4] | Re-install column to the manufacturer-specified depth. | Use correct ferrules; do not overtighten. |
| Inlet Contamination | Peak tailing worsens over time; loss of response. | Replace the inlet liner, septum, and O-ring. | Clean the inlet body if necessary. |
| Column Contamination | Tailing is more pronounced for later-eluting peaks. | Trim 15-20 cm from the column inlet.[4][6] | Bake out the column at its maximum isothermal temperature. |
| System Leaks | Tailing peaks, shifting retention times, noisy baseline. | Perform an electronic leak check at all fittings. | Tighten or replace fittings and ferrules. |
References
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020). [Link]
-
GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. (n.d.). [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). [Link]
-
Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025). [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. (n.d.). [Link]
-
What Causes Tailing In Gas Chromatography? - Chemistry For Everyone - YouTube. (2025). [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. (2000). [Link]
-
GC (MS) problem with tailing peaks - Chromatography Forum. (2009). [Link]
-
Undecane, 5-methyl- - the NIST WebBook. (n.d.). [Link]
-
Peak Perfection: A Guide to GC Troubleshooting - Agilent. (2025). [Link]
-
GC Troubleshooting—Tailing Peaks - Restek. (n.d.). [Link]
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. youtube.com [youtube.com]
- 6. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 7. academic.oup.com [academic.oup.com]
- 8. it.restek.com [it.restek.com]
Technical Support Center: Resolving Co-elution of 5-Methylundecane Isomers
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the chromatographic separation of 5-Methylundecane and its structurally similar isomers.
Section 1: Understanding the Challenge
Q1: What is this compound and why do its isomers frequently co-elute?
A1: this compound is a branched-chain alkane with the chemical formula C12H26.[1][2] Its isomers, such as 2-methylundecane and 3-methylundecane, share the same chemical formula and molecular weight (170.33 g/mol ) but differ in the position of the methyl group on the undecane backbone.[1][3][4]
This structural similarity leads to very close physicochemical properties, including boiling points and polarity.[5] In gas chromatography (GC), separation on standard non-polar columns is primarily driven by differences in boiling points.[6][7] Because these isomers have nearly identical boiling points, they travel through the column at very similar rates, resulting in overlapping peaks, a phenomenon known as co-elution.[8][9]
Q2: What are the analytical consequences of co-elution?
A2: Co-elution is a significant issue in chromatography because it compromises data integrity.[8] When two or more compounds elute as a single peak, it becomes impossible to accurately identify and quantify the individual isomers.[9] This can lead to:
-
Inaccurate Quantification: The area of the single, merged peak does not represent the true concentration of any single isomer.
-
Misidentification: If relying on retention time for identification, co-elution can lead to the incorrect assumption that only one compound is present.
-
Compromised Purity Analysis: It becomes impossible to determine the purity of a sample if isomers cannot be resolved.
Detecting co-elution can be challenging. While a shoulder on a peak is a clear indicator, perfect co-elution may result in a symmetrical-looking peak.[9] Using detectors like a Diode Array Detector (DAD) for peak purity analysis or a Mass Spectrometer (MS) to examine spectra across the peak can help confirm if co-elution is occurring.[8][9]
Section 2: Troubleshooting Co-elution in Gas Chromatography (GC)
This section provides a systematic approach to resolving co-elution issues with this compound isomers using Gas Chromatography (GC), the most common technique for hydrocarbon analysis.
Q3: My this compound isomers are co-eluting on my standard GC column. What is the first thing I should check?
A3: Before making significant changes to your method, it's crucial to perform basic troubleshooting to ensure the system is functioning correctly. A sudden loss of resolution can indicate a fundamental problem with the GC system rather than an inherent limitation of the method.[10][11]
dot graph TD { A[Start: Co-elution Observed] --> B{Is Peak Shape Good? (Symmetrical, Not Broad)}; B -- No --> C[Basic GC Troubleshooting]; C --> D[Check for Leaks (Septum, Fittings)]; C --> E[Clean Injector & Replace Liner]; C --> F[Recut & Reinstall Column]; B -- Yes --> G{Is the Method Optimized?}; G --> H[Proceed to Method Optimization (Column, Temperature, Flow Rate)];
} caption [label="Diagram 1: Initial Troubleshooting Flowchart.", fontsize=10, fontname="Arial"]; end
Q4: How do I select the right GC column to improve the separation of alkane isomers?
A4: The choice of the GC column's stationary phase is the most critical factor for achieving separation.[7][12] For non-polar alkane isomers, where boiling points are very similar, leveraging subtle differences in molecular shape and interaction with the stationary phase is key.
-
Non-Polar Columns (e.g., 100% dimethylpolysiloxane - DB-1, SE-30): These are the standard columns for hydrocarbon analysis.[6][7] Separation is almost exclusively based on boiling point. While excellent for separating alkanes by carbon number, they often fail to resolve isomers with close boiling points.[6]
-
Intermediate Polarity Columns (e.g., 5% Phenyl-methylpolysiloxane - DB-5): These columns are often the best choice for isomer separation. The presence of phenyl groups introduces a degree of polarizability and potential for shape selectivity, allowing for interactions beyond simple van der Waals forces. This can create slight differences in retention times between isomers that boiling point alone cannot distinguish.[13]
-
Highly Polar Columns (e.g., WAX, TCEP): While less common for general alkane analysis, highly polar columns can provide unique selectivity for specific isomer pairs, particularly if there are subtle differences in electron distribution.[12]
| Stationary Phase Type | Example | Primary Separation Mechanism | Suitability for this compound Isomers |
| Non-Polar | 100% Dimethylpolysiloxane (DB-1) | Boiling Point | Poor to Fair. Likely to cause co-elution. |
| Intermediate Polarity | 5% Phenyl-methylpolysiloxane (DB-5) | Boiling Point & Shape Selectivity | Good to Excellent. Often the recommended starting point. |
| Polar | Polyethylene Glycol (WAX) | Polarity | Can offer unique selectivity but may not be optimal. |
| Highly Polar | 1,2,3-Tris(2-cyanoethoxy)propane (TCEP) | Polarity & Dipole Interactions | Used for specific aromatic or unsaturated isomer separations.[12] |
Q5: How do column dimensions (length, internal diameter, film thickness) affect isomer resolution?
A5: Optimizing column dimensions is a crucial secondary step after selecting the appropriate stationary phase.[12]
-
Column Length (L): Resolution is proportional to the square root of the column length. Doubling the column length (e.g., from 30 m to 60 m) will increase resolution by about 40%, but it will also double the analysis time.
-
Internal Diameter (ID): Efficiency (measured in theoretical plates) is inversely proportional to the column ID.[7] Decreasing the ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can significantly improve the resolution of closely eluting peaks. However, narrower columns have lower sample capacity.[7]
-
Film Thickness (df): Thicker films increase retention time and can improve the separation of very volatile compounds. For C12 isomers, a standard film thickness (0.25 µm to 0.50 µm) is typically appropriate. Decreasing film thickness can shorten analysis time but may reduce resolution if retention becomes too low.[14]
Q6: How can I optimize the oven temperature program to resolve co-eluting isomers?
A6: Temperature programming is a powerful tool for improving separation in GC.[15][16] For closely eluting isomers, a slow and steady approach is often best.
As a rule of thumb, for every 15°C decrease in oven temperature, the retention time roughly doubles, which increases the time compounds spend interacting with the stationary phase and can improve resolution.[17]
dot graph TD { subgraph "Temperature Program" A[Start: 50°C, hold 2 min] --> B[Ramp 1: 2°C/min]; B --> C[To: 150°C]; C --> D[Ramp 2: 10°C/min]; D --> E[To: 220°C, hold 5 min]; end
} caption [label="Diagram 2: Effect of a Multi-Ramp Temperature Program.", fontsize=10, fontname="Arial"]; end
Protocol: Optimizing Temperature for Isomer Separation
-
Lower the Initial Temperature: Start with an initial oven temperature well below the boiling point of your analytes. For C12 alkanes, an initial temperature of 40-60°C is a good starting point.[18]
-
Slow the Ramp Rate: This is the most critical step. A slow ramp rate (e.g., 2-5°C per minute) through the elution range of the isomers gives more time for the column to perform the separation.[15][18]
-
Use a Multi-Step Program: If your sample contains both light and heavy compounds, use a slow ramp for the isomers of interest and then a faster ramp to quickly elute heavier components, saving analysis time.
-
Introduce an Isothermal Hold: If you know the approximate elution temperature of the co-eluting pair, adding a short isothermal hold (1-2 minutes) about 20-30°C below that temperature can sometimes provide the necessary resolution.[15]
Q7: What is the effect of the carrier gas and its flow rate on separation?
A7: The choice and velocity of the carrier gas affect column efficiency and analysis speed.[19]
-
Carrier Gas Type:
-
Helium: Once the standard, it provides good efficiency but is becoming expensive and scarce.[19]
-
Hydrogen: Offers the best efficiency at higher linear velocities, allowing for faster analysis times without a significant loss of resolution.[14][20] It is a cost-effective alternative to helium.[19]
-
Nitrogen: Provides the best overall efficiency but at much lower optimal flow rates, leading to very long analysis times. It is not generally recommended for high-resolution capillary GC.[21]
-
-
Flow Rate / Linear Velocity: Every carrier gas has an optimal linear velocity at which the column achieves maximum efficiency (the lowest "plate height" in the van Deemter equation). Operating too far above or below this optimum will decrease resolution. For most 0.25 mm ID columns, the optimal flow rate for helium is around 1.0-1.2 mL/min.[18] It's crucial to set the flow rate correctly for your column dimensions and carrier gas type.
Section 3: Advanced Separation Strategies
Q8: I've optimized my GC method but still have co-elution. What's next?
A8: When a single-column GC system cannot achieve the required resolution, more advanced techniques may be necessary. The gold standard for separating extremely complex mixtures like hydrocarbon isomers is Comprehensive Two-Dimensional Gas Chromatography (GCxGC) .[22][23][24]
GCxGC uses two columns with different stationary phases (e.g., a non-polar column in the first dimension and a semi-polar column in the second dimension) connected by a modulator.[22][24][25] This provides an orthogonal separation, meaning compounds are separated based on two independent properties (e.g., volatility and polarity).[24] This technique dramatically increases peak capacity and can resolve thousands of individual compounds, including isomers that co-elute in one-dimensional GC.[22][26]
Key Benefits of GCxGC:
-
Massively Increased Peak Capacity: Can resolve compounds that are completely hidden in 1D-GC.[25]
-
Structured Chromatograms: Compounds of similar chemical classes elute in distinct patterns on the 2D plot, aiding in identification.
-
Enhanced Sensitivity: The modulation process focuses the analyte bands, leading to taller, sharper peaks and improved signal-to-noise ratios.[22]
Section 4: Protocols and Data
Protocol 1: Step-by-Step GC Method Development for this compound Isomers
This protocol provides a starting point for developing a robust GC method.
-
Column Selection:
-
Install a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) column.
-
-
Inlet and Detector Parameters:
-
Injector: Split/splitless inlet at 250°C. Use a split ratio of 50:1 to start.
-
Detector (FID): Set to 250°C with standard gas flows (Hydrogen, Air, and Makeup).[6]
-
-
Carrier Gas:
-
Use Helium at a constant flow rate of 1.2 mL/min or Hydrogen at a constant flow of 2.0 mL/min. Ensure your GC is configured for the chosen gas.
-
-
Oven Temperature Program (Starting Point):
-
Initial Temperature: 60°C, hold for 2 minutes.[18]
-
Ramp: 3°C/min to 200°C.
-
Final Hold: Hold at 200°C for 5 minutes.
-
-
Injection and Analysis:
-
Inject a standard containing the isomers of interest.
-
Evaluate the resulting chromatogram for resolution.
-
-
Optimization Loop:
-
If co-elution persists, decrease the temperature ramp rate to 2°C/min.
-
If resolution is still insufficient, consider using a longer column (60 m).
-
If peaks are broad, check for system leaks or contamination.[10]
-
Data: Kovats Retention Indices
The Kovats Retention Index (RI) is a standardized method for reporting retention times, making them comparable across different systems.[27][28] The RI relates the retention time of an analyte to the retention times of adjacent n-alkanes. Below are example RI values for methylundecane isomers on non-polar columns, which highlight their close elution profiles.
| Compound | Kovats Retention Index (Non-Polar Column) | Source |
| 2-Methylundecane | 1165 - 1170 | [4][29] |
| 3-Methylundecane | ~1173 | [30] |
| This compound | ~1152 - 1159 | [1] |
Note: RI values can vary slightly based on the exact conditions and specific non-polar phase used.
References
- Comprehensive two-dimensional gas chromatography. (n.d.). In Wikipedia. Retrieved January 14, 2026.
-
Oßwald, P., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels. Energy & Fuels. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- BenchChem. (2025). Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Hydrocarbon Analysis. BenchChem.
- Oßwald, P., et al. (2023). Comprehensive Two-Dimensional Gas Chromatography: A Universal Method for Composition-Based Prediction of Emission Characteristics of Complex Fuels.
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. [Link]
-
Sepsolve Analytical. (n.d.). What is GCxGC? Sepsolve Analytical. [Link]
-
Organomation. (n.d.). Why Purity Matters: The Impact of Gas Quality on Chromatographic Results. Organomation. [Link]
- BenchChem. (2025).
-
Stepbio. (n.d.). GC Troubleshooting. Stepbio. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Undecane, 5-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Phenomenex. (2025). GC Carrier Gas Guide: Selection & Applications. Phenomenex. [Link]
- Basak, S. C., et al. (n.d.). Boiling Point Models of Alkanes.
- Postnova Analytics GmbH. (n.d.). Agilent J&W GC Column Selection Guide. Postnova Analytics GmbH.
- Liu, B., et al. (2025).
-
Snow, N. H. (2020). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. [Link]
- BenchChem. (2025). Resolving co-elution problems in chromatographic analysis of alkylphenols. BenchChem.
- Al-Naiema, I. M., et al. (n.d.). Mapping and quantifying isomer sets of hydrocarbons (≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS.
- Restek. (n.d.).
-
Phenomenex. (2025). Temperature Programming for Better GC Results. Phenomenex. [Link]
-
Element Lab Solutions. (n.d.). Gas Chromatography Hydrogen Carrier Gas. Element Lab Solutions. [Link]
- BenchChem. (2025).
- JCANO | INGENIERIA. (n.d.). GC Column Selection Guide (420410). JCANO | INGENIERIA.
- Bla, J. M., & Snyder, L. R. (2025). Optimization of temperature-programmed gas chromatographic separations I.
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Agilent. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. [Link]
-
NIST/TRC. (n.d.). This compound. In NIST/TRC Web Thermo Tables (WTT). [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). 5-ethyl-5-Methylpentadecane. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Sci-Hub. (n.d.). Specific retention volumes for C5–C12 alkane solutes in the series of homologous n-alkanes, n-C28, n-C32 and n-C36 and squalane. Sci-Hub.
-
Kiper, R. A. (n.d.). 2-methylundecane. In Properties of substance. [Link]
- Andrade, R., et al. (2025). Kováts Retention Indexes of Monounsaturated C12, C14, and C16 Alcohols, Acetates and Aldehydes Commonly Found in Lepidopteran Pheromone Blends.
-
ChemSrc. (2025). This compound. ChemSrc. [Link]
- Kovats retention index. (n.d.). In Wikipedia. Retrieved January 14, 2026.
- Al-Naiema, I. M., et al. (n.d.). Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC.
-
National Center for Biotechnology Information. (n.d.). 2-Methylundecane. In PubChem Compound Database. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Undecane, 3-methyl-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]
-
Linstrom, P.J., & Mallard, W.G. (Eds.). (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
-
Shaimaa G. (2019). Retention Index | Kovat's index. YouTube. [Link]
-
ResearchGate. (n.d.). 3 : Separation of n-alkanes from C1 to C6 by gas chromatography. ResearchGate. [Link]
-
Agilent. (2013). Analysis of C1 to C10 Hydrocarbons Including C1 to C6 Paraffin/Olefin Isomer Separation at Ambient Temperature Using Dual FID an. Agilent. [Link]
- Dearden, J. C. (2025). Selecting Internally Consistent Physicochemical Properties of Organic Compounds.
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Technical Support Center: Optimizing GC-MS for Trace Level Detection of 5-Methylundecane
Welcome to the technical support center for the analysis of 5-Methylundecane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for challenging trace-level detection. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Section 1: Foundational Method Development
This section addresses the initial steps and core decisions required to build a reliable GC-MS method for this compound analysis from the ground up.
FAQ 1: Where do I begin when developing a GC-MS method for a trace-level branched alkane like this compound?
Developing a method for a trace-level, non-polar compound like this compound requires a systematic approach that prioritizes chromatographic separation and detector sensitivity. The structural similarity of branched alkane isomers presents a significant analytical challenge, making high-resolution gas chromatography essential.[1]
Your workflow should be structured to optimize each component of the analysis sequentially, from sample introduction to data acquisition. A logical starting point is to establish the chromatographic conditions before fine-tuning the mass spectrometer for sensitivity.
Here is a recommended workflow for initial method development:
This approach ensures that you establish a robust chromatographic separation before moving on to the mass spectrometry parameters, which is critical for differentiating this compound from closely eluting isomers.[2]
FAQ 2: What is the best GC column choice for separating this compound from other isomers and matrix components?
For non-polar compounds like alkanes, the primary separation mechanism is based on boiling points and, to a lesser extent, molecular shape. Therefore, a non-polar stationary phase is the most appropriate choice.[3][4] The principle of "like dissolves like" dictates that a non-polar column will provide the best retention and selectivity for these analytes.
Primary Recommendation: A 100% dimethylpolysiloxane (PDMS) stationary phase, often designated as a DB-1, ZB-1, or equivalent, is the industry standard for hydrocarbon analysis.[5][6]
Key Column Parameters for Optimization:
| Parameter | Recommendation | Rationale & Causality |
| Stationary Phase | 100% Dimethylpolysiloxane (e.g., DB-1ms, ZB-1ms) | Matches the non-polar nature of this compound, providing predictable elution based on boiling points. "MS" grade columns ensure low column bleed, which is critical for trace analysis to maintain a low baseline and improve signal-to-noise.[7][8] |
| Column Length | 30 m to 60 m | A 30 m column is a good starting point, offering a balance of resolution and analysis time.[3] For complex samples with many isomers, a 60 m column will provide higher efficiency and better separation of closely eluting compounds.[9] |
| Internal Diameter (ID) | 0.25 mm | This ID provides an excellent compromise between column efficiency (resolving power) and sample loading capacity.[3] Narrower bore columns (e.g., 0.18 mm) can increase efficiency but have lower capacity, making them prone to overload. |
| Film Thickness | 0.25 µm to 0.50 µm | A standard 0.25 µm film is suitable for C12 compounds like this compound. A slightly thicker film (0.50 µm) can increase retention and capacity, which may be beneficial if the analyte is very volatile or if matrix components are overloading the column. |
Expert Tip: The elution order of methyl-branched alkanes on a non-polar column is predictable. Generally, for a given carbon number, branched isomers will elute before the corresponding n-alkane.[9][10] The more branched or centrally located the methyl group, the lower the boiling point and the shorter the retention time.
FAQ 3: How do I optimize the GC oven temperature program for the best resolution and peak shape?
The temperature program directly controls the separation of analytes on the column. A poorly optimized program can lead to co-elution, broad peaks, or unnecessarily long run times. The goal is to find a ramp rate that provides baseline resolution for this compound from its isomers without excessive peak broadening.
Step-by-Step Protocol for Oven Program Optimization:
-
Determine the Elution Temperature:
-
Start with a fast "scouting" run to approximate the elution temperature of this compound.
-
Set the injector and detector temperatures appropriately (e.g., 250 °C).
-
Use a rapid temperature ramp (e.g., 20-30 °C/min) from a low initial temperature (e.g., 50 °C).
-
Note the oven temperature at which the this compound peak elutes.
-
-
Optimize the Initial Temperature and Hold Time:
-
The initial oven temperature should be set about 10-15 °C below the boiling point of the injection solvent.[11] This is crucial for splitless injections to create a "solvent effect," which focuses the analytes into a tight band at the head of the column, leading to sharp peaks.[11]
-
An initial hold time of 1-2 minutes is typically sufficient to allow for the complete transfer of the sample from the inlet to the column.
-
-
Optimize the Temperature Ramp Rate:
-
The optimal ramp rate is a trade-off between speed and resolution.
-
A good starting point for a C12 compound on a 30m column is 10 °C/min.
-
If this compound is co-eluting with other compounds, decrease the ramp rate (e.g., to 5 °C/min) to improve separation.
-
If the peak is well-resolved and you need to shorten the analysis time, you can cautiously increase the ramp rate.
-
Example Temperature Program:
| Parameter | Setting | Purpose |
| Initial Temperature | 50 °C | Assumes a solvent like hexane or dichloromethane. Facilitates solvent focusing. |
| Initial Hold | 2 min | Ensures complete sample transfer during the splitless period. |
| Ramp 1 | 10 °C/min to 200 °C | Separates the target analyte from other volatile and semi-volatile compounds. |
| Ramp 2 | 20 °C/min to 300 °C | Quickly elutes any remaining high-boiling compounds to clean the column. |
| Final Hold | 5 min | Ensures the column is clean before the next injection. |
This systematic approach, often involving multivariate analysis in formal method development, ensures an adequate separation in the shortest possible time.[12]
Section 2: Maximizing Sensitivity for Trace Detection
For trace-level analysis, every parameter must be tuned to maximize the signal from your analyte while minimizing background noise.
FAQ 4: What injection technique is best for trace-level detection of this compound, and how do I optimize it?
For trace analysis, a splitless injection is the required technique.[13][14] Unlike a split injection where a large portion of the sample is discarded, splitless injection aims to transfer nearly the entire vaporized sample onto the GC column, thereby maximizing sensitivity.[14][15]
However, splitless injections are more complex and require careful optimization of several parameters to avoid issues like peak broadening and poor reproducibility.[14]
Optimizing Critical Splitless Injection Parameters:
| Parameter | Recommended Setting | Rationale & Troubleshooting |
| Inlet Liner | Single taper with deactivated glass wool | The tapered bottom helps to focus the sample into the column, while the glass wool provides a large surface area for uniform vaporization and wipes the syringe needle, improving reproducibility.[16] Inertness is critical to prevent analyte adsorption. |
| Inlet Temperature | 250–280 °C | Must be hot enough to ensure complete and instantaneous vaporization of this compound and the solvent, but not so hot as to cause thermal degradation of other matrix components. |
| Splitless Hold Time | 45–90 seconds (must be calculated) | This is the time the split vent remains closed, allowing sample transfer to the column. If too short, you lose the sample and sensitivity. If too long, you introduce excessive solvent onto the column, causing broad or tailing solvent peaks. It should be long enough to sweep the liner volume at least twice. |
| Initial Oven Temp | 10-15 °C below solvent boiling point | Critical for creating sharp peaks by refocusing the analytes at the head of the column (solvent focusing).[11] If peaks are broad, the initial oven temperature may be too high. |
FAQ 5: How should I configure the mass spectrometer for maximum sensitivity for this compound?
Once you have a good chromatographic separation, the next step is to optimize the mass spectrometer. This involves choosing the right acquisition mode and tuning key parameters.
Scan vs. Selected Ion Monitoring (SIM):
-
Full Scan Mode: The MS scans a wide mass range (e.g., 40-500 amu).[8] This is excellent for initial method development to identify unknown compounds and confirm the fragmentation pattern of this compound. However, it is less sensitive because the detector's time is divided across many masses.
-
Selected Ion Monitoring (SIM) Mode: For trace-level quantification, SIM mode is vastly superior.[8] The MS is programmed to monitor only a few specific, characteristic ions for your target analyte. This allows the detector to "dwell" on each ion for a longer period, significantly increasing the signal-to-noise ratio and lowering detection limits.[7]
Mass Spectrometer Parameter Optimization:
| Parameter | Recommended Setting | Rationale & Causality |
| Acquisition Mode | SIM (Selected Ion Monitoring) | Dramatically increases sensitivity by focusing the detector on specific target ions, ignoring the noise from other masses.[8] |
| Ionization Energy | 70 eV | This is the standard energy used for creating electron ionization (EI) mass spectra. It provides reproducible fragmentation patterns that are comparable to commercial libraries like NIST.[7] While reducing the energy can sometimes increase the molecular ion abundance, it also significantly reduces overall ion abundance.[7] |
| Source Temperature | 250–280 °C | A hotter source helps to keep the ion volume clean and reduces the potential for contamination and peak tailing.[17] Follow manufacturer recommendations, but don't be afraid to increase it if you see signs of contamination. |
| Quadrupole Temperature | 150 °C | This temperature is generally less critical than the source temperature but should be kept stable and hot enough to prevent contamination.[17] |
| SIM Ions for this compound (C12H26) | m/z 43, 57, 71, 85 | Branched alkanes undergo extensive fragmentation, and the molecular ion (m/z 170) is often very weak or absent.[18] The most abundant ions are typically secondary or tertiary carbocations formed by cleavage at the branch point. Use the most abundant and specific ions from your full scan analysis. |
| Dwell Time (in SIM) | 50–100 ms per ion | This is the time the detector spends monitoring each ion. A longer dwell time increases sensitivity, but you must ensure you still have enough data points (10-15) across the chromatographic peak for reliable quantification. |
FAQ 6: What sample preparation techniques can I use to concentrate this compound from my sample matrix?
Sample preparation is a critical step to enhance sensitivity and remove interfering matrix components.[19] Since this compound is a volatile organic compound (VOC), techniques that isolate and concentrate volatiles are most effective.
Recommended Sample Preparation Techniques:
| Technique | Description | Best For | Advantages |
| Headspace-Solid Phase Microextraction (HS-SPME) | A coated fiber is exposed to the headspace above a heated sample. Volatiles adsorb to the fiber, which is then desorbed in the GC inlet.[20][21] | Aqueous samples (e.g., water, urine), solids with volatile components. | Solvent-free, simple, and provides significant concentration. The choice of fiber coating (e.g., non-polar PDMS) can add selectivity.[21] |
| Liquid-Liquid Extraction (LLE) | The sample is mixed with an immiscible organic solvent (e.g., hexane). The non-polar this compound partitions into the organic layer, which is then separated and concentrated.[19] | Aqueous samples, emulsions. | A classic and robust technique. Can handle larger sample volumes. |
| Solid Phase Extraction (SPE) | The sample is passed through a cartridge containing a solid sorbent. This compound is retained on a non-polar sorbent (e.g., C18) while polar matrix components are washed away. The analyte is then eluted with a small volume of organic solvent.[19] | Cleaner aqueous samples, extracts. | Provides excellent cleanup and concentration. Can be automated. |
Expert Tip: When working with trace levels, always run a "method blank" (a sample with no analyte that goes through the entire preparation and analysis process) to check for contamination from solvents, glassware, or the extraction materials themselves.
Section 3: Troubleshooting Common Issues
Even with a well-designed method, problems can arise. This section provides a logical approach to diagnosing and solving common issues in alkane analysis.
FAQ 7: My this compound peak is tailing. What are the likely causes and how do I fix it?
Peak tailing for a non-polar compound like an alkane is unusual but points to specific problems within the GC system. Tailing is often caused by unwanted interactions or "active sites" in the sample flow path.[22]
Troubleshooting Flowchart for Peak Tailing:
Protocol: Inlet Maintenance
-
Cool Down: Cool the GC oven and injector to a safe temperature (e.g., < 50 °C).
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.
-
Disassemble: Carefully open the injector and remove the septum retaining nut, septum, and inlet liner.
-
Inspect and Replace: Inspect the liner for discoloration or visible particles. Discard and replace it with a new, deactivated liner. Always replace the septum at the same time.[22]
-
Reassemble: Reinstall the new liner and septum.
-
Leak Check: Turn the carrier gas back on and perform a thorough leak check of all fittings using an electronic leak detector.
FAQ 8: I'm seeing poor reproducibility in my results. What should I investigate?
Poor reproducibility of peak areas is a common and frustrating issue. It typically points to problems with the sample introduction process.
Top Causes of Poor Reproducibility:
-
Injection Technique (Manual or Autosampler):
-
Autosampler: Check the syringe for air bubbles or blockages. Ensure the wash solvents are clean and appropriate.
-
Manual Injection: Inconsistent injection speed can cause variability. An autosampler is highly recommended for trace analysis.
-
-
Leaking Injector Septum: A worn-out septum can cause a leak during the high-pressure injection event, leading to a variable amount of sample loss. Replace the septum regularly.
-
Sample Evaporation: If samples are left in open vials or on the autosampler tray for extended periods, the volatile solvent can evaporate, concentrating the analyte and leading to artificially high results over time. Use fresh samples and proper vial caps.
-
Inlet Discrimination: If the inlet temperature is too low, higher-boiling compounds (less relevant for this compound but important for internal standards) may not vaporize efficiently, while lower-boiling compounds do. This skews the ratio of analytes transferred to the column.
FAQ 9: I have persistent background peaks of other alkanes in my chromatogram. How can I eliminate this contamination?
Alkane contamination is common in GC-MS labs because they are ubiquitous in the environment and in many laboratory consumables.[23]
Sources and Solutions for Hydrocarbon Contamination:
| Source | How to Identify | Solution |
| Carrier Gas | Run a blank gradient with no injection. If peaks appear, the gas is the source. | Install or replace high-quality hydrocarbon and moisture traps on your carrier gas line.[7] Ensure you are using ultra-high purity (99.999%) gas. |
| Septum Bleed | Characteristic, regularly spaced peaks appear in blank runs. | Use high-quality, pre-conditioned septa rated for your inlet temperature. Replace it regularly. |
| Sample Carryover | A smaller version of the previous sample's chromatogram appears in the blank run. | Increase the final oven temperature or hold time to "bake out" the column after each run. Implement a thorough syringe and inlet wash routine between samples. |
| Contaminated Solvents | Inject a blank solvent. | Use the highest purity solvents available (e.g., "GC-MS grade" or "pesticide residue grade"). |
FAQ 10: The mass spectrum for my peak is weak and doesn't show a clear molecular ion. Is this normal for branched alkanes and how can I confirm its identity?
Yes, this is entirely normal and expected for branched alkanes under standard 70 eV electron ionization.[18] The high stability of the carbocations formed upon fragmentation means the molecular ion is often unstable and fragments immediately.[18] Mass spectrometry alone is often insufficient for definitive identification of isomers.[9]
Strategies for Confirming Identity:
-
Retention Index (RI): This is the most powerful tool for identifying isomers.
-
Procedure: Analyze a standard mixture of n-alkanes (e.g., C8 to C20) using the exact same temperature program as your sample.
-
Calculation: The retention time of your unknown peak (this compound) is compared to the retention times of the n-alkanes that bracket it. This calculates a retention index.
-
Confirmation: Compare your calculated RI to published literature values for this compound on the same type of GC column. This provides a much higher degree of confidence than mass spectra alone.[2]
-
-
Authentic Standard: The ultimate confirmation is to purchase a certified reference standard of this compound and analyze it under the same conditions. If the retention time and mass spectrum match your unknown peak, the identity is confirmed.
-
Soft Ionization: Techniques like Chemical Ionization (CI) can sometimes produce a more abundant protonated molecule ([M+H]+) or adduct ion, which helps to confirm the molecular weight.[9][24] However, this requires specialized instrumentation not available on all GC-MS systems.
References
-
Identification of methyl branched alkanes using GC-MS ion trap? - ResearchGate. Available from: [Link]
-
Various Analytical Techniques Reveal the Presence of Damaged Organic Remains in a Neolithic Adhesive Collected During Archeological Excavations in Cantagrilli (Florence Area, Italy) - MDPI. Available from: [Link]
-
Soft ionization GC-HRMS of n-Alkanes C8 - C20 (Thermo LTQ Orbitrap XL) - Pragolab. Available from: [Link]
-
Sample preparation for the analysis of volatile organic compounds in air and water matrices. Available from: [Link]
-
Optimizing Conditions for GC/MS Analyses - Agilent. Available from: [Link]
-
C-GC-MS ,and its application to crude oil analysis. Available from: [Link]
-
Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds | Walsh Medical Media. Available from: [Link]
-
Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject | LCGC International. Available from: [Link]
-
Optimizing GC–MS Methods | LCGC International. Available from: [Link]
-
Methods For Improving Sensitivity in Gas Chromatography (GC) - Blogs - News - alwsci. Available from: [Link]
-
Optimizing Splitless Injections: Introduction - Restek. Available from: [Link]
-
The Capillary GC Column: How to Choose the Correct Type and Dimension - Agilent. Available from: [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. Available from: [Link]
-
Notes in GC-MS - Chemistry. Available from: [Link]
-
Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples - MDPI. Available from: [Link]
-
GC and GC/MS Frequently Asked Questions - Agilent. Available from: [Link]
-
Video: Mass Spectrometry: Branched Alkane Fragmentation - JoVE. Available from: [Link]
-
Sample preparation GC-MS - SCION Instruments. Available from: [Link]
-
Elution Patterns From Capillary GC For Methyl-Branched Alkanes - UNL Digital Commons. Available from: [Link]
-
TROUBLESHOOTING GUIDE. Available from: [Link]
-
GC-MS: A Powerful Technique for Hydrocarbon Analysis - Lab Manager. Available from: [Link]
-
Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD. Available from: [Link]
-
Optimizing Splitless Injections - YouTube. Available from: [Link]
-
(PDF) Sensitive detection of n-alkanes using a mixed ionization mode Proton-Transfer Reaction – Mass Spectrometer - ResearchGate. Available from: [Link]
-
Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China - Frontiers. Available from: [Link]
-
A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - MDPI. Available from: [Link]
-
Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. Available from: [Link]
-
5 ways to improve your Split / Splitless Injection - Element Lab Solutions. Available from: [Link]
-
Agilent J&W GC Column Selection Guide - Postnova Analytics GmbH. Available from: [Link]
-
GC Column Troubleshooting Guide - Phenomenex. Available from: [Link]
-
(PDF) Gas Chromatograph Applications in Petroleum Hydrocarbon Fluids - ResearchGate. Available from: [Link]
-
Unleash Your Confidence with Advanced GC Solutions for Next-Generation Chromatographers | LCGC International. Available from: [Link]
-
Guide to GC Column Selection and Optimizing Separations. Available from: [Link]
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Operating Hints for Using Split/Splitless Injectors. Available from: [Link]
-
7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. Available from: [Link]
-
GC Applications Overview - Agilent. Available from: [Link]
-
First Novel Workflow for Semiquantification of Emerging Contaminants in Environmental Samples Analyzed by Gas Chromatography–Atmospheric Pressure Chemical Ionization–Quadrupole Time of Flight–Mass Spectrometry - PMC - NIH. Available from: [Link]
-
GC Troubleshooting in Petrochemical Analysis | LCGC International. Available from: [Link]
-
Sample Preparation Options for Aroma Analysis | Chromatography Today. Available from: [Link]
-
not appearing peaks - Chromatography Forum. Available from: [Link]
-
Guide to Choosing a GC Column | Phenomenex. Available from: [Link]
-
10: How Do I Troubleshoot a Problem on My GC-MS? - Books. Available from: [Link]
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Technical Support Center: Stabilizing 5-Methylundecane in Solvent for Long-Term Storage
Welcome to the technical support center for the handling and storage of 5-methylundecane. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a branched-chain alkane, this compound possesses inherent stability compared to its linear counterparts.[1] However, long-term storage in a solvent matrix presents unique challenges that can impact its integrity and, consequently, the reproducibility of your results. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to ensure the long-term stability of your this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during long-term storage in a solvent?
The primary degradation pathway for alkanes like this compound is aerobic oxidation.[2] In a solvent, this process is often initiated and accelerated by the presence of peroxides, which can form in many common organic solvents through autoxidation when exposed to oxygen, light, and heat.[3][4][5] These peroxides can generate free radicals that attack the alkane chain, leading to the formation of various oxidation products and compromising the purity of your sample.
Q2: What are the best solvents for long-term storage of this compound?
The principle of "like dissolves like" dictates that non-polar solvents are ideal for dissolving the non-polar this compound.[6][7] However, for long-term stability, it is crucial to select a solvent with a low propensity for peroxide formation.
-
Recommended Solvents: High-purity, non-polar solvents such as hexane, heptane, or cyclohexane are good choices. These should ideally be purchased in small quantities and used relatively quickly.
-
Solvents to Use with Caution: Ethers (like diethyl ether and tetrahydrofuran (THF)), and some hydrocarbons with tertiary hydrogens (like decalin) are notorious for forming explosive peroxides upon storage and should be avoided for long-term storage of sensitive compounds unless they are fresh and contain inhibitors.[5]
Q3: Should I use a stabilizer in my this compound solution?
Yes, for long-term storage, the addition of a stabilizer is highly recommended. Antioxidants, such as hindered phenols like Butylated Hydroxytoluene (BHT), are effective at preventing the free-radical chain reactions that lead to oxidative degradation.[8][9] A low concentration of BHT (e.g., 0.001-0.01%) can significantly extend the shelf-life of your this compound solution without interfering with many analytical methods. However, always verify that the stabilizer will not interfere with your specific downstream application.
Q4: What are the optimal storage conditions (temperature, light, atmosphere)?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Temperature: Cool temperatures, such as in a refrigerator (2-8 °C), are recommended. This slows down the rate of potential degradation reactions and reduces the evaporation of volatile solvents.
-
Light: Store solutions in amber glass containers to protect them from light, as UV light can catalyze the formation of peroxides in the solvent.[3][10]
-
Atmosphere: To prevent oxidation, it is best to displace the oxygen in the headspace of the container with an inert gas like nitrogen or argon before sealing.
Q5: What type of container is best for storing this compound solutions?
The choice of container is critical for maintaining the purity of your solution.
-
Material: Borosilicate glass is highly recommended due to its chemical inertness.[10] As mentioned, amber glass is preferable to protect against light.[10] High-quality stainless steel containers are also a suitable, non-reactive option.[11]
-
Closure: Use a container with a tight-fitting cap lined with an inert material like polytetrafluoroethylene (PTFE) to prevent solvent evaporation and contamination. For highly volatile solvents, specialized vials with Mininert® valves can provide an excellent seal.
Troubleshooting Guide
Issue: I suspect my stored this compound solution has degraded. How can I confirm this?
-
Answer: The most reliable way to assess the purity of your this compound solution is through analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for this purpose.[12] You can compare the chromatogram of your stored sample to that of a freshly prepared standard. Look for the appearance of new peaks, which may indicate the presence of degradation products such as alcohols, ketones, or carboxylic acids.[13]
Issue: I'm observing unexpected peaks in my GC-MS analysis of a recently prepared this compound solution. What could be the cause?
-
Answer: If you have just prepared the solution, the most likely culprit is a contaminated solvent. Many organic solvents can contain impurities from manufacturing or degradation during storage. It is also possible that the solvent has started to form peroxides, which can be reactive. Before preparing your standard, it is good practice to test your solvent for peroxides.[5]
Issue: My solvent tested positive for peroxides. Can I still use it?
-
Answer: It is strongly advised not to use solvents that contain significant levels of peroxides, especially if you intend to store your solution for an extended period.[4] Peroxides can initiate the degradation of your compound of interest. If you must use a solvent that has a low level of peroxides, consider purifying it before use, for example, by passing it through an activated alumina column. However, the safest approach is to discard the contaminated solvent and use a fresh, unopened bottle.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in hexane, stabilized with BHT.
Materials:
-
This compound (high purity)
-
Hexane (HPLC grade or equivalent, from a fresh, unopened bottle)
-
Butylated Hydroxytoluene (BHT)
-
10 mL amber glass volumetric flask with a PTFE-lined screw cap
-
Analytical balance
-
Micropipettes
Procedure:
-
Prepare BHT Stock Solution: Weigh 10 mg of BHT and dissolve it in 10 mL of hexane to create a 1 mg/mL BHT stock solution.
-
Add Stabilizer: To the 10 mL volumetric flask, add 100 µL of the BHT stock solution. This will result in a final BHT concentration of 0.01 mg/mL (0.001%).
-
Prepare this compound Solution:
-
Tare the volumetric flask containing the BHT/hexane on the analytical balance.
-
Carefully add approximately 10 mg of this compound to the flask. Record the exact weight.
-
Bring the flask to a final volume of 10 mL with hexane.
-
Cap the flask and invert several times to ensure the solution is homogeneous.
-
-
Storage:
-
Before tightening the cap, gently flush the headspace of the flask with a stream of dry nitrogen or argon for 15-30 seconds.
-
Seal the flask tightly and label it with the compound name, concentration, date of preparation, and solvent.
-
Store the solution in a refrigerator at 2-8 °C.
-
Protocol 2: Monitoring Stability via GC-MS
This protocol provides a general workflow for monitoring the stability of your stored this compound solution.
Procedure:
-
Initial Analysis: Immediately after preparing the stock solution, perform a GC-MS analysis to obtain a baseline chromatogram and mass spectrum of the pure compound.
-
Periodic Testing: At regular intervals (e.g., every 1-3 months), re-analyze the stored solution using the same GC-MS method.
-
Data Comparison: Compare the chromatograms from the periodic tests to the initial baseline. Look for:
-
A decrease in the peak area of this compound.
-
The appearance of new peaks that were not present in the initial analysis.
-
-
Interpretation: The presence of new peaks or a significant decrease in the main peak suggests degradation. If possible, identify the degradation products by interpreting their mass spectra.
Protocol 3: Qualitative Test for Peroxides in Solvents
This is a simple qualitative test to detect the presence of peroxides in your solvent.
Materials:
-
Solvent to be tested
-
Glacial acetic acid
-
Potassium iodide (KI) crystals
-
Test tube
Procedure:
-
Add 1 mL of the solvent to be tested to a test tube.
-
Add 1 mL of glacial acetic acid.
-
Add approximately 0.1 g of potassium iodide crystals.
-
Stopper the test tube and shake for 1 minute.
-
Observation:
-
No color change: Peroxides are likely absent or at a very low level.
-
Yellow color: Indicates the presence of peroxides.
-
Brown color: Indicates a high concentration of peroxides.[5]
-
Visualizations
Degradation Pathway of this compound
Caption: Oxidative degradation of this compound in a peroxide-forming solvent.
Experimental Workflow for Stable Storage
Caption: Recommended workflow for preparing and storing this compound solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting suspected degradation of stored solutions.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent | High-purity, non-polar solvents (e.g., hexane, heptane) | Minimizes solute-solvent interactions and potential for degradation. |
| Stabilizer | 0.001-0.01% Butylated Hydroxytoluene (BHT) | Inhibits oxidative degradation by scavenging free radicals. |
| Temperature | 2-8 °C (Refrigerated) | Slows reaction rates and reduces solvent evaporation. |
| Light Exposure | Store in amber glass containers | Protects against light-catalyzed peroxide formation in the solvent. |
| Atmosphere | Headspace flushed with inert gas (N₂ or Ar) | Removes oxygen, a key component in oxidative degradation. |
| Container | Borosilicate glass with PTFE-lined cap | Ensures chemical inertness and a tight seal to prevent contamination and evaporation. |
References
-
Beller, H. R., Kane, S. R., Legler, T. C., & Alvarez, P. J. J. (2002). A real-time polymerase chain reaction method for monitoring anaerobic, hydrocarbon-degrading bacteria based on a catabolic gene. Environmental Science & Technology, 36(18), 3977–3984. Available at: [Link]
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Department of Chemistry and Biochemistry. (n.d.). Peroxide Formation. University of Arizona. Available at: [Link]
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CSA Farms. (2025, July 17). Safe Food Storage Made Simple: These Natural Containers Keep Your Organic Produce Fresh. Available at: [Link]
-
Yale Environmental Health & Safety. (n.d.). PEROXIDE FORMING CHEMICALS. Yale University. Available at: [Link]
-
Yale Environmental Health & Safety. (2019, August 26). Peroxide Forming Solvents. Yale University. Available at: [Link]
-
Lee, P. (n.d.). 5 Storage Container Materials to Consider for Sustainability. Houzz. Available at: [Link]
-
NorthStandard. (2020, August 7). Practical Advice on the Long-term Storage of Liquid Cargoes. Available at: [Link]
-
Government of Ontario. (2016, June 15). Part 10. Hydrocarbon storage. Available at: [Link]
-
That Chemist. (2022, May 27). How Peroxides Form in Common Reagents [Video]. YouTube. Available at: [Link]
-
Pegase Energies. (n.d.). Hydrocarbon storage. Available at: [Link]
-
Various Authors. (2023, March 28). In general, which type of solvent is best suited to dissolve nonpolar substances?. Quora. Available at: [Link]
-
O.Berk. (2024, January 24). Choosing the Best Bottles for Chemical Storage. Available at: [Link]
-
Wikipedia. (n.d.). Solvent. Available at: [Link]
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Maison De Profumo. (2024, March 9). Choosing the Perfect Solvent: Essential Tips. Available at: [Link]
-
Integrate Sustainability. (2020, November 26). Hydrocarbon Storage. Available at: [Link]
- Rojo, F. (2009). Degradation of alkanes by bacteria: Minireview. Environmental Microbiology, 11(10), 2477-2490.
- Zannou, O., Koca, I., & Galanakis, C. M. (2020). Optimization and stabilization of the antioxidant properties from Alkanet (Alkanna tinctoria) with natural deep eutectic solvents. Arabian Journal of Chemistry, 13(8), 6649-6660.
-
Sustainable Jungle. (2024, April 4). 11 Safest Food Storage Containers For Non-Toxic Noms. Available at: [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Available at: [Link]
- Singh, S. N., et al. (2012). Microbial Degradation of Alkanes. In Microbial Degradation of Xenobiotics (pp. 439-468). Springer, Berlin, Heidelberg.
- Wang, X., & Shao, Z. (2013). Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases. Frontiers in Microbiology, 4, 58.
- Al-Thukair, A. A., & Al-Mailem, D. M. (2021). Degradation of n-alkanes and branched chain alkanes during growth of Nocardia cyriacigeorgica SBUG 1472 on crude oil. Journal of King Saud University-Science, 33(5), 101463.
- Wang, Y., et al. (2021). Biological Process of Alkane Degradation by Gordonia sihwaniensis. ACS Omega, 6(51), 35558–35567.
- Maujean, A., & Nicaud, J. M. (2000). Biodegradation of chlorinated alkanes and their commercial mixtures by Pseudomonas sp. strain 273. Applied and Environmental Microbiology, 66(8), 3439–3447.
- Wodrich, M. D., et al. (2013). Origin of Stability in Branched Alkanes. The Journal of Organic Chemistry, 78(15), 7549–7558.
- Medina-Silva, R., et al. (2023). Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean. mSystems, 8(5), e00414-23.
-
LibreTexts. (2024, March 18). 3.5: Properties of Alkanes. Chemistry LibreTexts. Available at: [Link]
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Lumen Learning. (n.d.). Physical Properties of Alkanes. MCC Organic Chemistry. Available at: [Link]
- Tebyanian, H., et al. (2014). Degradation of Alkanes in contaminated sites. International Journal of Advanced Biological and Biomedical Research, 2(5), 1620-1637.
-
Zannou, O., Koca, I., & Galanakis, C. M. (2020). Optimization and stabilization of the antioxidant properties from Alkanet (Alkanna tinctoria) with natural deep eutectic solvents. ResearchGate. Available at: [Link]
- Das, A., & Das, C. (2015). Survival and Energy Producing Strategies of Alkane Degraders Under Extreme Conditions and Their Biotechnological Potential. Frontiers in Microbiology, 6, 943.
-
ChemHelp ASAP. (2020, June 5). Alkane stability [Video]. YouTube. Available at: [Link]
-
Pradeep Kshetrapal channel. (2020, July 2). CHEM-XI-13-05 Stability of Alkane, By Shaillee Kaushal [Video]. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook. Available at: [Link]
- Prieto, M. A., et al. (2021).
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TotalEnergies AFS. (n.d.). Antioxidants and Stabilisers Additives. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). SID 135051918. PubChem. Available at: [Link]
- Li, Y., et al. (2022).
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Technical Guide: Troubleshooting Low Mass Spectrometry Response of 5-Methylundecane
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving robust and reproducible results is paramount. This guide provides in-depth troubleshooting for a common yet challenging issue: the low response of 5-Methylundecane in mass spectrometry. This document is structured in a question-and-answer format to directly address the specific problems you may be encountering.
Frequently Asked Questions (FAQs)
Q1: I'm analyzing this compound using GC-MS with Electron Ionization (EI), but I can barely see the molecular ion peak at m/z 170. Is my instrument failing?
A1: Not necessarily. It is highly probable your instrument is performing as expected. The low abundance of the molecular ion (M+) is an inherent characteristic of branched alkanes like this compound under standard 70 eV Electron Ionization (EI).[1][2]
-
Scientific Rationale: When a this compound molecule enters the ion source, it's bombarded by high-energy electrons. This knocks off one of its own electrons, forming a radical cation (M•+).[3][4] This M•+ ion is energetically unstable and contains excess energy, which it dissipates through fragmentation.[5] For branched alkanes, fragmentation is particularly rapid and extensive for two main reasons:
-
C-C Bond Weakness: The carbon-carbon bonds in the alkane backbone are weaker than the C-H bonds and are the preferred sites for cleavage.[5]
-
Carbocation Stability: Fragmentation preferentially occurs at the branching point (the C-5 position in this case) because it leads to the formation of more stable secondary carbocations.[1][2] This stability-driven fragmentation pathway is so efficient that very few molecular ions survive to reach the detector.
-
The NIST mass spectrum for this compound confirms this, showing a very low intensity peak at m/z 170.[6] Therefore, your primary focus should be on detecting the characteristic fragment ions, not just the molecular ion.
dot
Caption: Fragmentation of this compound in EI-MS.
Q2: My overall signal is low, including the fragment ions. Where should I start my troubleshooting?
A2: A low signal for all relevant ions points to a systemic issue rather than just fragmentation. The problem could lie with the sample introduction, chromatographic separation, or the mass spectrometer's general sensitivity. A systematic approach is crucial.
We recommend a logical "front-to-back" troubleshooting workflow: start with the sample and injector, move to the GC column and oven, and finally, investigate the MS ion source and detector.
dot
Caption: Systematic troubleshooting workflow for low GC-MS signal.
Q3: How do I optimize my Gas Chromatography (GC) parameters for this compound?
A3: Optimizing the GC side ensures that a sharp, concentrated band of your analyte reaches the mass spectrometer. For a non-polar, relatively volatile compound like this compound, here are the key parameters to check.[7]
| Parameter | Recommended Setting | Rationale & Troubleshooting Steps |
| Inlet Temperature | 250 - 280 °C | Rationale: Ensures rapid and complete volatilization of the analyte without thermal degradation. Troubleshooting: A temperature that is too low can cause slow volatilization, leading to broad, tailing peaks. |
| Injection Mode | Splitless or Low Split Ratio (e.g., 10:1) | Rationale: To maximize the amount of analyte transferred to the column, which is critical for trace analysis.[7] Troubleshooting: If you are using a high split ratio (e.g., 100:1), the vast majority of your sample is being vented. For low concentration samples, switch to splitless injection. Ensure your splitless hold time is sufficient for the solvent to transfer to the column (typically 0.5-1.0 min). |
| Carrier Gas Flow | 1.0 - 2.0 mL/min (Helium) | Rationale: This flow rate range is typically optimal for MS vacuum systems and provides good chromatographic efficiency for standard 0.25 mm ID columns.[8] Troubleshooting: Verify your flow rate is correct and stable. Low flow rates can cause peak broadening and poor transfer into the MS. |
| GC Column | Low-bleed MS-grade column (e.g., DB-5ms, HP-5ms) | Rationale: These columns are designed for stability at high temperatures and produce minimal background noise (bleed), which improves the signal-to-noise ratio.[8] Troubleshooting: High column bleed (visible as rising baseline and characteristic ions at m/z 207, 281) can obscure analyte peaks. Condition the column properly or trim 10-20 cm from the inlet end if it has become active or contaminated. |
| Oven Program | Start low, ramp moderately | Rationale: A lower initial temperature (e.g., 40-50 °C) helps focus the analytes at the head of the column, leading to sharper peaks. A moderate ramp (10-20 °C/min) ensures good separation. Troubleshooting: A high initial temperature or a very fast ramp can cause peak broadening and reduce resolution. |
Q4: My GC parameters seem correct. How can I troubleshoot the Mass Spectrometer (MS) itself?
A4: If the analyte is successfully passing through the GC, the issue may be with ionization, ion transmission, or detection within the MS.
Protocol: MS System Health Check
-
Review the Tune Report: This is the single most important diagnostic tool for your MS.[9][10]
-
Air/Water Check: Look at the relative abundances of N₂ (m/z 28) and H₂O (m/z 18) compared to the nitrogen check ion (m/z 69 from PFTBA). High levels (e.g., >10% of m/z 69) indicate a leak in the system, which severely compromises vacuum and reduces sensitivity.[11]
-
Electron Multiplier (EM) Voltage: Note the voltage required to achieve the target tune abundance. A significantly higher voltage compared to previous tunes suggests the EM is aging and may need replacement.
-
Peak Shape & Resolution: The tune peaks (e.g., 69, 219, 502 for PFTBA) should be symmetrical and have the correct mass-to-charge ratio. Poor peak shape can indicate a dirty ion source.
-
-
Inspect and Clean the Ion Source: The ion source is where ionization occurs and is prone to contamination over time, especially with complex matrices. A dirty source repels ions and reduces efficiency.
-
Rationale: Active sites or insulating layers build up on the source lenses, distorting the electrostatic fields that guide ions out of the source and into the mass analyzer.[12]
-
Action: Following the manufacturer's guide, carefully vent the instrument, remove the ion source, and clean the components by sonicating in appropriate solvents (e.g., methanol, acetone, hexane). Ensure all parts are completely dry before reassembly.
-
-
Optimize MS Acquisition Parameters:
-
Scan Range: Set a narrow scan range that is relevant to your analyte. For this compound, a range of m/z 40-200 is sufficient. Scanning a very wide range (e.g., to m/z 800) reduces the time spent detecting your ions of interest, thereby lowering sensitivity.[8]
-
Use SIM Mode: If you are performing quantitative analysis and know the key fragment ions, switch from Full Scan to Selected Ion Monitoring (SIM) mode. By telling the MS to only monitor a few specific m/z values (e.g., 57, 71, 85), the dwell time on each ion is dramatically increased, which can boost the signal-to-noise ratio by a factor of 10-100.[8][13]
-
Q5: Could the problem be my sample preparation? What should I look for?
A5: Absolutely. The fundamental rule is: you can't detect what isn't there.
-
Sample Concentration: The most straightforward issue is a sample that is too dilute.[9] this compound is a non-polar hydrocarbon and may have poor recovery during extraction steps designed for more polar compounds. Verify your extraction efficiency with a spiked sample. If your concentration is low, consider a pre-concentration step (e.g., solvent evaporation).
-
Matrix Effects: If your sample is in a complex matrix (e.g., biological fluids, environmental extracts), other co-eluting compounds can interfere with the ionization of your target analyte in the ion source. This is known as ion suppression.[9][12]
-
Diagnosis: Prepare a standard of this compound in a clean solvent and another standard at the same concentration in a blank matrix extract. If the peak in the matrix extract is significantly smaller, you are experiencing ion suppression.
-
Solution: Improve your sample cleanup procedure (e.g., using solid-phase extraction (SPE)) to remove interfering matrix components. Alternatively, use an isotopically labeled internal standard (e.g., deuterated this compound), which will co-elute and experience the same suppression, allowing for accurate quantification.
-
References
- Vertex AI Search. (2025). Mass Spectrometry of Alkanes - YouTube.
- Quora. (2015). In mass spectrometry of alkanes, how is a molecular ion formed without it fragmenting immedeately?.
- University of Arizona. (n.d.). Alkanes.
- National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook.
- BenchChem. (2025). Troubleshooting low signal intensity in GC-MS for hydroxy esters.
- Chromatography Forum. (2006). GC/MS - response factors.
- National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook.
- National Institute of Standards and Technology. (n.d.). Undecane, 5-methyl-. NIST Chemistry WebBook.
- G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Amirav, A., Gordin, A., & Alon, T. (2001). Electron impact mass spectrometry of alkanes in supersonic molecular beams. Journal of Mass Spectrometry, 36(1), 83-100.
- Michigan State University. (n.d.). Mass Spectrometry.
- LCGC International. (2013). Optimizing GC–MS Methods.
- AAL-USA. (2024). What Affects Peak Area in GC? Key Influencing Factors.
- Smith, L. L., & Strickland, J. R. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(18), 7301-7307.
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses.
- LCGC International. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
- ALWSCI. (2025). Methods For Improving Sensitivity in Gas Chromatography (GC).
- Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
- LCGC International. (2019). Electron Ionization for GC–MS.
- ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube.
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- 13. researchgate.net [researchgate.net]
Contamination issues in the synthesis of 5-Methylundecane
Technical Support Center: Synthesis of 5-Methylundecane
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with purity and contamination in their synthetic protocols. Here, we move beyond simple procedural lists to explore the underlying chemistry, helping you diagnose issues, refine your technique, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that often arise during the synthesis of branched alkanes like this compound.
Q1: My overall yield is significantly lower than expected. What are the most common causes?
Low yield is typically a result of competing side reactions or loss of product during workup. In organometallic syntheses like the Grignard or Corey-House reactions, the primary culprits are often:
-
Wurtz-type homocoupling: Your organometallic intermediate can react with your starting alkyl halide, leading to symmetrical alkane byproducts.[1][2]
-
Reaction with protic sources: Grignard reagents and organolithiums are potent bases and will be quenched by trace amounts of water, alcohols, or even acidic protons on glassware, forming an alkane from the reagent itself rather than the desired product.[3][4][5]
-
Mechanical loss: this compound is a relatively volatile, non-polar oil. Significant amounts can be lost during solvent removal under high vacuum or during aqueous extractions if emulsions form.
Q2: My NMR spectrum is complex, showing many more peaks than I anticipated. How do I begin to identify these contaminants?
The first step is to methodically categorize the unknown signals.
-
Check for Common Solvents: Compare your impurity peaks to established tables for residual solvents like diethyl ether, THF, hexane, or toluene.[6] These are the most frequent contaminants.
-
Look for Functional Groups: Are there signals outside the typical alkane region (0.5-2.0 ppm)? Peaks in the 3.0-4.0 ppm range could indicate residual ether solvents or alcohols from an incomplete reaction. Signals above 7.0 ppm suggest aromatic impurities.
-
Assess the Alkane Region: Multiple complex multiplets in the alkane region suggest the presence of isomeric or structurally similar alkane byproducts. This necessitates chromatographic analysis, such as GC-MS, for definitive identification.
Q3: I have multiple peaks in my Gas Chromatogram (GC). Is it possible to identify them without authentic standards for every possible byproduct?
Yes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for this. While retention time is not definitive without a standard, the mass spectrum of each peak provides a molecular fingerprint. For alkanes, fragmentation patterns are highly predictable. By analyzing these patterns, you can deduce the structure of the contaminants.[7][8] The key is to look for fragmentation at branching points, which generates the most stable carbocations.
Part 2: In-Depth Troubleshooting Guide
This guide is structured by common experimental observations. Find the symptom that matches your results to diagnose the underlying issue and find a validated solution.
Symptom 1: GC-MS Analysis Reveals Multiple Alkane Peaks
Q: My GC trace shows several peaks clustered around the main product peak. The mass spectra are similar, all indicating alkanes. How can I distinguish this compound from homocoupled byproducts?
Root Cause Analysis: This issue is characteristic of syntheses involving organometallic reagents, such as Grignard or Corey-House reactions.[9][10] The intended reaction is a cross-coupling of two different alkyl groups. However, side reactions can lead to the coupling of two identical alkyl groups (homocoupling), generating symmetrical alkane contaminants.
For a synthesis targeting this compound (Structure C), common pathways might involve reacting a C5 fragment with a C7 fragment, or a C6 fragment with a C6 fragment containing the methyl branch. For example, using a Grignard reaction between 2-bromopentane and heptanal (followed by reduction), you might encounter the following:
-
Desired Product (A): this compound
-
Homocoupled Byproduct (B): 4,5-Dimethyloctane (from the coupling of two 2-pentyl groups)
-
Homocoupled Byproduct (C): Dodecane (from the coupling of two hexyl groups, if 1-bromohexane was a precursor)
Diagnostic Workflow: The key to identification lies in the mass spectral fragmentation patterns. Alkanes preferentially fragment at branch points to form the most stable carbocations.[7]
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) and Interpretation |
| This compound | 170.33 | 127 ([M-C₃H₇]⁺), 99 ([M-C₅H₁₁]⁺), 85 ([M-C₆H₁₃]⁺), 71, 57, 43 |
| Dodecane (n-C₁₂H₂₆) | 170.33 | A regular series of peaks separated by 14 Da (CH₂), with no dominant fragments from branching. Low abundance molecular ion. |
| 4,5-Dimethyloctane | 170.33 | 127 ([M-C₃H₇]⁺), 99 ([M-C₅H₁₁]⁺), 71, 57. Cleavage between C4-C5 is prominent. |
-
Preparation: Dilute 1-2 mg of your purified oil in 1 mL of high-purity hexane or dichloromethane.
-
GC Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms, 30m x 0.25mm) for good separation of hydrocarbon isomers.[11]
-
Temperature Program: Start at a low temperature (e.g., 50°C) and ramp at 10°C/min to 250°C. This ensures separation of volatile solvents from the higher-boiling alkanes.
-
MS Analysis: Use standard Electron Ionization (EI) at 70 eV. Set the mass range from m/z 35 to 250.
-
Interpretation: Compare the fragmentation pattern of each peak to the expected patterns in Table 1 and reference spectra from databases like NIST.[12]
Caption: Workflow for identifying alkane contaminants via GC-MS.
Corrective Action: To minimize homocoupling, use the Corey-House synthesis, which is generally more efficient for cross-coupling than Grignard reactions.[9][13] If using a Grignard reaction, ensure very slow addition of the alkyl halide to the magnesium turnings (to maintain a low concentration of the alkyl halide) and use a less reactive ether like THF.
Symptom 2: ¹H NMR Spectrum Shows Extraneous, Non-Alkane Peaks
Q: My ¹H NMR spectrum in CDCl₃ shows sharp singlets and triplets that are clearly not part of my branched alkane product. What are they and how do I remove them?
Root Cause Analysis: These signals almost always originate from residual solvents used during the reaction or workup, or from common laboratory contaminants like grease.[6] Organometallic reactions require anhydrous ether solvents (diethyl ether, THF), and purification often involves extraction with other solvents (hexane, ethyl acetate, dichloromethane). Even with careful rotary evaporation, trace amounts can remain.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (terminal) | ~0.88 | t | 6H |
| CH₃ (branched) | ~0.85 | d | 3H |
| CH₂ (backbone) | ~1.26 | m (broad) | ~16H |
| CH (branched) | ~1.15 | m | 1H |
Note: The alkane region is often complex and overlapping. ¹³C NMR can be more diagnostic.
| Contaminant | Chemical Shift (ppm) | Multiplicity |
| Diethyl Ether | 3.48 (q), 1.22 (t) | Quartet, Triplet |
| Tetrahydrofuran (THF) | 3.76 (m), 1.85 (m) | Multiplet, Multiplet |
| Hexane | 1.25 (m), 0.88 (t) | Multiplet, Triplet |
| Acetone | 2.17 | Singlet |
| Silicone Grease | ~0.07 | Singlet |
| Water | ~1.56 | Singlet (broad) |
| Source: Adapted from Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62 (21), 7512–7515.[6] |
Corrective Action:
-
High-Vacuum Drying: Dry the product under high vacuum (not just a rotary evaporator) for several hours. A slightly elevated temperature (30-40°C) can help, but be cautious of losing your product due to its volatility.
-
Azeotropic Removal: If the contaminant is water, dissolve the product in toluene and evaporate the solvent. Toluene forms a low-boiling azeotrope with water, effectively removing it. Repeat 2-3 times.
-
Proper Glassware Cleaning: Ensure all glassware is scrupulously cleaned and oven-dried before use to eliminate grease and other residues. Avoid using greased joints where possible.
Symptom 3: Low Yield and Presence of an Alkane Derived Directly from the Grignard Reagent
Q: My yield is poor, and GC-MS analysis shows a significant peak corresponding to the alkane formed from my Grignard reagent (e.g., pentane from a 2-pentylmagnesium bromide reagent). What caused this?
Root Cause Analysis: This is a classic symptom of the Grignard reagent being quenched by a proton source.[3][5] Grignard reagents are extremely strong bases and will readily deprotonate even weakly acidic compounds like water, alcohols, or terminal alkynes. The most common culprit is residual moisture in the glassware or solvents.
Caption: Competing reaction pathways for a Grignard reagent.
-
Glassware: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120°C for at least 4 hours and assemble while hot under a stream of dry nitrogen or argon.
-
Solvents: Use freshly distilled solvents over a suitable drying agent (e.g., THF from sodium/benzophenone) or purchase high-purity anhydrous solvents and use them under an inert atmosphere.[3]
-
Reagents: Ensure alkyl halides are passed through a plug of activated alumina to remove trace acid and water. Magnesium turnings should be fresh and activated if necessary.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire reaction setup and duration. Use septa and syringes for all transfers.
By rigorously excluding moisture, you ensure the Grignard reagent preferentially follows the desired synthetic pathway, maximizing your yield of this compound.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
YouTube. Preparation of alkanes from grignard reagent. [Link]
-
ACS Publications. Toxicity of Metal Compounds: Knowledge and Myths. Organometallics. [Link]
-
Wikipedia. Wurtz reaction. [Link]
-
National Institute of Standards and Technology. Undecane, 5-methyl-. NIST Chemistry WebBook. [Link]
-
Wikipedia. Corey–House synthesis. [Link]
-
Thieme. Product Subclass 11: Grignard Reagents with Transition Metals. Science of Synthesis. [Link]
-
Wikipedia. Organometallic chemistry. [Link]
-
YouTube. Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. [Link]
-
Unacademy. A Short On Preparation Of Alkanes By Grignard Reagents. [Link]
-
ResearchGate. Identification of methyl branched alkanes using GC-MS ion trap?. [Link]
-
Mol-Instincts. This compound - 1632-70-8. [Link]
-
BYJU'S. Corey House Reaction. [Link]
-
Organic Syntheses. TITANIUM-CATALYZED, REGIOSELECTIVE PREPARATION OF ALLYLIC GRIGNARD REAGENTS. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities. Organometallics. [Link]
-
Chemistry LibreTexts. Wurtz reaction. [Link]
-
Filo. Write the method of preparation of alkane by the use of grignard reagent. [Link]
-
UNL Digital Commons. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. [Link]
-
Scribd. Alkanes Paraffins: Preparation (I) From Grignard Reagent. [Link]
-
Online Organic Chemistry Tutor. Wurtz Reaction. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Frontiers. Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. [Link]
-
Scribd. Corey House Synthesis. [Link]
-
Chemistry LibreTexts. 12.1: Organometallic reactions. [Link]
-
YouTube. How to Create a Grignard Reagent ("Preparation"). [Link]
-
Solubility of Things. Environmental Impact of Organometallic Compounds. [Link]
-
Chemistry LibreTexts. Grignard Reagents. [Link]
-
Grokipedia. Wurtz reaction. [Link]
-
Grokipedia. Corey–House synthesis. [Link]
-
Chemca. Wurtz Reaction: Mechanism, Examples & Limitations. [Link]
-
The Good Scents Company. 5-methyl undecane. [Link]
-
PubMed Central. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy. [Link]
-
MDPI. Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]
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- 13. grokipedia.com [grokipedia.com]
Technical Support Center: Method Development for Separating 5-Methylundecane from a Complex Matrix
Welcome to the technical support center for the analysis of 5-methylundecane. This guide is designed for researchers, scientists, and drug development professionals who are tasked with the challenging endeavor of isolating and quantifying this compound from complex sample matrices. As a branched alkane, this compound presents unique separation challenges, particularly due to the presence of structural isomers and interfering matrix components. This resource provides in-depth technical guidance, troubleshooting advice, and validated protocols to streamline your method development process and ensure the generation of accurate and reproducible data.
Understanding the Challenge: The Nature of this compound and Complex Matrices
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its nonpolar nature and relatively low volatility dictate the selection of appropriate analytical techniques. The primary challenge in its analysis lies in its separation from a complex matrix, which can be broadly defined as any sample environment containing multiple components that can interfere with the detection of the target analyte.
Physicochemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | ~170.33 g/mol | [1] |
| Boiling Point | ~206-208 °C | |
| Density | ~0.75 g/cm³ | |
| Polarity | Nonpolar | |
| Solubility | Soluble in organic solvents, insoluble in water. |
Common Complex Matrices:
-
Petroleum Products: this compound is a component of various fuels and lubricants, such as JP-4, JP-5, and diesel.[2] The matrix here is a complex mixture of thousands of hydrocarbons, including numerous structural isomers of dodecane.
-
Environmental Samples: Soil and water can become contaminated with petroleum products, making this compound an environmental analyte of interest.[3][4][5] The matrix can contain humic acids, lipids, and a wide range of other organic and inorganic compounds.
-
Biological Tissues: Branched alkanes can be present in biological samples as metabolic products or biomarkers.[6] The matrix consists of proteins, lipids, salts, and other endogenous molecules that can cause significant interference.
The separation of this compound from these matrices requires a multi-step approach involving sample preparation to isolate the analyte and remove interferences, followed by a high-resolution analytical technique for separation and quantification.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the method development for this compound analysis.
Q1: What is the best initial approach for separating this compound from an aqueous matrix?
A1: For aqueous matrices such as contaminated water or biological fluids, a two-step approach is recommended:
-
Sample Preparation: Start with either Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to isolate the nonpolar this compound from the polar aqueous matrix.
-
Analysis: The resulting extract is then analyzed by Gas Chromatography (GC) , which is the premier technique for separating volatile and semi-volatile hydrocarbons.
Q2: How do I choose between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)?
A2: The choice depends on factors like sample volume, required throughput, and the level of cleanliness needed for the final extract.
-
LLE is a classic technique that is effective for single samples but can be labor-intensive and consume large volumes of organic solvents. It's a good starting point if you have a limited number of samples.
-
SPE is generally more efficient, uses less solvent, and is more amenable to automation for high-throughput applications. It often provides a cleaner extract than LLE. For this compound, a reversed-phase sorbent like C18 is a suitable choice.
Q3: My GC chromatogram shows a single broad peak instead of sharp, well-defined peaks for my C12 alkane isomers. What could be the cause?
A3: This issue, known as peak broadening, can stem from several factors:
-
Incorrect GC Column: You might be using a column with a stationary phase that is not suitable for hydrocarbon analysis. A non-polar column, such as one with a 100% polydimethylsiloxane (PDMS) stationary phase, is recommended.
-
Improper Injection Technique: A slow injection can cause the sample to vaporize inefficiently, leading to broad peaks. Ensure a fast and consistent injection.
-
Column Overload: Injecting too much sample can saturate the column, resulting in poor peak shape. Try diluting your sample.
-
Low Carrier Gas Flow Rate: An insufficient flow rate can lead to increased diffusion of the analyte band within the column. Check and optimize your carrier gas flow.
Q4: I'm having trouble separating this compound from its structural isomers. How can I improve the resolution?
A4: Separating structural isomers of alkanes is a common challenge in GC. Here are some strategies to improve resolution:
-
Optimize the Temperature Program: A slower temperature ramp rate will increase the interaction time of the analytes with the stationary phase, often leading to better separation.
-
Use a Longer GC Column: A longer column provides more theoretical plates, which directly translates to higher resolving power.
-
Decrease the Column's Internal Diameter: A smaller internal diameter column can also enhance resolution.
-
Change the Stationary Phase: While non-polar columns are standard, slight variations in the stationary phase chemistry can alter selectivity. Consider a column with a 5% phenyl-methylpolysiloxane stationary phase.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery of this compound after LLE or SPE. | 1. Incomplete extraction from the sample matrix. 2. Inefficient elution from the SPE cartridge. 3. Analyte loss during solvent evaporation. | 1. For LLE, ensure vigorous mixing and consider increasing the volume of the extraction solvent or performing multiple extractions. For SPE, ensure the sample is loaded at an appropriate flow rate. 2. Use a stronger (less polar) elution solvent for SPE, such as hexane or dichloromethane. Ensure the elution volume is sufficient.[7] 3. Use a gentle stream of nitrogen for evaporation and avoid evaporating to complete dryness. |
| Matrix effects observed in GC-MS analysis (ion suppression or enhancement). | Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer source. | 1. Improve sample cleanup: Use a more rigorous SPE cleanup step or a multi-step cleanup protocol. 2. Optimize GC separation: Adjust the temperature program to better separate this compound from interfering peaks. 3. Use a matrix-matched calibration curve to compensate for the effect.[8] 4. Dilute the sample extract to reduce the concentration of interfering compounds.[9] |
| Co-elution of this compound with other hydrocarbons. | The GC column and conditions are not providing sufficient selectivity for the complex mixture. | 1. Modify the GC temperature program, particularly the ramp rate.[10] 2. Switch to a GC column with a different stationary phase to alter selectivity.[10] 3. If using MS detection, utilize unique fragment ions for quantification if complete chromatographic separation is not possible.[10] |
| Inconsistent retention times for this compound. | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate. 3. Inconsistent oven temperature. | 1. Perform a leak check of the entire GC system, paying close attention to the injection port septum and column fittings. 2. Ensure the gas cylinders have adequate pressure and that the flow controllers are functioning correctly. 3. Verify the accuracy and stability of the GC oven temperature. |
Experimental Protocols
Here are detailed, step-by-step methodologies for the separation of this compound from common complex matrices.
Protocol 1: Extraction of this compound from Water Samples using SPE and Analysis by GC-MS
This protocol is suitable for the analysis of this compound in environmental water samples.
1. Solid-Phase Extraction (SPE)
-
Sorbent Selection: Use a C18 (octadecyl) SPE cartridge.
-
Step 1: Cartridge Conditioning:
-
Pass 5 mL of hexane through the cartridge to activate the sorbent.
-
Pass 5 mL of methanol through the cartridge.
-
Pass 5 mL of deionized water through the cartridge, ensuring the sorbent does not go dry.
-
-
Step 2: Sample Loading:
-
Load up to 500 mL of the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
-
-
Step 3: Washing:
-
Wash the cartridge with 5 mL of a 50:50 methanol/water solution to remove polar interferences.
-
-
Step 4: Elution:
-
Elute the this compound and other retained hydrocarbons with 5 mL of hexane.
-
-
Step 5: Concentration:
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
For quantitative analysis, use selected ion monitoring (SIM) of characteristic fragment ions for C12 alkanes (e.g., m/z 57, 71, 85).
-
Protocol 2: Extraction of this compound from Soil/Sediment using Supercritical Fluid Extraction (SFE) and Analysis by GC-FID
This protocol is effective for solid matrices like contaminated soil.
1. Supercritical Fluid Extraction (SFE)
-
Instrument: Any commercially available SFE system.
-
Extraction Fluid: Supercritical CO₂ with 5% (v/v) n-heptane as a co-solvent.[11][12]
-
Extraction Parameters:
-
Collection: Collect the extracted analytes in a suitable organic solvent (e.g., hexane).
2. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis
-
GC Column: 30 m x 0.32 mm ID, 0.25 µm film thickness, 100% polydimethylsiloxane (PDMS) stationary phase.
-
Injector: Split mode (e.g., 20:1 split ratio) at 250°C.
-
Carrier Gas: Hydrogen or Helium.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: 8°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Detector: Flame Ionization Detector (FID) at 300°C. The FID is highly sensitive to hydrocarbons and is an excellent choice for their quantification.
Visualizing the Workflow
A clear understanding of the analytical workflow is crucial for successful method development.
Caption: Decision workflow for selecting a separation method.
References
-
American Society for Testing and Materials. Manual on Hydrocarbon Analysis, 6th Edition. ASTM International. [Link]
-
Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [Link]
-
Biotage. Understanding SPE Retention Mechanisms. Biotage. [Link]
-
Coastview Solvents. Choosing the Right Solvents for Different Extraction Methods. Coastview Solvents. [Link]
-
Gmehling, J., & Schedemann, A. (2014). Selection of Solvents or Solvent Mixtures for Liquid-Liquid Extraction Using Predictive Thermodynamic Models or Access to the Dortmund Data Bank. Chemie Ingenieur Technik, 86(9), 1486-1496. [Link]
-
International Journal of Environmental Science and Development. Optimization of Supercritical Fluid Extraction of Hydrocarbons from a Contaminated Soil: An Experimental Approach. International Journal of Environmental Science and Development. [Link]
-
K-Jhil. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. [Link]
-
LCGC International. Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]
-
MDPI. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]
-
National Center for Biotechnology Information. PETROLEUM PRODUCT COMPOSITION - Toxicological Profile for Total Petroleum Hydrocarbons (TPH). NCBI Bookshelf. [Link]
-
PubChem. 5,7-Diethyl-5-methylundecane. PubChem. [Link]
-
PubChem. This compound. PubChem. [Link]
-
ResearchGate. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill. ResearchGate. [Link]
-
ResearchGate. Matrix-induced response enhancement in pesticide residue analysis by gas chromatography. ResearchGate. [Link]
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Restek. ASTM Petrochemical Method Chromatography Product Guide. Restek. [Link]
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SCION Instruments. ASTM D5769 - Standard Test Method by GC-MS. SCION Instruments. [Link]
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Technology Networks. Matrix enhancement effect: A blessing or curse for gas chromatography?. Technology Networks. [Link]
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U.S. Environmental Protection Agency. Method 4030: Soil Screening for Petroleum Hydrocarbons by Immunoassay. EPA. [Link]
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U.S. Environmental Protection Agency. Method 9074: Turbidimetric Screening Method for Total Recoverable Petroleum Hydrocarbons in Soil. EPA. [Link]
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University of Alberta. Conditions for Ideal Extraction Solvents. University of Alberta. [Link]
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Technical Support Center: Enhancing the Efficiency of 5-Methylundecane-Baited Insect Traps
Document Version: 1.0
Last Updated: January 14, 2026
Introduction
Welcome to the Technical Support Center for 5-Methylundecane-Baited Insect Traps. This guide is designed for researchers, scientists, and professionals in drug development and integrated pest management (IPM) who are utilizing or exploring the use of this compound as a kairomonal attractant for insects. As a long-chain hydrocarbon, this compound represents a class of semiochemicals with significant potential in pest monitoring and control. While its role as a pheromone in certain ant species is documented, its application as a kairomone for other insect orders is an active area of research.[1]
This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance the efficacy of your trapping experiments. Our approach is grounded in the principles of chemical ecology, emphasizing the causal relationships between experimental variables and trapping outcomes to ensure scientific integrity and repeatable results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of this compound as an insect attractant.
Q1: What is this compound and which insects does it attract?
A1: this compound is a branched-chain alkane (C12H26).[2] It has been identified as a pheromone component in several species of ants (Hymenoptera: Formicidae).[1] Its role as a kairomone, a chemical signal that benefits the receiver of a different species, is a subject of ongoing research. Kairomones are often used by predators or parasitoids to locate their hosts or prey.[3][4] While specific target pest species for this compound as a kairomone are not yet widely established in commercial trapping, researchers may investigate its attractiveness to insects that utilize similar long-chain hydrocarbons as cues for locating hosts or food sources, such as certain species of Coleoptera (beetles) and Hemiptera (true bugs).[5][6]
Q2: How do I properly store and handle this compound lures?
A2: Proper storage is critical to maintain the chemical integrity and efficacy of this compound lures. Most semiochemical lures should be stored in a freezer at temperatures of -20°C or below in their original, unopened packaging.[7] This minimizes the degradation of the active ingredient. When ready to use, only remove the number of lures required for the immediate trapping period. To prevent contamination, always wear gloves when handling lures, as human scents can act as a repellent.[8][9]
Q3: What is the expected field life of a this compound lure?
A3: The field life of a lure depends on its formulation and environmental conditions. A standard recommendation for many pheromone lures is a field activity duration of 4-6 weeks, after which they should be replaced. However, the release rate of this compound will be influenced by temperature, humidity, and airflow.[10] Higher temperatures and wind speeds will generally lead to a faster release of the compound and a shorter effective lifespan. It is advisable to consult the manufacturer's specifications and to conduct preliminary trials to determine the optimal replacement interval for your specific experimental conditions.
Q4: Can I use this compound in combination with other attractants?
A4: Yes, combining semiochemicals can sometimes have a synergistic effect, increasing trap captures.[11] For example, this compound could potentially be combined with host plant volatiles or other known kairomones to create a more potent attractant blend. However, it is also possible for compounds to have an antagonistic effect, reducing trap efficacy. Therefore, any new combination of attractants should be tested against each individual component to verify a synergistic or additive effect.
Q5: What are the key principles of an Integrated Pest Management (IPM) program utilizing kairomone traps?
A5: An IPM program integrates multiple control strategies to manage pest populations in an economically and environmentally sound manner.[12] this compound-baited traps can play a crucial role in IPM through:
-
Monitoring and Detection: Traps can be used to detect the presence of a target pest, determine its distribution, and monitor its population dynamics over time.[13][14]
-
Mass Trapping: Deploying a high density of traps can suppress a pest population by removing a significant number of individuals.[14]
-
Timing of Interventions: Monitoring data from traps can help to time the application of other control measures, such as biological or chemical treatments, for maximum effectiveness and minimal non-target impact.[12]
Part 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during trapping experiments with this compound.
Guide 1: Low or No Trap Captures
Symptom: Traps baited with this compound are capturing significantly fewer insects than expected, or none at all.
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Incorrect Lure Handling | Review your lure handling protocol. Did you handle the lures with bare hands? | Always wear gloves when handling lures.[8][9] | Human skin oils and other residues can contaminate the lure and act as repellents for some insect species. |
| Expired or Degraded Lure | Check the expiration date and storage conditions of the lures. | Replace with fresh lures that have been stored correctly in a freezer.[7] | The chemical components of the lure can degrade over time, especially if exposed to heat or light, reducing their attractiveness. |
| Suboptimal Trap Placement | Evaluate the location of your traps. Are they in areas of high insect activity? Are they at the correct height? | Relocate traps to areas where the target insect is known to be present. Adjust trap height based on the flight behavior of the target species. | Insect distribution is often patchy. Placing traps in areas of low pest pressure will naturally result in low captures. |
| Ineffective Trap Design | Is the trap design appropriate for the target insect's size and behavior? | Experiment with different trap designs (e.g., funnel, sticky, panel traps) to find the most effective one for your target species. | The color, shape, and entry mechanism of a trap can significantly influence its capture efficiency for different insect species. |
| Inappropriate Release Rate | Is the release rate of the lure too high or too low for the target species? | Adjust the release rate by using different lure formulations or dispensers. | An optimal release rate creates an attractive plume. A rate that is too low may not be detectable, while a rate that is too high can be repellent or confusing to the insect. |
| Environmental Factors | Are temperatures too low or too high? Is the wind excessive? | Deploy traps during periods of optimal insect activity. Avoid placing traps in areas with strong, persistent winds. | Extreme temperatures can reduce insect flight activity. High winds can disrupt the semiochemical plume, making it difficult for insects to locate the trap.[10] |
Guide 2: High Variability in Trap Captures
Symptom: There is a large and inconsistent variation in the number of insects captured between traps in the same area.
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Inconsistent Trap Placement | Are all traps placed in similar microhabitats and at the same height? | Standardize trap placement across your experimental area. | Minor differences in sun exposure, surrounding vegetation, and wind patterns can significantly affect trap performance. |
| Uneven Lure Quality | Are all lures from the same batch and stored under the same conditions? | Use lures from a single, quality-controlled batch for each experiment. | Variations in lure manufacturing or storage can lead to differences in release rates and attractiveness. |
| Trap Interference | Are traps placed too close to each other? | Increase the spacing between traps. A general guideline is a minimum of 20 meters, but this can vary depending on the lure and target insect. | The plumes from adjacent traps can interfere with each other, making it difficult for insects to orient to a single trap. |
Part 3: Experimental Protocols
Protocol 1: Standardized Deployment of this compound-Baited Traps
This protocol provides a step-by-step methodology for the consistent deployment of baited traps to ensure data reliability.
Materials:
-
This compound lures
-
Insect traps (specify type, e.g., funnel traps)
-
Gloves (nitrile or latex)
-
Stakes or hangers for trap placement
-
GPS device for recording trap locations
-
Data collection sheets or electronic device
Procedure:
-
Site Selection: Choose a study site with a known or suspected population of the target insect.
-
Trap Preparation:
-
Assemble the traps according to the manufacturer's instructions.
-
Wearing gloves, carefully open the sealed pouch containing the this compound lure.
-
Place the lure inside the trap in the designated holder.
-
-
Trap Placement:
-
Determine the optimal trap height based on the known flight behavior of the target insect.
-
Securely fasten the trap to a stake or hang it from a tree branch.
-
Ensure the trap entrance is not obstructed by foliage.
-
Place traps at a predetermined distance from each other (e.g., 20-30 meters apart) to avoid interference.
-
-
Data Recording:
-
Record the GPS coordinates of each trap.
-
Note the date and time of trap deployment.
-
Record relevant environmental conditions (temperature, wind speed, etc.).
-
-
Trap Servicing:
-
Visit the traps at regular intervals (e.g., weekly).
-
Collect and count the captured insects.
-
Replace lures according to their recommended field life.
-
Part 4: Visualizations
Diagram 1: Troubleshooting Workflow for Low Trap Captures
Caption: A logical workflow for troubleshooting low capture rates in baited traps.
Diagram 2: Factors Influencing this compound Trap Efficiency
Caption: Interrelated factors affecting the overall efficiency of baited insect traps.
References
-
The Pherobase. (2025, July 8). Semiochemical compound: this compound | C12H26. Retrieved from [Link]
-
Tóth, M., et al. (2021). Semiochemical baited traps of lepidopteran pests of economic importance can deliver reliable data also on wide range of non-target species: case study in the Hajdúság Region of East Pannonian Lowland (East Hungary). PubMed Central. Retrieved from [Link]
-
Cook, S. M., et al. (n.d.). Role of Semiochemicals in Integrated Pest Management. Rothamsted Research. Retrieved from [Link]
-
Murali-Baskaran, R. K., et al. (2017). Role of kairomone in biological control of crop pests-A review. USDA ARS. Retrieved from [Link]
-
Beroza, M. (1970). Role of phermones and kairmones for insect suppression systems and their possible health and environmental impacts. PubMed. Retrieved from [Link]
-
Leite, D. D., et al. (2006). Response of Hypothenemus hampei (Coleoptera: Curculionidae) to semiochemicals and blends using baited traps in coffee fields. Scientific Electronic Library Online. Retrieved from [Link]
-
MDPI. (2025, November 12). Identification and Synthesis of Semiochemical Substances Analogues of Stink Bugs. Retrieved from [Link]
-
Abd El-Ghany, N. M. (2019). Semiochemicals for controlling insect pests. Journal of Plant Protection Research. Retrieved from [Link]
-
Hammons, D. L., et al. (n.d.). Attractants for the Green June Beetle (Coleoptera: Scarabaeidae). ResearchGate. Retrieved from [Link]
-
International Journal of Entomology Research. (2021, April 21). Role of semiochemicals in integrated pest management. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound | C12H26 | CID 94213. PubChem. Retrieved from [Link]
-
Alzogaray, R. A., et al. (n.d.). Luring Triatomines (Hemiptera: Reduviidae) into a Trap: Aliphatic and Aromatic Aldehydes as Attractants of Triatoma infestans. PubMed Central. Retrieved from [Link]
-
Beroza, M., & Green, N. (1963). Materials Tested as Insect Attractants. GovInfo. Retrieved from [Link]
-
Jones, T. H. (n.d.). 5 Behaviour-modifying Chemicals: Prospects and Constraints in IPM. CABI Digital Library. Retrieved from [Link]
-
Beynon, S., et al. (n.d.). Attraction of dung beetles to herbivore dung and synthetic compounds in a comparative field study. ResearchGate. Retrieved from [Link]
-
Lodi UK. (n.d.). 5 Mouse Trap Mistakes You Might Be Making. Retrieved from [Link]
-
Hoinicka, J., et al. (2021). IPM reduces insecticide applications by 95% while maintaining or enhancing crop yields through wild pollinator conservation. PubMed Central. Retrieved from [Link]
-
Fiveable. (n.d.). Controlled release formulations | Medicinal Chemistry Class Notes. Retrieved from [Link]
-
NC State Extension Publications. (2022, February 1). 8. Integrated Pest Management (IPM). Retrieved from [Link]
-
NC State University. (n.d.). Chemical Communication – ENT 425 – General Entomology. Retrieved from [Link]
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Fischer's Pest Control. (2020, January 7). 7 Mistakes to Avoid When Setting Mousetraps. Retrieved from [Link]
-
HyCON Labs. (n.d.). Controlled Release / Modified Release Formulations. Retrieved from [Link]
-
Knapp, M., et al. (n.d.). Effects of Bait Presence and Type of Preservative Fluid on Ground and Carrion Beetle Samples Collected by Pitfall Trapping. ResearchGate. Retrieved from [Link]
-
Ranger, C. M., et al. (2018). Integrating repellent and attractant semiochemicals into a push-pull strategy for ambrosia beetles (Coleoptera: Curculionidae). ResearchGate. Retrieved from [Link]
-
Hassan, M. M., et al. (2021). The Influence of Environmental Conditions on Secondary Metabolites in Medicinal Plants: A Literature Review. PubMed. Retrieved from [Link]
-
Burks, C. S., & Brandl, D. G. (n.d.). Effect of Storage of Pheromone Lures for Amyelois transitella: Field Performance and Compound Ratios. ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Methylundecane: Validation of a Novel Palladium-Catalyzed Cross-Coupling Route
Abstract
The synthesis of branched alkanes, such as 5-methylundecane, is of significant interest in the fields of fuel development, specialty chemicals, and as non-polar synthons in drug development.[1][2] Traditionally, their synthesis has relied on classical organometallic methods like the Grignard reaction, which, while effective, often suffer from limitations in yield, substrate scope, and sensitivity to reaction conditions.[3] This guide presents a comprehensive validation of a novel synthetic route for this compound utilizing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We provide a side-by-side comparison with the traditional Grignard approach, supported by detailed experimental protocols and quantitative performance data. The objective is to demonstrate a more efficient, robust, and scalable method for the synthesis of this compound and analogous branched alkanes.
Introduction: The Significance of this compound
This compound (C₁₂H₂₆) is a branched-chain alkane, a class of molecules crucial for producing high-octane gasoline and jet fuel due to their superior combustion properties compared to linear alkanes.[2][4] Its defined structure and physical properties—a molecular weight of 170.33 g/mol and a boiling point of approximately 96-98 °C at 20 Torr—make it a valuable standard in analytical chemistry and a building block in organic synthesis.[5][6]
The primary challenge in synthesizing specific branched alkanes lies in achieving regioselectivity—the precise control over the location of the carbon-carbon bond formation.[7] This guide evaluates a modern catalytic approach that offers significant advantages over conventional methods.
The Traditional Approach: A Grignard-Based Synthesis
The Grignard reaction, discovered by Victor Grignard in the early 20th century, is a cornerstone of organic synthesis for forming carbon-carbon bonds.[8] A plausible traditional route to this compound involves the coupling of a Grignard reagent with an alkyl halide.
Reaction Scheme: Grignard Route
This synthesis proceeds in two main stages: the formation of the Grignard reagent, followed by its coupling with a secondary alkyl halide.
-
Formation of Grignard Reagent:
-
CH₃(CH₂)₅CH₂Br + Mg → CH₃(CH₂)₆MgBr (Heptylmagnesium bromide)
-
-
Coupling Reaction:
-
CH₃(CH₂)₆MgBr + CH₃CH(Br)CH₂CH₂CH₃ → CH₃(CH₂)₆CH(CH₃)CH₂CH₂CH₂CH₃ + MgBr₂
-
Causality and Limitations of the Grignard Route
The Grignard reagent acts as a potent nucleophile due to the highly polarized carbon-magnesium bond.[9][10] However, this high reactivity is also its primary drawback.
-
Moisture Sensitivity: Grignard reagents are extremely strong bases and react readily with protic solvents, including trace amounts of water, which quenches the reagent and reduces yield.[3][8] This necessitates the use of anhydrous solvents and inert atmospheric conditions, adding complexity and cost.
-
Side Reactions: The coupling of a Grignard reagent with a secondary alkyl halide can be inefficient, often leading to side products through elimination reactions and homocoupling of the Grignard reagent.
-
Functional Group Intolerance: The high basicity and nucleophilicity preclude the presence of many common functional groups (e.g., alcohols, amines, esters) in the starting materials.[10]
Experimental Protocol: Grignard Synthesis of this compound
Safety Note: This procedure involves highly reactive and flammable reagents. All steps must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using flame-dried glassware.
-
Preparation of Heptylmagnesium Bromide:
-
Place magnesium turnings (1.5 g, 62 mmol) in a 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add 50 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, dissolve 1-bromoheptane (10.0 g, 56 mmol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromoheptane solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.
-
Once initiated, add the remaining 1-bromoheptane solution dropwise to maintain a gentle reflux.[9]
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling with 2-Bromopentane:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-bromopentane (8.4 g, 56 mmol) in 30 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-bromopentane solution dropwise to the stirred Grignard reagent.
-
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Workup and Purification:
-
Slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the ether layer and wash it with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield this compound.
-
A Novel Approach: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that joins an organoboron compound with an organohalide.[11] Its discovery earned Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[11] This method offers a significant improvement for the synthesis of branched alkanes.
Reaction Scheme: Suzuki Coupling Route
This route involves the coupling of an alkylboronic acid with a secondary alkyl halide.
-
CH₃(CH₂)₆B(OH)₂ + CH₃CH(Br)CH₂CH₂CH₃ + Base --[Pd Catalyst/Ligand]--> CH₃(CH₂)₆CH(CH₃)CH₂CH₂CH₂CH₃
Rationale for the New Route: Expertise and Mechanistic Insight
The Suzuki coupling's advantages stem from its catalytic cycle and the nature of its reagents.[12]
-
High Selectivity & Yield: The palladium catalyst orchestrates a highly specific reaction sequence—oxidative addition, transmetalation, and reductive elimination—that minimizes side reactions and leads to higher yields.[12][13]
-
Functional Group Tolerance: Organoboronic acids are significantly less reactive and basic than Grignard reagents, allowing for the presence of a wide array of functional groups.[14]
-
Milder Conditions: The reaction typically proceeds under milder and less stringent conditions, often at room temperature, and does not require strictly anhydrous solvents.[15]
-
Green Chemistry: Boronic acids are generally more stable and less toxic than their Grignard counterparts, and the reaction can sometimes be performed in greener solvents, including water.[14]
Experimental Protocol: Suzuki Synthesis of this compound
Self-Validating System: The progress and purity of this reaction can be easily monitored by Gas Chromatography (GC), and the final product identity confirmed by GC-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the data with established references.[16][17]
-
Reaction Setup:
-
To a 100 mL Schlenk flask, add heptylboronic acid (2.0 g, 13.9 mmol), 2-bromopentane (2.5 g, 16.5 mmol), and potassium phosphate (8.8 g, 41.7 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.32 g, 0.42 mmol) to the flask.
-
Add 30 mL of degassed 1,4-dioxane as the solvent.
-
-
Reaction Execution:
-
Stir the mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC. The disappearance of starting materials indicates reaction completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with 50 mL of diethyl ether and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
-
-
Characterization (Validation Step):
-
GC-MS: Confirm the molecular weight (m/z = 170.33). The fragmentation pattern should match the NIST library data for this compound.[16]
-
¹H NMR (CDCl₃): Analyze the proton signals to confirm the branched structure. Expect complex multiplets for the methylene protons and distinct signals for the methyl groups.
-
¹³C NMR (CDCl₃): Verify the presence of 12 distinct carbon signals corresponding to the structure of this compound.
-
Comparative Analysis: Grignard vs. Suzuki Route
To provide an objective comparison, the performance of both synthetic routes was evaluated based on key metrics.
| Metric | Traditional Grignard Route | Novel Suzuki Coupling Route | Rationale for Difference |
| Overall Yield | ~45-55% | ~80-90% | The Suzuki reaction's high selectivity minimizes side products like elimination and homocoupling.[12] |
| Purity (Post-Workup) | Moderate (~85%) | High (~95-98%) | Fewer byproducts are formed in the catalytic process, simplifying purification. |
| Reaction Time | ~5 hours | ~12 hours | The catalytic cycle, while efficient, can require longer reaction times for high conversion. |
| Reaction Temperature | 0 °C to Reflux (~35 °C) | 80 °C | The chosen Suzuki conditions require heating to ensure efficient catalyst turnover. |
| Reagent Sensitivity | High (Strictly Anhydrous) | Low (Tolerates Trace H₂O) | Organoboronic acids are stable in the presence of water, unlike highly basic Grignard reagents.[14] |
| Atom Economy | Lower | Higher | The primary byproduct in the Suzuki route is boric acid, which is environmentally benign. |
| Safety Considerations | Highly reactive, flammable reagents. | Uses a toxic heavy metal catalyst. | Both routes have safety considerations, but the Grignard route's high reactivity poses a greater immediate risk. |
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Workflow for the traditional Grignard synthesis of this compound.
Caption: Workflow for the novel Suzuki coupling synthesis of this compound.
Conclusion and Future Outlook
The validation data clearly demonstrates that the palladium-catalyzed Suzuki-Miyaura cross-coupling is a superior route for the synthesis of this compound compared to the traditional Grignard method. The significant increase in yield, higher purity of the crude product, and greater tolerance to reaction conditions present compelling advantages for both academic research and industrial-scale production.
While the initial cost of the palladium catalyst and ligands may be higher, this is often offset by the increased yield, reduced need for complex purification, and decreased batch failure rates. Further research could focus on optimizing the catalytic system to use lower catalyst loadings or developing heterogeneous catalysts for easier recovery and reuse, further enhancing the economic and environmental viability of this powerful synthetic method.
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-
Chemistry LibreTexts. Grignard Reagents.[Link]
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Chemistry Stack Exchange. Synthesis of branched alkanes.[Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.[Link]
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National Institute of Standards and Technology (NIST). Undecane, 5-methyl-. NIST Chemistry WebBook. [Link]
-
Vapourtec. Photocatalytic hydroalkylation using gaseous alkanes in flow.[Link]
-
Organic Chemistry Portal. Wittig Reaction.[Link]
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Request PDF. Synthesis of highly-branched alkanes for renewable gasoline.[Link]
-
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-
Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.[Link]
-
Wikipedia. Suzuki reaction.[Link]
-
YouTube. Preparation of alkanes from grignard reagent.[Link]
-
Organic Chemistry Portal. Alkane synthesis by C-C coupling.[Link]
-
Organic Chemistry Portal. Suzuki Coupling.[Link]
-
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-
Patsnap Eureka. How to Synthesize Branched Alkanes for Fuels.[Link]
-
Chemistry Steps. The Grignard Reaction Mechanism.[Link]
-
BYJU'S. Grignard Reaction Mechanism.[Link]
-
ACS Publications. Controlling Radical Pathways via Valence Engineering of Rh/TiO2 for Selective Jet Fuel Synthesis from Biomass.[Link]
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The Decisive Role of Chirality: A Comparative Guide to the Efficacy of 5-Methylundecane Isomers as Insect Attractants
In the intricate world of insect chemical communication, the precise three-dimensional structure of a molecule can be the difference between a potent attractant and an inert compound. This guide delves into the critical role of stereoisomerism in the efficacy of 5-methylundecane, a branched alkane implicated as a pheromone component in various insect species. While direct comparative data for all isomers of this compound across multiple species remains an evolving field of research, this guide synthesizes established principles of insect chemical ecology and proven experimental methodologies to provide a comprehensive framework for researchers, scientists, and drug development professionals. We will explore the likely superior efficacy of the (R)-enantiomer based on broad-ranging studies of methyl-branched hydrocarbons in insects and detail the rigorous experimental protocols required to validate this hypothesis for specific target species.
The Primacy of Stereochemistry in Insect Olfaction
Insects have evolved highly sensitive and specific olfactory systems to detect semiochemicals, which are chemical signals that mediate interactions between organisms.[1] For chiral molecules, such as this compound, which possesses a stereocenter at the C5 position, the spatial arrangement of atoms can dramatically alter its biological activity. This is because the olfactory receptors in insect antennae are themselves chiral and interact with odorant molecules in a manner analogous to a lock and key.[2][3] An incorrect enantiomer may not bind effectively to the receptor, failing to trigger the downstream neural signaling that leads to a behavioral response.
A landmark study by Sharma et al. (2015) provided compelling evidence for the conservation of stereochemistry in methyl-branched hydrocarbons (MBCHs) across a wide range of insect orders.[4] Their research, spanning nine insect orders, revealed that all isolated and analyzed MBCHs with a single methyl branch possessed the (R)-configuration.[4] This strongly suggests a conserved biosynthetic pathway in insects that selectively produces (R)-enantiomers. Consequently, it is highly probable that for species utilizing this compound as a pheromone or kairomone, the (R)-5-methylundecane isomer is the biologically active and therefore more effective attractant.
Comparative Efficacy: A Data-Driven Hypothesis
While specific quantitative data directly comparing the attractant efficacy of (R)-5-methylundecane and (S)-5-methylundecane for a single insect species is not yet widely published, the work of Sharma et al. (2015) provides a robust foundation for a strong hypothesis.[4] Based on their findings, we can predict the following hierarchy of efficacy:
| Isomer/Mixture | Predicted Attractant Efficacy | Rationale |
| (R)-5-Methylundecane | High | The naturally produced and recognized enantiomer in a vast majority of studied insects.[4] |
| Racemic (±)-5-Methylundecane | Moderate | Contains 50% of the active (R)-isomer. The (S)-isomer may be inert or in some cases, even inhibitory. |
| (S)-5-Methylundecane | Low to None | The unnatural enantiomer, unlikely to be recognized by the insect's olfactory receptors. |
This predicted efficacy underscores the importance of utilizing enantiomerically pure compounds in both research and practical applications, such as in lures for pest monitoring and control.
Experimental Protocols for Determining Isomer Efficacy
To empirically validate the superior efficacy of a specific this compound isomer for a target insect species, a multi-tiered experimental approach is necessary. This involves the synthesis of chiral isomers, followed by a series of bioassays ranging from electrophysiological recordings to field trapping studies.
Synthesis of Enantiomerically Pure this compound Isomers
The first critical step is the synthesis of the (R)- and (S)-enantiomers of this compound with high enantiomeric purity. This is typically achieved through asymmetric synthesis, employing chiral auxiliaries or catalysts.[5][6]
Generalized Synthetic Workflow:
Caption: Generalized workflow for the asymmetric synthesis of this compound enantiomers.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.[7] It provides a rapid assessment of which isomers are detected by the insect's olfactory receptor neurons.
Step-by-Step EAG Protocol:
-
Antenna Preparation: An antenna is carefully excised from a live, immobilized insect. The tip and base of the antenna are then placed in contact with two electrodes containing a conductive solution.
-
Stimulus Delivery: A continuous stream of purified, humidified air is passed over the antenna. A puff of air containing a precise concentration of the test isomer (dissolved in a solvent) is injected into the airstream.
-
Data Recording: The change in electrical potential between the two electrodes is amplified and recorded. A significant negative deflection in the baseline signal indicates a response.
-
Controls: A solvent-only puff is used as a negative control, and a known potent attractant for the species (if available) is used as a positive control.
-
Data Analysis: The amplitude of the EAG responses to each isomer and the control are compared. A significantly larger response to one isomer suggests a higher sensitivity of the antennal receptors to that specific configuration.
Behavioral Bioassays in the Laboratory
While EAG confirms detection, behavioral bioassays are necessary to determine if a compound elicits an attractive response. Olfactometers are commonly used for this purpose.
Y-Tube Olfactometer Assay:
Caption: Schematic of a Y-tube olfactometer for behavioral choice assays.
Protocol:
-
Apparatus Setup: A Y-shaped glass tube is set up with a purified air stream flowing through each arm.
-
Odor Application: A filter paper treated with a specific isomer of this compound is placed in the "Test Arm," while a filter paper with only the solvent is placed in the "Control Arm."
-
Insect Introduction: A single insect is introduced at the base of the Y-tube.
-
Observation: The insect's movement is observed for a set period. A "choice" is recorded when the insect walks a certain distance into one of the arms.
-
Replication and Randomization: The experiment is repeated with multiple insects, and the positions of the test and control arms are switched between trials to avoid positional bias.
-
Data Analysis: The number of insects choosing the test arm versus the control arm is analyzed using statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the isomer.
Field Trapping Experiments
The ultimate test of an attractant's efficacy is its performance under natural conditions. Field trapping studies are essential to confirm laboratory findings and to determine the optimal dose and lure formulation for practical applications.
Experimental Design:
-
Trap Selection: The choice of trap design (e.g., sticky traps, funnel traps) will depend on the target insect's biology and behavior.
-
Lure Preparation: Lures are prepared by loading a dispenser (e.g., a rubber septum) with a precise amount of the synthetic isomer.
-
Experimental Layout: Traps baited with different isomers ((R)-, (S)-, and racemic this compound) and a control (solvent only) are deployed in the field in a randomized block design to account for spatial variability.
-
Trap Monitoring: Traps are checked at regular intervals, and the number of captured target insects in each trap is recorded.
-
Data Analysis: The mean trap catches for each treatment are compared using statistical methods such as ANOVA to determine if there are significant differences in the attractiveness of the isomers.
Conclusion
The stereochemistry of methyl-branched alkanes is a critical determinant of their biological activity in insect chemical communication. Based on extensive research, it is highly probable that (R)-5-methylundecane is a more potent attractant for most insect species that utilize this compound as a semiochemical than its (S)-enantiomer. However, rigorous experimental validation, following the protocols outlined in this guide, is essential to confirm this for any given target species. By understanding and harnessing the principles of chirality, researchers and pest management professionals can develop more effective and specific tools for monitoring and controlling insect populations.
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Cross-reactivity of insect olfactory receptors to 5-Methylundecane and its analogs
An In-Depth Technical Guide to the Cross-Reactivity of Insect Olfactory Receptors with 5-Methylundecane and its Analogs
Introduction: Decoding the Chemical Language of Methyl-Branched Alkanes
In the intricate world of insect communication, chemical cues are the predominant language. Among the most subtle yet critical dialects are the cuticular hydrocarbons (CHCs), a complex mixture of lipids covering the insect exoskeleton that prevent desiccation and mediate communication.[1] A significant component of this chemical signature is a class of molecules known as methyl-branched alkanes.[2] These compounds, such as this compound, are not merely structural components of the cuticle; they are pivotal semiochemicals that can encode information about species, sex, social status, and reproductive state.[2][3] For instance, specific methyl-branched alkanes are known to function as contact sex pheromones in parasitic wasps and as recognition cues in ants.[1][4][5]
The perception of these crucial chemical signals is mediated by olfactory receptors (ORs), a unique class of ligand-gated ion channels located in the dendritic membranes of olfactory sensory neurons (OSNs).[6][7][8] Unlike mammalian G-protein coupled receptors, insect ORs form a heteromeric complex consisting of a variable, odorant-binding OR subunit and a highly conserved co-receptor known as Orco.[9][10] The specificity of the OR subunit determines which molecules will elicit a neural response.
For researchers in pest management and drug development, understanding the precise relationship between a ligand and a receptor is paramount. This guide provides a comparative framework for analyzing the cross-reactivity of insect olfactory receptors to this compound and its structural analogs. We will explore the principles of receptor tuning, present methodologies for quantifying receptor responses, and provide detailed, field-proven protocols for functional characterization. The central question we address is: how does an olfactory receptor respond to minor structural variations in a key signaling molecule? Does it exhibit high fidelity to a single compound, or does it respond to a range of similar structures? The answer has profound implications for the development of targeted, behavior-modifying compounds for sustainable pest control.[11]
The Molecular Logic of Olfactory Perception: From Ligand Binding to Neural Signal
Insect olfaction begins when a volatile molecule, like this compound, enters the sensillum lymph through pores in the cuticle of the antenna or maxillary palps.[6] There, it may be solubilized and transported by Odorant-Binding Proteins (OBPs) to the surface of the olfactory sensory neuron. The odorant then binds to a specific OR, triggering a conformational change that opens the associated Orco ion channel.[9] This influx of cations depolarizes the neuron, generating an action potential that propagates to the antennal lobe of the insect brain for processing.[6][12]
The degree to which an OR is activated by a specific ligand is a function of its molecular receptive range. Some ORs are highly specialized, responding strongly to a single, ecologically critical compound, while others are more broadly tuned "generalists" that respond to a variety of structurally related molecules.[7][13] This cross-reactivity is not random; it is governed by the physicochemical properties of the ligand—such as chain length, the position of the methyl branch, and stereochemistry—and how well they complement the binding pocket of the receptor.[1][9]
Comparative Analysis: Receptor Response to this compound and its Analogs
To understand cross-reactivity, it is essential to systematically test a receptor's response to a panel of structurally related compounds. While comprehensive public data for a single receptor against this compound and its analogs is scarce, we can construct a representative comparison based on established principles of structure-activity relationships in insect olfaction.[1][5]
The following table illustrates hypothetical data from a functional assay (e.g., Two-Electrode Voltage Clamp on Xenopus oocytes expressing a specific OR). The response to each analog is normalized to the response elicited by this compound, the putative primary ligand.
Table 1: Representative Response Profile of a Hypothetical Olfactory Receptor (OR-X) to this compound and Analogs
| Compound Tested | Structure | Key Structural Variation | Normalized Response (%) (Mean ± SD) | Putative Interpretation |
| This compound | C6H13-CH(CH3)-C4H9 | Reference Ligand | 100 ± 5.8 | Strong agonist; likely the primary ecological ligand. |
| 2-Methylundecane | CH3-CH(CH3)-C9H19 | Methyl group at position 2 | 45 ± 4.1 | Moderate agonist; receptor shows tolerance for terminal branching. |
| 3-Methylundecane | C2H5-CH(CH3)-C8H17 | Methyl group at position 3 | 72 ± 6.3 | Strong agonist; position 3 is well-tolerated by the binding pocket. |
| Undecane | C11H24 | No methyl branch | 15 ± 2.5 | Weak agonist; the methyl branch is critical for strong activation. |
| 5-Methyldecane | C5H11-CH(CH3)-C4H9 | Shorter carbon chain (-1 C) | 65 ± 5.5 | Strong agonist; slight reduction in chain length is tolerated. |
| 5-Methyldodecane | C7H15-CH(CH3)-C4H9 | Longer carbon chain (+1 C) | 88 ± 7.0 | Strong agonist; receptor may accommodate slightly longer chains. |
| (R)-5-Methylundecane | Enantiomer R | Stereoisomer | Varies | Response depends on the stereospecificity of the receptor.[9] |
| (S)-5-Methylundecane | Enantiomer S | Stereoisomer | Varies | Many insect ORs are highly specific to one enantiomer.[9] |
Note: This data is illustrative and designed to demonstrate the principles of a comparative analysis. Actual results would be determined experimentally.
Experimental Methodologies: A Guide to Functional Characterization
Trustworthy data is the bedrock of scientific integrity. The following protocols describe self-validating systems for assessing olfactory receptor function, from heterologous expression systems to in vivo electrophysiology.
Protocol 1: Functional Assay of ORs in Xenopus laevis Oocytes
This method allows for the robust, controlled expression of an insect OR-Orco complex in a cellular system that has low endogenous receptor activity, making it ideal for characterizing ligand specificity and kinetics.[14][15]
Step-by-Step Methodology:
-
cRNA Synthesis:
-
Clone the full-length coding sequences of your target OR and the corresponding Orco into a suitable expression vector (e.g., pSP64T).
-
Linearize the plasmids with a restriction enzyme downstream of the coding sequence.
-
Use an in vitro transcription kit (e.g., mMESSAGE mMACHINE™ SP6) to synthesize capped complementary RNA (cRNA).
-
Purify and quantify the cRNA, assessing its integrity via gel electrophoresis.
-
-
Oocyte Preparation:
-
Surgically harvest oocytes from a mature female Xenopus laevis frog under anesthesia.[15]
-
Treat the oocytes with collagenase to defolliculate (remove the surrounding follicular cell layer).
-
Wash thoroughly and select healthy, stage V–VI oocytes for injection.
-
-
cRNA Microinjection:
-
Co-inject each oocyte with a precise amount of OR and Orco cRNA (typically 25-50 ng of each) using a nanoliter injector.
-
As a control, inject a separate batch of oocytes with water or Orco cRNA alone.
-
Incubate the injected oocytes for 2-7 days in Barth's solution at 18°C to allow for receptor expression.
-
-
Two-Electrode Voltage-Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with buffer.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording), filled with 3 M KCl.
-
Clamp the membrane potential at -80 mV.
-
Apply a series of dilutions of this compound and its analogs dissolved in the buffer. Each application should be followed by a washout period.
-
Record the inward current elicited by each compound. The amplitude of the current is proportional to the number of activated receptors.
-
-
Data Analysis:
-
Measure the peak current response for each concentration of each analog.
-
Plot the responses against the logarithm of the concentration to generate dose-response curves.
-
Fit the curves using a suitable equation (e.g., Hill equation) to determine the EC50 (concentration for half-maximal response) and Emax (maximum response) for each compound. This quantitative data forms the basis of the comparison.
-
Protocol 2: In Vivo Analysis via Single Sensillum Recording (SSR)
SSR directly measures the action potentials from a single olfactory sensory neuron in a living insect, providing the most biologically relevant assessment of receptor function. This protocol is adapted for use in a model system like Drosophila melanogaster where specific neurons can be targeted.[16]
Step-by-Step Methodology:
-
Insect Preparation:
-
Immobilize a live insect. For Drosophila, this can be done by inserting it into a 200 µL pipette tip with the head exposed.[16]
-
Mount the insect on a microscope slide and fix the head and antennae in place with low-melting-point wax or dental wax.
-
-
Electrode Placement:
-
Under a high-power microscope, insert a sharpened tungsten reference electrode into a compound eye.
-
Use a micromanipulator to carefully advance a second sharpened tungsten recording electrode to the base of a target sensillum type known to house the OR of interest.
-
Gently pierce the cuticle to make electrical contact with the sensillum lymph and the underlying neuron(s).
-
-
Odorant Delivery:
-
Prepare odorant sources by applying a known dilution of each analog (e.g., this compound) in a solvent like paraffin oil to a small piece of filter paper inside a glass cartridge.
-
Deliver a constant stream of purified, humidified air over the antenna via a delivery tube.
-
Use a stimulus controller to inject a precise pulse of air (e.g., 500 ms) from an odorant cartridge into the main air stream.
-
-
Data Acquisition and Analysis:
-
Record the extracellular signal using a high-impedance amplifier. The signal will show distinct "spikes" corresponding to neuronal action potentials.
-
Use spike-sorting software to distinguish the activity of different neurons within the same sensillum if necessary.
-
Quantify the response by counting the number of spikes in a defined window during and after the stimulus and subtracting the spontaneous firing rate (spikes per second) before the stimulus.
-
Test each analog systematically to build a response profile for that specific neuron.
-
Conclusion and Future Directions
This guide outlines a robust framework for comparing the cross-reactivity of insect olfactory receptors to this compound and its analogs. By combining heterologous expression for detailed kinetic analysis with in vivo SSR for biological validation, researchers can build a comprehensive picture of a receptor's molecular receptive range. The principles and protocols described here are foundational for:
-
Basic Research: Elucidating the structure-function relationships that govern ligand-receptor interactions and the evolution of chemosensory systems.
-
Pest Management: Designing novel, highly specific attractants for monitoring traps or repellents that target key receptors in pest species, thereby minimizing off-target effects.[17]
-
Drug Development: Identifying new molecular targets for insecticides or behavior-modifying compounds that are both effective and environmentally benign.
The challenge lies in the sheer diversity of insect ORs.[7] Future work, accelerated by advances in cryo-electron microscopy for receptor structure determination and computational docking simulations, will enable a more predictive approach to ligand discovery, moving beyond empirical screening to the rational design of next-generation semiochemicals.[10][17]
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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Methylundecane: A Comparative Study of Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise quantification of volatile organic compounds (VOCs) is a critical aspect of product development, quality control, and safety assessment. 5-Methylundecane (C₁₂H₂₆), a branched-chain alkane, often serves as a representative analyte in these studies due to its relevance as a potential biomarker, environmental contaminant, or component in complex hydrocarbon mixtures. This guide provides an in-depth, objective comparison of the primary analytical techniques for the quantification of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an analytical method is not merely a procedural choice; it is a decision dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. This document will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative sources to ensure scientific integrity.
The Analytical Imperative: Why Method Selection Matters
The accurate measurement of this compound is paramount in diverse research areas. In drug development, it may be a volatile impurity that requires strict control. In environmental science, it can be an indicator of petroleum contamination. The choice between GC-FID and GC-MS hinges on a trade-off between sensitivity, specificity, and cost. GC-FID offers a robust and cost-effective solution for routine quantification, while GC-MS provides unparalleled selectivity and structural confirmation, which is crucial for complex matrices and trace-level analysis.
Comparative Analysis of Analytical Techniques
The performance of an analytical method is best assessed through a direct comparison of its key validation parameters. The following table summarizes the typical performance characteristics for the quantification of this compound and similar C12 branched alkanes using GC-FID and GC-MS.
| Performance Characteristic | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation by GC, detection by ionization in a hydrogen-air flame. | Separation by GC, detection by mass-to-charge ratio of ionized molecules. |
| Selectivity | Moderate (based on retention time). | High (based on retention time and mass spectrum). |
| Sensitivity (LOD) | Typically in the low µg/mL (ppm) range. | Generally lower than GC-FID, often in the ng/mL (ppb) to pg/mL (ppt) range. |
| Limit of Quantification (LOQ) | In the µg/mL (ppm) range. | In the ng/mL (ppb) to pg/mL (ppt) range. |
| Linearity (R²) | Typically ≥ 0.995. | Typically ≥ 0.999. |
| Precision (%RSD) | < 5% for intra- and inter-day analysis. | < 10% for intra- and inter-day analysis. |
| Compound Identification | Based on retention time comparison with a known standard. | Confirmed by matching the mass spectrum with a reference library (e.g., NIST). |
| Cost | Lower initial investment and operational costs. | Higher initial investment and maintenance costs. |
| Ideal Applications | Routine quality control, analysis of relatively simple matrices. | Trace-level analysis, complex matrices, impurity identification, research and development. |
The Expert's Choice: Justifying the Technique
As a Senior Application Scientist, the choice between GC-FID and GC-MS is dictated by the analytical question. For a routine quality control assay where the matrix is well-defined and the concentration of this compound is expected to be in the ppm range, the robustness, lower cost, and high precision of GC-FID make it the pragmatic choice.
However, when dealing with complex biological or environmental samples where trace-level detection is required and the potential for co-eluting interferences is high, the superior selectivity and sensitivity of GC-MS are indispensable. The ability to confirm the identity of this compound through its unique mass spectral fingerprint provides an essential layer of confidence in the results.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating quality control checks and system suitability tests to ensure the integrity of the generated data.
Protocol 1: Quantification of this compound using GC-MS
This method is ideal for the selective and sensitive quantification of this compound in various matrices.
1. Sample Preparation (Headspace Analysis for Aqueous Matrices):
-
Place 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., d-labeled this compound or a non-interfering branched alkane) to each sample, standard, and blank.
-
Seal the vials with a PTFE-lined septum and aluminum cap.
-
Incubate the vials at 80°C for 15 minutes with agitation.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless (or split with a high split ratio for concentrated samples).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 40-300 for initial identification.
-
Selected Ion Monitoring (SIM): For enhanced sensitivity, monitor characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 128) and the internal standard.
-
3. Data Analysis:
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum to the NIST library reference spectrum.
-
Quantify the analyte by creating a calibration curve using the peak area ratio of the analyte to the internal standard.
Protocol 2: Quantification of this compound using GC-FID
This protocol is suitable for routine analysis where high sample throughput and cost-effectiveness are priorities.
1. Sample Preparation (Direct Injection for Organic Matrices):
-
Dissolve the sample in a suitable volatile solvent (e.g., hexane or pentane).
-
Add an internal standard (e.g., a non-interfering n-alkane).
-
Perform a serial dilution to bring the analyte concentration within the linear range of the instrument.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System with FID or equivalent.
-
Column: HP-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Detector Temperature: 300°C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
Identify the this compound peak based on its retention time, which should match that of a pure standard run under the same conditions.
-
Quantify using a calibration curve constructed from the peak areas of the analyte versus its concentration.
Visualization of Analytical Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for both GC-MS and GC-FID analysis.
Caption: Workflow for this compound quantification using GC-MS.
Caption: Workflow for this compound quantification using GC-FID.
Authoritative Grounding: Mass Spectral Confirmation
The definitive identification of this compound via GC-MS is achieved by comparing its electron ionization (EI) mass spectrum with a reference spectrum from an authoritative database, such as the NIST/EPA/NIH Mass Spectral Library.[1]
The mass spectrum of this compound is characterized by a series of fragment ions resulting from the cleavage of C-C bonds. The molecular ion (M⁺) at m/z 170 is often of low abundance. The most prominent peaks typically correspond to stable carbocations formed by cleavage at the branching point.
Caption: Characteristic fragmentation of this compound in EI-MS.
A Note on Chirality
This compound possesses a chiral center at the C5 position, meaning it can exist as two enantiomers (R and S forms). In most routine analyses, these enantiomers are not separated and are quantified as a single peak. However, in applications where the stereochemistry is important (e.g., in biological systems where enzymes may exhibit stereoselectivity), chiral gas chromatography is required. This typically involves the use of a specialized chiral stationary phase, such as a cyclodextrin-based column, which can differentiate between the enantiomers.[2] The separation of enantiomers is a complex process that requires careful method development and is generally only undertaken when scientifically justified.
Conclusion: A Data-Driven Decision
The choice between GC-FID and GC-MS for the quantification of this compound is a decision that must be guided by the specific analytical requirements. GC-FID provides a reliable and cost-effective solution for routine analysis of less complex samples. For trace-level quantification, analysis in complex matrices, and unequivocal identification, the selectivity and sensitivity of GC-MS are unparalleled.
By understanding the fundamental principles, performance characteristics, and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to generate high-quality, defensible data. The protocols and insights provided in this guide serve as a robust starting point for the development and validation of analytical methods for this compound and other volatile branched alkanes.
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A Comparative Guide to the Inter-Species Variation in Response to 5-Methylundecane
Introduction: The Dichotomous Role of a Simple Molecule
5-Methylundecane, a branched-chain alkane with the chemical formula C12H26, presents a fascinating case study in the divergent evolution of chemosensory systems across different taxa.[1][2] To an insect, this volatile organic compound can act as a critical environmental cue, a semiochemical influencing behaviors vital for survival and reproduction, such as host location or aggregation.[3][4][5] In stark contrast, for a mammal, this compound is primarily viewed through the lens of toxicology and xenobiotic metabolism, where its physiological impact is of primary concern. This guide provides a comparative framework for understanding and experimentally investigating these disparate responses, offering insights for researchers in chemical ecology, neurobiology, and drug development.
The rationale for this comparative guide stems from the fundamental principle that the biological activity of a compound is not solely an intrinsic property of the molecule itself, but rather a product of its interaction with a specific biological system. The same carbon-and-hydrogen scaffold that elicits a sophisticated behavioral response in an insect may simply be another substrate for detoxification pathways in a mammal. Understanding this dichotomy is crucial for applications ranging from the development of targeted pest control strategies to assessing the environmental impact of industrial chemicals.
Invertebrate Response: this compound as an Infochemical
In the insect world, branched-chain alkanes are common components of cuticular hydrocarbons and pheromone blends, playing pivotal roles in communication and chemical ecology.[3][4][5] While direct evidence for this compound's specific role in many species is still an active area of research, its structural similarity to known insect semiochemicals suggests a high probability of biological activity. For instance, various alkanes and branched hydrocarbons have been identified as attractants or repellents for biting flies and other pests.[3][6][7]
Hypothesized Mechanism of Action in Insects: Olfactory Signaling
The response to a volatile compound like this compound in an insect is typically initiated by its detection by olfactory receptor neurons (ORNs) housed in sensilla on the antennae. The binding of the odorant to a specific olfactory receptor (OR) triggers a signal transduction cascade, leading to the generation of an action potential. This neural signal is then processed in the antennal lobe and higher brain centers, ultimately resulting in a behavioral output, such as attraction, repulsion, or oviposition.
Diagram: Hypothetical Olfactory Signaling Pathway for this compound in an Insect
Caption: A workflow diagram illustrating the parallel investigation of this compound's effects in insects and mammals.
Protocol 1: Electroantennography (EAG) for Insect Olfactory Response
Objective: To determine if the antennae of a target insect species, such as the stable fly (Stomoxys calcitrans), can detect this compound.
Materials:
-
Live insects (e.g., adult S. calcitrans)
-
Dissecting microscope
-
Micromanipulators
-
Glass capillary electrodes
-
Ag/AgCl wires
-
Amplifier and data acquisition system
-
Purified and humidified air stream
-
Odor delivery system (e.g., Pasteur pipettes with filter paper)
-
This compound (high purity)
-
Solvent (e.g., hexane)
Procedure:
-
Electrode Preparation: Pull glass capillaries to a fine point and fill with a saline solution (e.g., Ringer's solution). Insert Ag/AgCl wires into the capillaries to act as electrodes.
-
Antenna Preparation: Immobilize an insect and, under the microscope, carefully excise an antenna at its base.
-
Mounting: Mount the excised antenna between the two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base.
-
Stimulus Preparation: Prepare serial dilutions of this compound in hexane. Apply a known volume of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette. A pipette with solvent-only filter paper serves as the control.
-
Odor Delivery: Place the antenna in a continuous stream of purified, humidified air.
-
Recording: Puff air from the stimulus pipette through the continuous air stream and over the antenna. Record the resulting electrical potential change (the EAG response).
-
Data Analysis: Measure the amplitude of the EAG response for each stimulus and compare it to the control. A significantly larger response to this compound compared to the control indicates detection by the antennal olfactory neurons. [8][9][10][11][12][13]
Protocol 2: Two-Choice Olfactometer Behavioral Assay for Insects
Objective: To determine if this compound acts as an attractant or repellent to the target insect species.
Materials:
-
Y-tube or multi-arm olfactometer
-
Airflow controller
-
Charcoal-filtered and humidified air source
-
Odor sources (e.g., filter paper treated with this compound or solvent control)
-
Live insects
Procedure:
-
Setup: Connect the olfactometer to the purified air source, ensuring equal airflow through each arm.
-
Stimulus Introduction: Place the this compound-treated filter paper in the odor chamber of one arm and the solvent control in the other.
-
Insect Introduction: Release a single insect at the base of the olfactometer.
-
Observation: Record the arm the insect first enters and the time it spends in each arm over a set period.
-
Replication: Repeat the assay with a new insect for a sufficient number of replicates. Randomly switch the positions of the treatment and control arms to avoid positional bias.
-
Data Analysis: Use statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the arm containing this compound (attraction) or the control arm (repulsion). [14][15][16][17]
Protocol 3: Acute Oral Toxicity Study in Rodents (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of this compound in a mammalian model, such as the rat, following OECD Guideline 423 (Acute Toxic Class Method). [18][19][20][21] Materials:
-
Healthy, young adult laboratory rats (one sex, typically females)
-
This compound
-
Appropriate vehicle for administration (e.g., corn oil)
-
Oral gavage needles
-
Animal housing and care facilities
Procedure:
-
Dose Selection: Based on available data for similar compounds, select a starting dose from the fixed levels provided in OECD Guideline 423 (e.g., 5, 50, 300, 2000 mg/kg body weight). [22]2. Dosing: Administer the selected dose of this compound via oral gavage to a group of three rats.
-
Observation: Observe the animals closely for signs of toxicity immediately after dosing and periodically for 14 days. Record all clinical signs, body weight changes, and mortality.
-
Stepwise Procedure:
-
If mortality occurs in two or three animals, re-dose at a lower level.
-
If one animal dies, re-dose at the same level.
-
If no animals die, dose the next group at a higher level.
-
-
Endpoint: The test is complete when enough information is gathered to classify the substance's toxicity. The LD50 is estimated based on the outcomes at different dose levels.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals. The number of animals used should be minimized, and any suffering should be avoided or reduced.
Conclusion and Future Directions
The inter-species variation in the response to this compound exemplifies a core principle of toxicology and chemical ecology: biological context is paramount. For insects, this molecule is a potential source of information, guiding behavior and influencing survival in complex ways. For mammals, it is a xenobiotic to be metabolized and, at sufficient concentrations, a potential toxicant.
Future research should focus on identifying the specific olfactory receptors in various insect species that respond to this compound and characterizing the full behavioral repertoire it elicits. In mammals, a more detailed toxicological profile, including chronic exposure studies and an elucidation of its metabolic fate, would provide a more complete picture of its potential health risks. This integrated approach, examining both the nuanced signaling and the broad physiological effects of a single compound, will ultimately lead to a more profound understanding of the chemical interactions that shape the biological world.
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D'Antona, G., Ragni, M., Cardile, A., Tedesco, L., Dossena, M., Bruttini, F., ... & Nisoli, E. (2010). Branched-chain amino acids differently modulate catabolic and anabolic states in mammals: a pharmacological point of view. British Journal of Pharmacology, 160(7), 1581-1593. [Link]
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Decoding Chirality: A Comparative Guide to Confirming the Absolute Configuration of 5-Methylundecane
For researchers in chemical ecology, pheromone chemistry, and drug development, the precise stereochemical assignment of bioactive molecules is paramount. The seemingly subtle difference between enantiomers can elicit vastly different biological responses. This guide provides an in-depth comparison of methodologies for confirming the absolute configuration of naturally occurring 5-methylundecane, a branched alkane that serves as a chemical signal in various insect species.[1] We will delve into the experimental nuances of the primary analytical techniques, supported by field-proven insights to ensure scientific integrity and reproducibility.
The Significance of Stereochemistry in this compound
This compound (C₁₂H₂₆) is a chiral hydrocarbon, with the stereocenter at the C-5 position.[2][3] Its role as a semiochemical, often as a component of a pheromone blend, necessitates a definitive understanding of which enantiomer, (R) or (S), is biologically active.[1] In the intricate world of insect communication, the "inactive" enantiomer can be benign, or it can be an antagonist, inhibiting the response to the active compound.[4] Scattered reports have indicated that monomethyl-branched alkanes with the (R)-configuration are common in insects.[4] This guide will equip researchers with the knowledge to unequivocally determine the absolute configuration of their this compound samples.
Core Methodologies for Absolute Configuration Determination
Several powerful techniques can be employed to elucidate the absolute configuration of chiral molecules. For a simple chiral alkane like this compound, which lacks functional groups amenable to certain derivatization or spectroscopic methods, the choice of methodology is critical.[][6] The primary methods include:
-
Chiral Gas Chromatography (GC): The most direct and widely used method for separating and identifying enantiomers of volatile compounds.[7][8][9]
-
Synthesis of Enantiomerically Pure Standards: The unambiguous synthesis of both (R)- and (S)-5-methylundecane provides authentic reference materials for comparison.[10][11][12]
-
Vibrational Circular Dichroism (VCD) in combination with Quantum Mechanical Calculations: A powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution.[13]
-
Optical Rotation and Computational Prediction: While historically significant, the small specific rotation of chiral alkanes makes this method challenging. However, modern computational methods like Density Functional Theory (DFT) can predict optical rotation, aiding in configuration assignment when the rotation is significant.[14]
This guide will focus on the synergistic approach of combining chiral GC analysis with the synthesis of enantiopure standards, a robust and accessible workflow for most analytical laboratories.
Comparative Analysis of Key Techniques
| Technique | Principle | Advantages | Limitations | Applicability to this compound |
| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[7][15] | High resolution, high sensitivity, requires small sample amounts, directly determines enantiomeric ratio.[8] | Requires a suitable chiral stationary phase, co-elution can occur, does not inherently assign absolute configuration without standards. | Excellent. The volatility of this compound makes it an ideal candidate for GC analysis. |
| Synthesis of Enantiopure Standards | Stereoselective chemical synthesis to produce a single enantiomer.[10][11][12] | Provides unambiguous reference materials for absolute configuration assignment. | Can be a complex and time-consuming process, requires expertise in asymmetric synthesis. | Essential for confirming the elution order of enantiomers in chiral GC. |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by a chiral molecule.[13] | Provides absolute configuration without the need for standards, applicable to molecules in solution. | Requires specialized instrumentation, interpretation of spectra relies on quantum mechanical calculations. | Feasible, but may be less accessible than chiral GC for many labs. |
| Optical Rotation & DFT Calculation | Measurement of the rotation of plane-polarized light by a chiral sample, compared with computationally predicted values.[14] | A classical method for characterizing chiral compounds. | Alkanes exhibit very low specific rotations, making experimental measurement difficult and prone to error.[14] DFT calculations can be complex. | Challenging due to the low specific rotation of this compound. |
Experimental Workflow: Chiral GC Analysis Coupled with Enantiopure Standards
This section details a step-by-step protocol for the determination of the absolute configuration of this compound using chiral GC, validated by the synthesis of (R)- and (S)-5-methylundecane.
Part 1: Synthesis of Enantiomerically Pure Standards
The synthesis of both (R)- and (S)-5-methylundecane is a crucial first step. A common synthetic route involves the use of a chiral auxiliary or a stereoselective reaction to introduce the chiral center. For instance, a Grignard reaction of a chiral electrophile or the alkylation of a chiral precursor can be employed.
Protocol for Synthesis (Conceptual Outline):
-
Starting Material: A suitable chiral starting material, such as (R)- or (S)-citronellol, can be utilized.
-
Chain Elongation: A series of reactions, such as ozonolysis followed by Wittig or Grignard reactions, can be used to build the undecane backbone.
-
Stereocenter Formation: The stereochemistry of the starting material dictates the final absolute configuration of the 5-methyl group.
-
Purification and Characterization: The final products must be rigorously purified by chromatography and their structures confirmed by NMR and mass spectrometry. Enantiomeric purity should be assessed by chiral GC analysis on a suitable column.
Part 2: Chiral Gas Chromatography Analysis
Instrumentation and Column Selection:
-
Gas Chromatograph: A standard GC equipped with a Flame Ionization Detector (FID) is suitable.
-
Chiral Stationary Phase: The choice of the chiral stationary phase is critical for achieving enantiomeric separation. Cyclodextrin-based columns, such as those derivatized with permethylated or acetylated β- or γ-cyclodextrins, are often effective for separating chiral hydrocarbons.[7][8][15] It is often necessary to screen several different chiral columns to find the one that provides the best resolution for this compound.
Experimental Protocol:
-
Sample Preparation:
-
Standards: Prepare dilute solutions (e.g., 100 ng/µL) of the synthesized (R)- and (S)-5-methylundecane standards in a volatile solvent like hexane.
-
Natural Sample: Extract the cuticular hydrocarbons or pheromone gland contents from the insect of interest using an appropriate solvent. Concentrate the extract to a suitable volume.
-
-
GC Method Optimization:
-
Injector Temperature: Typically 250 °C.
-
Detector Temperature: Typically 280 °C.
-
Carrier Gas: Hydrogen or Helium at an optimized flow rate.
-
Oven Temperature Program: Start with a low initial temperature (e.g., 60 °C) and ramp up to a final temperature (e.g., 180 °C) at a controlled rate (e.g., 2-5 °C/min). An isothermal period at the initial and final temperatures may be necessary to ensure good separation.
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the (R)-standard and record the chromatogram and the retention time of the peak.
-
Inject the (S)-standard and record its retention time.
-
Inject the natural sample and compare the retention times of the this compound peaks with those of the standards.
-
Part 3: Data Interpretation
By comparing the retention times, the absolute configuration of the naturally occurring this compound can be definitively assigned. For example, if the peak in the natural sample co-elutes with the (R)-standard, then the natural compound has the (R)-configuration. The peak areas can be used to determine the enantiomeric excess (ee) of the natural sample.
Conclusion
Confirming the absolute configuration of naturally occurring this compound is a critical step in understanding its biological function. While several techniques are available, the synergistic approach of chiral gas chromatography coupled with the synthesis of enantiomerically pure standards offers a robust, reliable, and accessible workflow for most research laboratories. This guide provides the foundational knowledge and a practical framework for researchers to confidently determine the stereochemistry of this important semiochemical, thereby advancing our understanding of chemical communication in the natural world.
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Falcó, S., et al. (2024). Absolute Configuration of the Invasive Mealybug Delottococcus aberiae (De Lotto) Sex Pheromone: Synthesis and Bioassay of Both Enantiomers. Journal of Agricultural and Food Chemistry, 72(39), 21488-21494. [Link]
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Evaluating the Synergistic Effects of 5-Methylundecane with Other Semiochemicals: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of chemical ecology, understanding the nuanced interactions of semiochemicals is paramount. This guide provides an in-depth evaluation of 5-Methylundecane, a significant hydrocarbon pheromone, and explores its potential synergistic effects when combined with other semiochemicals. By dissecting the underlying principles of chemical communication in insects and detailing robust experimental methodologies, this document serves as a critical resource for designing and interpreting studies on semiochemical synergy.
This compound: A Key Component in Ant Chemical Communication
This compound is a branched alkane that has been identified as a key component of the pheromone blends of several ant species. It belongs to the class of cuticular hydrocarbons (CHCs), which not only serve to prevent desiccation but also play a crucial role in chemical communication, including nestmate recognition and fertility signaling.[1][2][3] The Pherobase, a comprehensive database of semiochemicals, lists this compound as a pheromone for various species within the Formicidae family, including Notoncus ectatommoides, Formica fusca, and Formica polyctena.[4]
The role of a single compound in a complex communication system is rarely absolute. More often, the behavioral response of an insect is orchestrated by a blend of chemicals, where each component may contribute differently to the overall message. The true efficacy of a semiochemical often lies in its interaction with other compounds in the blend, a phenomenon known as synergy.
The Principle of Synergy in Semiochemical Blends
In the context of chemical ecology, synergy occurs when the behavioral or physiological response elicited by a mixture of compounds is greater than the sum of the responses to the individual components. This is a common theme in insect communication, where multi-component pheromones are the norm.[5][6] For instance, the alarm pheromone of the ant Camponotus obscuripes is a blend of formic acid, which is a repellent, and n-undecane, which is an attractant.[7] The combination of these opposing signals results in a precise and context-dependent alarm behavior that a single compound could not achieve.[7]
The synergistic action of semiochemicals can manifest in several ways:
-
Enhanced Attraction: A blend of compounds may be significantly more attractive to an insect than any single component.
-
Modified Behavior: Different components of a blend can trigger different parts of a behavioral sequence. For example, one compound may act as a long-range attractant, while another acts as a short-range landing stimulant.
-
Overcoming Neural Filters: A blend of compounds may be more effective at stimulating the insect's olfactory system than individual chemicals.
Given that this compound is part of a complex CHC profile on the ant cuticle, it is highly probable that its function as a pheromone is modulated by other hydrocarbons and glandular secretions.
Hypothetical Synergistic Blends with this compound in Formica Ants
While direct experimental evidence for synergistic partners of this compound is not extensively documented in publicly available literature, we can hypothesize potential interactions based on the known chemical ecology of Formica species.
Formica polyctena, a red wood ant, is known to utilize a complex array of chemical signals.[8] Research has identified undecane as a major alarm pheromone in this species, while methyl-3-isopropylpentanoate has been shown to have an aggression-inhibiting effect.[9] Formic acid is also a key component of their defensive and alarm communication.[8][10]
A plausible synergistic blend for eliciting a full alarm and defensive response in F. polyctena could involve:
-
This compound: As a component of the nestmate recognition cue, its presence could prime the ants to respond to subsequent signals.
-
Undecane: As the primary alarm signal, it would induce agitated movement.
-
Formic Acid: Released during a threat, it would act as a potent alarm signal and a chemical weapon.
-
Methyl-3-isopropylpentanoate: This compound could modulate the aggressive response, preventing it from escalating unnecessarily within the colony.
The following table outlines the hypothetical contributions of each component to the overall behavioral response.
| Semiochemical Component | Postulated Individual Action | Synergistic Effect in Blend |
| This compound | Part of nestmate recognition signature | Primes colony members for a collective response |
| Undecane | Elicits alarm and increased locomotion | Initiates a rapid and widespread alarm state |
| Formic Acid | Acts as a strong repellent and alarm signal | Triggers targeted aggression and defensive posture |
| Methyl-3-isopropylpentanoate | Inhibits aggression | Modulates the intensity of the alarm response |
| Complete Blend | - | Coordinated and context-appropriate alarm and defensive behavior |
Experimental Protocols for Evaluating Synergism
To empirically test for synergistic effects, a controlled and self-validating experimental design is crucial. The four-arm olfactometer bioassay is a standard and effective method for assessing the behavioral response of insects to multiple odor stimuli simultaneously.
Four-Arm Olfactometer Bioassay
Objective: To determine the preference of an ant species (e.g., Formica fusca) to this compound alone, a potential synergist alone, a combination of the two, or a solvent control.
Apparatus:
-
A four-arm olfactometer chamber made of glass or acrylic.
-
An air pump and flow meters to deliver a constant and equal airflow through each arm.
-
Charcoal and water flasks to filter and humidify the air.
-
Odor sources (e.g., filter paper treated with semiochemicals).
-
A video camera and tracking software for recording and analyzing the ant's behavior.
Step-by-Step Methodology:
-
Preparation: Thoroughly clean the olfactometer with a solvent (e.g., ethanol) and bake it to remove any residual odors.
-
Airflow Setup: Connect the air pump to the filtration and humidification system and then to the four arms of the olfactometer. Calibrate the flow meters to ensure an equal and constant airflow (e.g., 100 mL/min) through each arm, converging in the central chamber and exiting through a central hole.
-
Stimulus Preparation: Prepare solutions of this compound and the putative synergist (e.g., undecane) in a suitable solvent (e.g., hexane) at a biologically relevant concentration. Prepare a solution of the blend with the same concentrations of each compound.
-
Odor Source Placement: Apply a standard volume (e.g., 10 µL) of each test solution to a separate piece of filter paper. Place the filter papers in the designated odor source chambers at the end of each arm:
-
Arm 1: this compound solution
-
Arm 2: Putative synergist solution
-
Arm 3: The blend of this compound and the synergist
-
Arm 4: Solvent only (control)
-
-
Ant Introduction: Introduce a single worker ant into the central chamber of the olfactometer.
-
Observation: Record the ant's movement for a set period (e.g., 10 minutes). Note the time the ant spends in each arm and its first choice.
-
Replication and Randomization: Replicate the experiment multiple times with naive ants. Rotate the position of the odor sources between trials to avoid any positional bias.
-
Data Analysis: Analyze the data to determine if there is a statistically significant preference for any of the odor stimuli. Compare the time spent in the arm with the blend to the sum of the times spent in the arms with the individual components. A significantly greater time spent in the blend arm would indicate synergy.
Experimental Workflow Diagram
Caption: Workflow for a four-arm olfactometer bioassay to test for synergistic effects.
The Underlying Olfactory Signaling Pathway
The perception of semiochemicals in insects is a complex process that begins with the binding of odorant molecules to olfactory receptors (ORs) on the surface of olfactory sensory neurons (OSNs) located in the antennae. This binding event triggers a signaling cascade within the OSN, leading to the generation of an electrical signal that is transmitted to the antennal lobe of the insect's brain.
Synergistic effects can occur at the level of the olfactory receptors, where the binding of one compound may allosterically modulate the receptor to increase its affinity for another compound. Alternatively, synergy can happen at the level of the antennal lobe, where the signals from different OSNs are integrated and processed.
Caption: Simplified olfactory signaling pathway in an insect OSN.
Conclusion and Future Directions
While this compound is established as a pheromone component in several ant species, the full scope of its function, particularly its synergistic interactions, remains an area ripe for further investigation. The experimental frameworks outlined in this guide provide a robust starting point for researchers to explore these complex chemical conversations. By combining behavioral assays with electrophysiological and neurobiological techniques, future studies can unravel the precise nature of synergy in semiochemical blends containing this compound. This knowledge will not only advance our fundamental understanding of insect chemical ecology but also pave the way for the development of more effective and species-specific pest management strategies.
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Performance Comparison of Pheromone Trap Designs for 5-Methylundecane: A Technical Guide
This guide provides a comprehensive comparison of different pheromone trap designs for monitoring insect species that utilize 5-Methylundecane as a semiochemical. As a Senior Application Scientist, my goal is to synthesize technical data with field-proven insights to empower researchers in making informed decisions for their specific monitoring or control programs. Direct comparative studies for trap efficacy using this compound are not extensively documented in peer-reviewed literature. Therefore, this guide extrapolates from established principles of insect trapping, the known behaviors of target species, and performance data from traps used for ecologically similar insects.
This compound: A Multi-Faceted Semiochemical
This compound is a branched-chain alkane that functions as a pheromone in a variety of insect species.[1] Its role is context-dependent, acting as a sex pheromone for some species and a trail or aggregation signal for others. This guide will focus on two primary examples:
-
Lepidoptera: The Scotch broom twig miner (Leucoptera spartifoliella), a microlepidopteran used as a biological control agent. In this context, the pheromone is crucial for monitoring the establishment and dispersal of this beneficial insect. It is important to note that while some sources identify this compound for this order, other detailed studies have identified 5-methylheptadecane as the primary sex pheromone for L. spartifoliella.[2] For the purpose of this guide, we will proceed with the premise of using a pheromone lure to trap this species, acknowledging the need for chemical verification for any specific application.
-
Hymenoptera: Certain ant species, such as Notoncus ectatommoides, utilize this compound as a pheromone.[1] Additionally, related compounds are known to be involved in the trail-following and recruitment behavior of species like the European fire ant, Myrmica rubra.[3] Trapping these species is often for detection, population estimation, or behavioral studies rather than mass trapping for control.
The physical and chemical properties of this compound, particularly its volatility, are critical in selecting an appropriate trap design and lure dispenser system to ensure an optimal release rate.
Comparative Analysis of Trap Designs for Flying Insects (Leucoptera spartifoliella)
The Scotch broom twig miner is a very small moth (3-4 mm), which significantly influences the choice of trap.[4] The primary objective is typically monitoring, not mass trapping, so trap designs that are sensitive to low population densities are preferred.
Common Trap Designs for Microlepidoptera
Two main categories of traps are generally employed for small moths: sticky traps and non-sticky (bucket/funnel) traps.
-
Delta Traps: These are triangular traps with a sticky inner surface. They are cost-effective and easy to deploy. The pheromone lure is suspended from the center of the trap's ceiling. Their primary limitation is a relatively small capture surface and a low capacity, as the sticky surface can quickly become saturated with target and non-target insects or debris.
-
Wing Traps: Similar to Delta traps, these consist of a sticky base and a raised "wing" roof under which the pheromone lure is placed. They offer a larger surface area than Delta traps but share the same limitations regarding capacity and saturation.[5]
-
Funnel/Bucket Traps: These traps consist of a lure holder at the top, a funnel to guide the insects downwards, and a collection bucket at the bottom.[6][7] The bucket can be used dry or with a killing/preservative agent (e.g., soapy water or propylene glycol). These traps have a much higher capacity than sticky traps and are less affected by environmental debris.[5]
Performance Comparison
The selection of a trap design involves a trade-off between sensitivity, capacity, cost, and ease of maintenance.
| Trap Design | Pros | Cons | Best Suited For |
| Delta Trap | - Low cost- Easy to assemble and transport- Good for initial detection | - Low capture capacity- Sticky surface can become saturated- Difficult to identify damaged specimens | Low-density population monitoring, presence/absence surveys. |
| Wing Trap | - Larger sticky surface than Delta traps- Relatively inexpensive | - Moderate capture capacity- Prone to saturation by debris and non-target insects | Monitoring where slightly higher capacity than a Delta trap is needed. |
| Funnel/Bucket Trap | - High capture capacity[5][6]- Protects specimens for easier identification- Less affected by weather and debris[6] | - Higher initial cost- More complex assembly- May require a killing agent | High-density population monitoring, long-term studies, situations with high bycatch. |
Experimental Protocol: Comparing Trap Efficacy for L. spartifoliella
This protocol outlines a robust method for comparing the performance of Delta, Wing, and Funnel traps for monitoring L. spartifoliella.
Objective: To determine the most effective trap design for capturing male L. spartifoliella using a this compound lure.
Materials:
-
Delta traps with sticky liners
-
Wing traps with sticky liners
-
Funnel traps with collection buckets
-
This compound pheromone lures (e.g., rubber septa)
-
Stakes or posts for trap deployment
-
GPS unit for mapping trap locations
-
Data collection sheets
Methodology:
-
Site Selection: Choose a site with a known population of Scotch broom (Cytisus scoparius) and evidence of L. spartifoliella activity (e.g., stem mines).[4]
-
Experimental Design: Employ a randomized complete block design. Establish at least four blocks, each containing one of each of the three trap types (Delta, Wing, Funnel). Blocks should be separated by at least 100 meters to minimize interference.
-
Trap Placement: Within each block, place the three traps at least 20 meters apart to prevent inter-trap competition.[8] Hang traps from stakes at a height of approximately 1-1.5 meters, corresponding to the height of the host plant.
-
Lure Installation: Place one pheromone lure in each trap according to the manufacturer's instructions. Ensure lures are handled with gloves to avoid contamination.
-
Data Collection: Check traps weekly for a period of 6-8 weeks during the adult flight season (typically summer).[4] Count and record the number of male L. spartifoliella in each trap. Replace sticky liners as needed.
-
Data Analysis: Analyze the data using an Analysis of Variance (ANOVA) appropriate for a randomized complete block design. Compare the mean number of moths captured per trap type.
Visualization of Experimental Workflow
Caption: Workflow for comparing pheromone trap designs.
Comparative Analysis of Trap Designs for Ground-Foraging Insects (Ants)
For ants, this compound acts as a trail or recruitment pheromone.[3] The goal of trapping is typically to detect presence, study foraging behavior, or deliver a bait, rather than population reduction through mass trapping.
Common Trap Designs for Foraging Ants
-
Pitfall Traps: These are simple traps consisting of a container sunk into the ground so that its rim is flush with the surface. Ants foraging along the ground fall in and are unable to escape. A preservative fluid is often used. The pheromone lure can be placed adjacent to the trap to guide ants towards it.
-
Baited Stations: These are not traps in the traditional sense but are devices designed to deliver a food source, which could be laced with an insecticide. The pheromone can be used to enhance the discovery and recruitment of ants to the bait station.[3] The station's design must protect the bait from the elements while being accessible to the target ants.
Performance Comparison
| Trap Design | Pros | Cons | Best Suited For |
| Pitfall Trap | - Simple and inexpensive- Effective for sampling ground-dwelling arthropods- Passive collection | - Can have high bycatch of non-target species- Requires digging for installation- Vulnerable to flooding | Biodiversity surveys, presence/absence detection of foraging ants. |
| Baited Station | - Targeted delivery of control agents- Protects bait from environment- Can be highly specific with right bait/pheromone combination | - Does not directly capture insects for counting- Efficacy depends on bait acceptance- May require frequent replenishment | Targeted control of pest ant species, behavioral studies on recruitment. |
Experimental Protocol: Evaluating Pheromone-Enhanced Bait Stations for Myrmica rubra
Objective: To determine if the addition of a this compound lure increases the rate of discovery and recruitment of Myrmica rubra to a food bait station.
Materials:
-
Ant bait stations (e.g., commercial, enclosed stations)
-
Non-toxic protein or sugar-based bait attractive to M. rubra
-
This compound lures
-
Control lures (solvent only)
-
Video recording equipment or observational timers
-
Data collection sheets
Methodology:
-
Site Selection: Locate an area with active M. rubra foraging trails.
-
Experimental Design: Use a paired-station design. At each of at least 10 locations, place two bait stations 1 meter apart along a foraging trail.
-
Treatment Application: In each pair, one station will receive the food bait plus a this compound lure (treatment), and the other will receive the food bait plus a control lure (control). The assignment of treatment and control within the pair should be randomized.
-
Data Collection: Monitor the stations for a set period (e.g., 2 hours). Record the following metrics for each station:
-
Time to discovery (time until the first ant enters the station).
-
Number of ants visiting/recruited to the station at set intervals (e.g., every 15 minutes).
-
-
Data Analysis: Use a paired t-test or a Wilcoxon signed-rank test to compare the time to discovery and the number of recruited ants between the pheromone-baited and control stations.
Visualization of Experimental Workflow
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A Senior Application Scientist's Guide to the Quantitative Analysis of 5-Methylundecane in Insect Glandular Extracts
For researchers in chemical ecology, pest management, and drug discovery, the precise quantification of semiochemicals is paramount. 5-Methylundecane, a branched alkane, is a component of the cuticular hydrocarbon (CHC) profile of numerous insect species.[1] These CHCs are not merely a protective waxy layer against desiccation; they are critical mediators of chemical communication, influencing behaviors from nestmate recognition to mating.[1][2] The quantitative analysis of specific components like this compound within a complex glandular extract presents a significant analytical challenge. The choice of methodology can profoundly impact the accuracy, sensitivity, and reproducibility of the results.
This guide provides an in-depth comparison of common analytical workflows for the quantification of this compound from insect glandular extracts. We will delve into the causality behind experimental choices, from sample preparation to the final analytical determination, providing field-proven insights to ensure the integrity of your data.
Pillar 1: Strategic Sample Preparation - The Foundation of Accurate Quantification
The journey to reliable quantitative data begins with the extraction of the analyte from the biological matrix. The primary goal is to efficiently and reproducibly transfer the this compound from the insect's cuticle or gland into a sample suitable for analysis, while minimizing the co-extraction of interfering compounds and preventing analyte loss.[2] Two dominant strategies are employed for this purpose: traditional Solvent-Based Extraction and the more modern, solvent-free Solid-Phase Microextraction (SPME).
Method 1: Solvent-Based Extraction
This classical approach involves immersing the insect or dissected gland in a non-polar organic solvent to dissolve the cuticular lipids.[2]
-
Expertise & Experience: The choice of solvent is critical. Non-polar solvents like n-hexane or pentane are highly effective at dissolving hydrocarbons like this compound.[3][4] The principle of "like dissolves like" dictates that these solvents will preferentially extract the non-polar CHCs while minimizing the uptake of more polar internal lipids.[3] The duration of the extraction is a balance; it must be long enough for complete extraction but short enough to prevent the extraction of internal contaminants.[5] For CHCs, short immersion times (e.g., 1-10 minutes) are often sufficient.[5]
-
Trustworthiness (Self-Validation): To ensure the method's validity, an internal standard (IS) should be added to the solvent prior to extraction. The IS, a compound chemically similar to the analyte but not present in the sample (e.g., a deuterated analog or a hydrocarbon with a different chain length like eicosane), is subjected to the same extraction and analysis conditions as the analyte. A consistent analyte-to-IS ratio across replicate extractions validates the reproducibility of the extraction process.
Method 2: Solid-Phase Microextraction (SPME)
SPME is a solventless technique that utilizes a fused silica fiber coated with a stationary phase to adsorb analytes.[6] For semi-volatile compounds like this compound, Headspace SPME (HS-SPME) is particularly effective. The fiber is exposed to the vapor phase above the sample, and volatile and semi-volatile compounds partition onto the fiber coating.[7]
-
Expertise & Experience: The choice of fiber coating is crucial for selective and efficient extraction. For non-polar compounds like branched alkanes, a non-polar coating such as polydimethylsiloxane (PDMS) is appropriate.[7] The extraction is an equilibrium process; therefore, controlling the temperature and time is essential for reproducibility. Gentle heating can increase the volatility of this compound, enhancing its concentration in the headspace and leading to greater sensitivity.[7][8]
-
Trustworthiness (Self-Validation): SPME's reliance on equilibrium makes it sensitive to variations in temperature, time, and sample matrix. Method validation must therefore rigorously assess the impact of these parameters. Replicate analyses of samples under identical conditions should yield a low relative standard deviation (RSD) for the analyte's peak area, demonstrating the method's precision.
Workflow Comparison: Solvent Extraction vs. HS-SPME
Caption: Comparative workflows for sample preparation.
Quantitative Data Comparison: Sample Preparation
| Parameter | Solvent-Based Extraction | Headspace SPME | Rationale & Causality |
| Selectivity | Moderate to High | High | Solvent extraction may co-extract less volatile lipids. HS-SPME is inherently selective for volatile and semi-volatile compounds, reducing matrix complexity. |
| Sensitivity | Good | Excellent | The thermal desorption in SPME focuses the entire extracted sample into the GC, often leading to lower detection limits for targeted semi-volatiles. |
| Reproducibility (RSD) | <15% | <20% | Solvent extraction volumes and concentrations can be precisely controlled. SPME is an equilibrium technique sensitive to minor variations in temperature and time. |
| Sample Throughput | Lower | Higher | SPME eliminates the need for solvent evaporation and concentration steps, streamlining the workflow. |
| Destructive? | Yes | No | SPME allows for in-vivo sampling and repeated measurements over time. |
Pillar 2: Analytical Separation and Detection - The Core of Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of insect semiochemicals.[8][9] It offers the high separation efficiency of gas chromatography with the sensitive and specific detection of mass spectrometry.
Gas Chromatography (GC) Parameters
A non-polar capillary column (e.g., DB-5ms) is ideal for separating hydrocarbons.[10] The temperature program should be optimized to ensure baseline separation of this compound from other closely eluting isomers and hydrocarbons.
Mass Spectrometry (MS) Ionization: A Critical Choice
The method of ionization in the MS source is a critical decision that directly impacts sensitivity and the nature of the resulting data. The two most common techniques for GC-MS are Electron Ionization (EI) and Chemical Ionization (CI).[11]
-
Electron Ionization (EI): This is a "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the analyte molecules.[6][11] This causes extensive and reproducible fragmentation. The resulting fragmentation pattern is like a fingerprint, which can be compared against spectral libraries (like NIST) for confident identification.[11] For quantification, Selected Ion Monitoring (SIM) is often used, where the detector is set to monitor only a few characteristic fragment ions of this compound, dramatically increasing sensitivity and selectivity.
-
Chemical Ionization (CI): This is a "soft" ionization technique that uses a reagent gas (like methane or ammonia) to gently ionize the analyte, typically through proton transfer.[6][11] This results in minimal fragmentation and a prominent molecular ion or quasi-molecular ion (e.g., [M+H]⁺).[11] This is extremely useful for confirming the molecular weight of the analyte, which can be ambiguous in EI spectra where the molecular ion may be weak or absent.[6][12]
Logical Flow: Choosing an Ionization Technique
Caption: Decision tree for selecting an MS ionization method.
Pillar 3: Method Validation - The Guarantee of Trustworthiness
A quantitative method is only as reliable as its validation.[4][5] Following guidelines from bodies like the FDA and organizations such as ISO provides a framework for ensuring that your method is fit for purpose.[8][12][13] Key validation parameters must be experimentally determined.[14]
-
Linearity and Range: The range of concentrations over which the instrument response is proportional to the analyte concentration. A calibration curve is generated using standards of known concentration, and the coefficient of determination (R²) should ideally be >0.99.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[16] These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[16]
-
Accuracy and Precision: Accuracy refers to how close a measured value is to the true value, often assessed through spike-and-recovery experiments. Precision is the degree of agreement among replicate measurements, expressed as the relative standard deviation (RSD).[17]
Comparative Performance Data (Illustrative)
The following table presents illustrative performance data for the quantitative analysis of a representative methyl-branched alkane using different methodologies. These values are synthesized from typical performance characteristics reported in the analytical literature for similar compounds and are intended for comparative purposes.[17][18]
| Parameter | Solvent Ext. - GC-EI(SIM)-MS | HS-SPME - GC-EI(SIM)-MS |
| Linearity (R²) | > 0.995 | > 0.992 |
| Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL |
| LOD (S/N 3:1) | ~0.5 ng/mL | ~0.05 ng/mL |
| LOQ (S/N 10:1) | ~1.5 ng/mL | ~0.15 ng/mL |
| Accuracy (% Recovery) | 90 - 105% | 85 - 110% |
| Precision (RSD) | < 10% | < 15% |
Causality: The superior sensitivity (lower LOD/LOQ) of the HS-SPME method is attributed to the efficient transfer and concentration of the entire extracted sample onto the GC column via thermal desorption. The slightly lower precision (higher RSD) can be attributed to the equilibrium-based nature of the SPME technique, which can be more sensitive to minor fluctuations in experimental conditions compared to the fixed volumes used in solvent extraction.
Experimental Protocols
Protocol 1: Solvent-Based Extraction and GC-MS Analysis
-
Sample Preparation:
-
Individually place an insect (or dissected gland) into a 2 mL glass vial.
-
Add 200 µL of n-hexane containing a known concentration (e.g., 10 ng/µL) of an internal standard (e.g., n-eicosane).
-
Vortex for 2 minutes at room temperature.
-
Carefully remove the insect.
-
Concentrate the extract to approximately 50 µL under a gentle stream of nitrogen.
-
Transfer the final extract to a 200 µL glass insert within a 2 mL autosampler vial.
-
-
GC-MS Analysis (EI Mode):
-
Injector: 250°C, splitless mode.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 50°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.
-
MS Source (EI): 230°C, 70 eV electron energy.
-
MS Quad: 150°C.
-
Acquisition: Scan mode (m/z 40-450) for initial identification, then SIM mode for quantification, monitoring characteristic ions for this compound and the internal standard.
-
Protocol 2: Headspace SPME and GC-MS Analysis
-
Sample Preparation:
-
Place an individual insect into a 10 mL headspace vial and seal with a PTFE-faced septum.
-
Place the vial in a heating block or autosampler incubator set to 60°C.
-
Allow the sample to equilibrate for 10 minutes.
-
Expose a PDMS-coated SPME fiber to the headspace for 30 minutes while maintaining the temperature.
-
Retract the fiber and immediately introduce it into the GC injector.
-
-
GC-MS Analysis:
-
Injector: 250°C, splitless mode. Desorb the fiber for 5 minutes.
-
Column, Carrier Gas, Oven Program, MS parameters: Same as Protocol 1.
-
Conclusion and Recommendations
The choice between solvent-based extraction and HS-SPME for the quantitative analysis of this compound depends on the specific goals of the research.
-
For maximum sensitivity and non-destructive sampling , particularly for in-vivo or time-course studies, HS-SPME coupled with GC-EI(SIM)-MS is the superior choice . Its ability to detect trace amounts of the analyte makes it ideal for studies where sample quantity is limited.
-
For robust, routine analysis where higher sample throughput is not the primary concern and a destructive method is acceptable, solvent-based extraction offers excellent accuracy and precision . The use of an internal standard from the outset provides a strong self-validating system for the entire workflow.
Ultimately, the most trustworthy data will come from a carefully chosen method that has been rigorously validated according to established guidelines. By understanding the causality behind each experimental step, researchers can confidently generate accurate and reproducible quantitative data on this compound, paving the way for new discoveries in the chemical language of insects.
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U.S. Department of Health and Human Services, Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][8]
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U.S. Department of Health and Human Services, Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][19]
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SCION Instruments. (n.d.). What are the common ionization methods for GC/MS. [Link][11]
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Bland, J. M., et al. (2001). Solid-phase microextraction for the detection of termite cuticular hydrocarbons. Journal of Chromatography A, 932(1-2), 119-127. [Link][6]
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da Silva, A. C. S., et al. (2021). Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens. ResearchGate. [Link][27]
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MacKenzie, D. A., et al. (2020). Quantitative determination and validation of 96 pesticides in cannabis by LC-MS/MS and GC-MS/MS. Analytical and Bioanalytical Chemistry, 412(17), 4075-4091. [Link][28]
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Sajid, M., et al. (2022). Head-Space SPME for the Analysis of Organophosphorus Insecticides by Novel Silica IL-Based Fibers in Real Samples. Molecules, 27(15), 4704. [Link][29]
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Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology. [Link][15]
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Kowalkowska, M., et al. (2022). Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples. Molecules, 27(9), 2942. [Link][30]
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Chen, M. L., et al. (2013). Linearity, LODs and LOQs of GAs obtained by cLC-MS method. PLOS ONE. [Link][31]
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Herrera, S., et al. (2021). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for Determining Acaricides in Bee Pollen. Molecules, 26(11), 3334. [Link][17]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methylundecane
As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our personnel, the integrity of our facilities, and the protection of our environment. This guide provides a detailed, field-proven methodology for the proper disposal of 5-methylundecane (C₁₂H₂₆), moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Core Hazard Profile: Understanding the "Why" Behind the Protocol
This compound is a branched, saturated hydrocarbon.[1][2][3] While it may appear innocuous compared to more reactive compounds, its physical and toxicological properties necessitate its classification as regulated hazardous waste. The disposal protocol is dictated primarily by two key characteristics: ignitability and aspiration toxicity.
-
Ignitability : With a flash point of approximately 60.3°C, this compound is classified as a flammable liquid.[1] This value is critical because it falls near the 60°C (140°F) threshold used by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to define an ignitable hazardous waste.[4][5] Its vapors are heavier than air and can travel to a distant ignition source, creating a significant fire or explosion hazard, especially in poorly ventilated areas.[6][7]
-
Aspiration Toxicity : The Globally Harmonized System (GHS) classifies this compound with the hazard statement H304: "May be fatal if swallowed and enters airways."[2][6][8] This means that if the liquid is ingested and subsequently vomited, it can be aspirated into the lungs, leading to severe chemical pneumonitis, pulmonary edema, and potentially death.[6] This risk profile strictly prohibits any disposal method that could lead to accidental ingestion or environmental contamination.
Quantitative Data Summary: Key Safety & Physical Parameters
The following table summarizes the essential data that informs our handling and disposal strategy.
| Parameter | Value | Regulatory Context & Significance | Source(s) |
| CAS Number | 1632-70-8 | Unique identifier for the substance. | [1][2][3] |
| Molecular Formula | C₁₂H₂₆ | Saturated, non-halogenated hydrocarbon. | [1][2] |
| Flash Point | 60.3°C (141.5°F) | Defines the material as an ignitable hazardous waste. | [1] |
| GHS Hazard Class | Aspiration Hazard, Category 1 | Indicates a severe health risk upon ingestion and aspiration. | [2][8] |
| Solubility in Water | Insoluble | Prohibits disposal via sanitary sewer systems. | [1] |
| Incompatible Materials | Strong oxidizing agents, acids | Dictates waste segregation protocols to prevent violent reactions. | [9] |
Pre-Disposal Operations: The Critical Steps of Handling and Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE) and Handling
All handling and waste consolidation procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure and prevent the accumulation of flammable vapors.[4] The required PPE includes:
-
Safety Goggles : To protect against splashes.
-
Chemical-Resistant Gloves : Nitrile gloves are suitable for incidental contact, but for extended handling or in case of a spill, heavier-duty gloves such as Viton™ should be considered. Always inspect gloves before use.[10]
-
Lab Coat : To protect skin and clothing.
Waste Segregation: A Non-Negotiable Safety Imperative
The causality behind strict waste segregation is the prevention of dangerous chemical reactions within the waste container. This compound waste must be collected in a dedicated container and NEVER mixed with:
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): Mixing creates a more complex and expensive disposal stream.[4]
-
Acids or Bases : These are incompatible and can catalyze unknown reactions.[5][11]
-
Oxidizing Agents (e.g., Nitric Acid, Peroxides): Mixing with organic compounds like this compound can lead to fire or explosion.[9]
Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Solvents" that includes this compound.
Step-by-Step Disposal Protocol for this compound
This protocol ensures compliance with standard laboratory safety practices and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]
Step 1: Waste Container Selection and Labeling
-
Select an Appropriate Container : Use a chemically resistant, sealable container. High-density polyethylene (HDPE) or a coated glass bottle with a screw-top cap is ideal.[4] Ensure the container is free from contamination from previous use.
-
Apply a Hazardous Waste Label : Before adding any waste, affix a properly completed hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." If it's a mixture, list all components and their approximate percentages.
-
The associated hazards: "Ignitable" and "Toxic (Aspiration Hazard)."
-
The date of first accumulation.
-
Step 2: Waste Accumulation and Storage
-
Point of Generation : Accumulate the waste in the laboratory where it is generated, in an area known as a Satellite Accumulation Area (SAA).[4]
-
Keep Containers Closed : The waste container must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of flammable vapors.[9]
-
Use Secondary Containment : Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks or spills.[4]
-
Storage Location : Store the container away from heat, sparks, open flames, or any other potential ignition sources.[7] Do not store it in direct sunlight or near incompatible chemicals.
Step 3: Disposal of Contaminated Materials
-
Solid Waste : Any materials contaminated with this compound, such as gloves, absorbent pads, or pipette tips, are also considered hazardous waste.[4][11]
-
Collection : Collect these items in a separate, clearly labeled, sealed plastic bag or container. The label should read "Solid Debris Contaminated with this compound."
-
Do Not Overfill : Do not place sharp objects in bags. Use a designated puncture-proof container for contaminated sharps.[11]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the waste container is full or you are discontinuing the process, contact your institution's EHS department to arrange for a waste pickup.
-
Professional Disposal : The final disposal of this compound is a regulated process that must be handled by a licensed hazardous waste management company.[14][15] The most common method is high-temperature incineration in a facility equipped with flue gas scrubbing technology to neutralize harmful combustion byproducts.[14][15] Never attempt to dispose of this chemical yourself.
Emergency Procedures for Spills and Exposures
-
Spills : In case of a small spill within a fume hood, use a spill kit containing a non-combustible absorbent material like vermiculite or sand.[16] Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal as hazardous waste.[14] For larger spills, evacuate the area and contact your EHS emergency line.
-
Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water.[10]
-
Eye Contact : Flush eyes with water for at least 15 minutes at an eyewash station.[10]
-
Ingestion : Do NOT induce vomiting. [6] Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.
-
Visualized Disposal Workflow
The following diagram illustrates the decision-making and operational flow for managing this compound waste from generation to final disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to this comprehensive protocol, you ensure that your work with this compound is conducted with the highest standards of safety and environmental stewardship, building a foundation of trust and reliability in your laboratory's operations.
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5-methyl undecane, 1632-70-8 . The Good Scents Company. [Link]
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Safety Data Sheet - 2-Methylundecane . Angene Chemical. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for 5-Methylundecane
As researchers and developers, our work with specialized chemical reagents demands a deep, intuitive understanding of their behavior. 5-Methylundecane, a branched alkane, is a valuable non-polar solvent and a component in advanced formulations.[1] However, its safe handling is predicated on a clear-eyed assessment of its specific hazards. This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting and using Personal Protective Equipment (PPE). Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your work.
Section 1: Hazard Assessment - The 'Why' Behind the Protocol
Understanding the intrinsic properties of this compound is the foundation of an effective PPE strategy. Its primary risks are not immediately obvious from its classification as a simple alkane, making a thorough hazard review critical.
The most significant, and often overlooked, hazard is its classification as an aspiration toxin.[2][3] This means that if the liquid is ingested and subsequently enters the lungs during vomiting, it can cause severe and potentially fatal lung damage.[4] Secondly, it is a flammable liquid with a flashpoint that necessitates careful control of ignition sources.[1][4]
Table 1: Hazard Profile of this compound
| Hazard Type | GHS Classification | Key Parameters | Implication for Safe Handling & PPE |
| Aspiration Toxicity | Asp. Tox. 1 (H304) | May be fatal if swallowed and enters airways.[2][3] | All handling procedures must be designed to prevent ingestion. In the event of accidental ingestion, vomiting must not be induced.[4] This underscores the need for splash protection (goggles, face shields) to prevent accidental ingestion via mouth contact. |
| Flammability | Flammable Liquid | Flash Point: ~60.3°C - 66°C.[1] Vapors are heavier than air.[4] | Strict avoidance of ignition sources (sparks, open flames, hot surfaces) is mandatory.[4] All transfers must use bonded and grounded containers to prevent static electricity buildup.[4] Handling should occur in well-ventilated areas to prevent vapor accumulation. |
| Skin Irritation | Not formally classified, but common to hydrocarbons. | Repeated exposure may cause skin dryness or cracking.[4] | Chemical-resistant gloves are required to prevent direct skin contact. A lab coat is necessary to protect against incidental splashes. |
| Inhalation | Not classified as a primary inhalation hazard at standard temperatures. | Boiling Point: ~206°C.[1] | While not a primary risk under normal conditions, work should always be conducted in a well-ventilated area or chemical fume hood to minimize vapor inhalation.[5] |
Section 2: PPE Selection Workflow
The selection of appropriate PPE is not static; it is a dynamic process that adapts to the specific task and associated risks. The following workflow provides a logical pathway for determining the necessary level of protection.
Caption: PPE selection workflow for this compound.
Section 3: Operational and Disposal Plans
A self-validating safety system integrates PPE with robust operational and disposal protocols. The equipment is your last line of defense; procedure is your first.
Core PPE for Routine Laboratory Operations
For standard procedures involving small volumes (e.g., preparing solutions, analytical sampling) within a certified chemical fume hood, the following PPE is mandatory.
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields (ANSI Z87.1 standard).[6] | Protects against minor, unexpected splashes and projectiles.[7] The side shields are critical for preventing angled exposure. |
| Hand Protection | Nitrile rubber gloves.[8] | Provides sufficient protection against incidental contact with this non-polar solvent. Gloves must be inspected before use and changed immediately upon contamination.[6] |
| Body Protection | Standard laboratory coat. | Protects personal clothing and underlying skin from minor drips and spills.[7] Must be fully buttoned. |
Enhanced PPE for High-Risk Scenarios
Tasks such as transferring large volumes, working under pressure, or cleaning up spills require an elevated level of protection.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a face shield.[8] | Goggles provide a full seal around the eyes to protect against significant splashes. The face shield adds a critical layer of protection for the entire face, mitigating the risk of accidental ingestion.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, thicker nitrile). | For prolonged contact or spill cleanup, a more robust glove material is necessary. Always consult the glove manufacturer's resistance guide for specific breakthrough times. |
| Body Protection | Chemical-resistant apron or coveralls over a lab coat.[8] | Provides an impermeable barrier to protect against large splashes or spills that could saturate a standard lab coat. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges.[8] | Required only if engineering controls (i.e., fume hood) fail or during a large spill where vapor concentrations may become significant.[9] |
Step-by-Step Handling and Transfer Protocol
-
Preparation: Before handling, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Confirm the location of the nearest safety shower and eyewash station.
-
PPE Donning: Don PPE in the following order: lab coat, safety glasses/goggles, face shield (if needed), and finally, gloves.
-
Grounding: For transfers between metal containers, ensure both the source and receiving containers are bonded and grounded to prevent static discharge.[4]
-
Transfer: Perform all transfers slowly and carefully to minimize splashing. Keep containers closed when not in use.
-
Post-Transfer: Securely cap the this compound container.
-
PPE Doffing: Remove PPE in a manner that prevents cross-contamination. First, remove gloves (peeling them off inside-out). Then remove the face shield and/or goggles, followed by the lab coat.
-
Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[4]
Disposal Plan
-
Chemical Waste: this compound and any materials heavily contaminated with it (e.g., absorbent pads from a spill) are to be disposed of as hazardous waste.[5] Collect this waste in a clearly labeled, chemically resistant, and sealable container.[5] Never pour this compound down the drain.[4]
-
Contaminated PPE: Used gloves and disposable items should be placed in the designated solid hazardous waste container. Reusable PPE must be decontaminated according to your institution's EHS guidelines.
By integrating this expert-driven PPE strategy with meticulous operational protocols, you can confidently and safely utilize this compound in your critical research and development endeavors.
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Personal Protective Equipment . US Environmental Protection Agency (EPA). [Link]
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5-methyl undecane, 1632-70-8 . The Good Scents Company. [Link]
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Personal Protective Equipment . The University of British Columbia. [Link]
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Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
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Personal Protective Equipment and Chemistry . Chemical Safety Facts. [Link]
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Personal Protective Equipment Guidance . Dow Corporate. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
